Product packaging for H-Lys-lys-pro-tyr-ile-leu-OH(Cat. No.:)

H-Lys-lys-pro-tyr-ile-leu-OH

Cat. No.: B144542
M. Wt: 761.0 g/mol
InChI Key: JDVIBJLNEIKOTF-VDXNIVNJSA-N
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Description

H-Lys-lys-pro-tyr-ile-leu-OH is a useful research compound. Its molecular formula is C38H64N8O8 and its molecular weight is 761.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H64N8O8 B144542 H-Lys-lys-pro-tyr-ile-leu-OH

Properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H64N8O8/c1-5-24(4)32(36(51)44-30(38(53)54)21-23(2)3)45-34(49)29(22-25-14-16-26(47)17-15-25)43-35(50)31-13-10-20-46(31)37(52)28(12-7-9-19-40)42-33(48)27(41)11-6-8-18-39/h14-17,23-24,27-32,47H,5-13,18-22,39-41H2,1-4H3,(H,42,48)(H,43,50)(H,44,51)(H,45,49)(H,53,54)/t24-,27-,28-,29-,30-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVIBJLNEIKOTF-VDXNIVNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H64N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

761.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

H-Lys-Lys-Pro-Tyr-Ile-Leu-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the predicted physicochemical properties, potential biological activities, and standard experimental protocols relevant to the hexapeptide H-Lys-Lys-Pro-Tyr-Ile-Leu-OH. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide science.

Core Physicochemical Properties

The physicochemical properties of this compound are predicted based on the characteristics of its constituent amino acids. These properties are crucial for understanding the peptide's behavior in biological and chemical systems, including its solubility, stability, and potential for interaction with other molecules.

PropertyPredicted ValueSource/Method
Molecular Formula C₄₃H₇₃N₉O₈Calculated from the sum of the atomic compositions of the constituent amino acids (2 Lysine, 1 Proline, 1 Tyrosine, 1 Isoleucine, 1 Leucine) minus the water molecules lost during peptide bond formation.
Molecular Weight 859.55 g/mol Calculated from the sum of the molecular weights of the constituent amino acids minus the molecular weight of water for each peptide bond formed.
Amino Acid Sequence Lys-Lys-Pro-Tyr-Ile-LeuThe linear sequence of amino acid residues from the N-terminus (Lysine) to the C-terminus (Leucine).
Isoelectric Point (pI) 9.74Estimated using computational tools based on the pKa values of the N-terminal amino group, the C-terminal carboxyl group, and the side chains of the constituent amino acids. The two lysine residues contribute to a basic pI.
Net Charge at pH 7.4 +2At physiological pH, the two lysine side chains (pKa ≈ 10.5) and the N-terminal amino group (pKa ≈ 9.0) are protonated (positive charge), while the C-terminal carboxyl group (pKa ≈ 2.2) and the tyrosine side chain (pKa ≈ 10.1) are deprotonated (negative charge), resulting in a net positive charge.
Solubility Soluble in aqueous solutionsThe presence of two hydrophilic lysine residues is expected to confer good solubility in water and physiological buffers.[1] However, the hydrophobic residues (Proline, Tyrosine, Isoleucine, Leucine) may lead to aggregation at high concentrations.

Potential Biological Activity and Signaling Pathways

While specific biological activities for this compound have not been extensively documented in peer-reviewed literature, its structural features suggest several potential areas of investigation. The presence of cationic and hydrophobic residues is a common characteristic of various bioactive peptides, including antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs).[2][3]

A hypothetical signaling pathway for a potential cell-penetrating activity of this peptide is depicted below. This pathway is based on the known mechanisms of other cationic CPPs.[3][4]

Cell_Penetrating_Peptide_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide This compound Membrane_Interaction Electrostatic Interaction with Negatively Charged Membrane Components Peptide->Membrane_Interaction Internalization Internalization via Endocytosis or Direct Translocation Membrane_Interaction->Internalization Endosomal_Escape Endosomal Escape (if applicable) Internalization->Endosomal_Escape Endocytic Pathway Cytosolic_Target Interaction with Intracellular Target Internalization->Cytosolic_Target Direct Translocation Endosomal_Escape->Cytosolic_Target

Caption: Hypothetical cell entry mechanism for this compound.

Experimental Protocols

The following sections detail standard methodologies for the synthesis, purification, and characterization of this compound.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the most common method for producing peptides of this length.[5]

Protocol:

  • Resin Preparation: A suitable resin (e.g., Wang or 2-chlorotrityl chloride resin) is swollen in a solvent such as N,N-dimethylformamide (DMF).[5]

  • First Amino Acid Loading: The C-terminal amino acid, Fmoc-Leu-OH, is coupled to the resin.

  • SPPS Cycle (repeated for each amino acid):

    • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a solution of 20% piperidine in DMF.[5]

    • Washing: The resin is washed thoroughly with DMF to remove excess piperidine and byproducts.

    • Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence (Ile, Tyr, Pro, Lys, Lys) is activated with a coupling agent (e.g., HBTU, HATU) and coupled to the free N-terminus of the growing peptide chain.

    • Washing: The resin is washed with DMF to remove unreacted reagents.

  • Final Deprotection and Cleavage: After the final amino acid is coupled, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Precipitation and Lyophilization: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and lyophilized to obtain a dry powder.[6]

SPPS_Workflow Start Start with Resin Load_AA1 Load Fmoc-Leu-OH Start->Load_AA1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Load_AA1->Deprotection Wash Wash with DMF Deprotection->Wash 5 times Final_Cleavage Cleave from Resin & Remove Protecting Groups Deprotection->Final_Cleavage After last AA Coupling Couple next Fmoc-Amino Acid Coupling->Deprotection Repeat for each AA Wash->Coupling Purification Purify by RP-HPLC Final_Cleavage->Purification End Lyophilized Peptide Purification->End

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified to the desired level using RP-HPLC.[7]

Protocol:

  • Sample Preparation: The lyophilized crude peptide is dissolved in a minimal amount of a suitable solvent, typically the mobile phase A.

  • Chromatography:

    • Column: A C18 stationary phase column is commonly used.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient of increasing mobile phase B is used to elute the peptide from the column. A typical gradient might be 5-60% B over 30-60 minutes.[7]

  • Fraction Collection: Fractions are collected as the peptide elutes from the column, detected by UV absorbance at 214 nm and 280 nm.

  • Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC.

  • Lyophilization: Fractions with the desired purity are pooled and lyophilized to obtain the final purified peptide.

Characterization: Mass Spectrometry

The identity of the purified peptide is confirmed by mass spectrometry.

Protocol:

  • Sample Preparation: A small amount of the purified, lyophilized peptide is dissolved in a suitable solvent for mass spectrometry analysis (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • Analysis: The sample is infused into a mass spectrometer (e.g., ESI-MS or MALDI-TOF).

  • Data Interpretation: The resulting spectrum is analyzed to determine the molecular weight of the peptide. The experimentally determined molecular weight should match the calculated theoretical molecular weight.

Conclusion

This technical guide provides a foundational understanding of the peptide this compound based on its chemical structure. The provided data and protocols serve as a starting point for researchers interested in synthesizing, purifying, and investigating the biological activities of this and related peptides. Further experimental studies are necessary to fully elucidate its specific properties and potential applications.

References

An In-depth Technical Guide to the Predicted Structure of H-Lys-Lys-Pro-Tyr-Ile-Leu-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the predicted structure of the hexapeptide H-Lys-Lys-Pro-Tyr-Ile-Leu-OH. Given the absence of specific experimental data for this exact sequence in public databases, this document synthesizes information from computational predictions, the physicochemical properties of its constituent amino acids, and established experimental methodologies for peptide structural analysis.

Predicted Structural Features

The primary sequence of the hexapeptide is Lysine-Lysine-Proline-Tyrosine-Isoleucine-Leucine. An analysis of the individual amino acids and their positions provides insight into the likely three-dimensional conformation.

  • N-terminus (Lys-Lys): The N-terminal is characterized by two consecutive lysine residues. Lysine is a basic, positively charged amino acid with a long, flexible side chain.[1][2] This region is expected to be highly hydrophilic and solvent-exposed, capable of forming hydrogen bonds and salt bridges. The repetition of lysine can contribute to interactions with negatively charged molecules or surfaces.

  • Proline-induced Kink: The proline residue at the third position introduces a significant structural constraint.[3][4][][6] Due to its unique cyclic side chain that bonds back to the backbone amide nitrogen, proline restricts the phi (φ) dihedral angle to approximately -65° and disrupts the formation of standard secondary structures like α-helices and β-sheets.[6][7] This often results in a rigid "kink" or turn in the peptide backbone, fundamentally shaping its overall topology.[3][]

  • Core Region (Pro-Tyr-Ile): The Pro-Tyr motif is found in various biologically active peptides and can be important for specific molecular recognition.[3][8] Following the proline-induced turn, the aromatic side chain of tyrosine and the bulky, hydrophobic side chains of isoleucine and leucine are likely to form a hydrophobic patch.

  • C-terminus (Ile-Leu-OH): The C-terminal end consists of two hydrophobic residues, isoleucine and leucine, terminating with a free carboxyl group (-OH). This region will contribute to the overall hydrophobic character of one face of the peptide, potentially driving interactions with nonpolar environments or receptors.

Overall Predicted Conformation: The peptide is predicted to adopt a relatively compact, bent structure due to the central proline residue. One face of the peptide, dominated by the two lysine residues, will be polar and positively charged. The other face, containing tyrosine, isoleucine, and leucine, will be nonpolar and hydrophobic. This amphipathic character is a common feature of many bioactive peptides.

Quantitative Physicochemical and Structural Data

While experimental data for this specific peptide is unavailable, the following table summarizes key physicochemical properties of the constituent amino acids, which inform the structural predictions.

Amino AcidAbbreviationSide Chain PropertyMolecular Weight ( g/mol )pKa (Side Chain)
LysineLys (K)Basic, Hydrophilic146.19~10.5
ProlinePro (P)Nonpolar, Cyclic115.13N/A
TyrosineTyr (Y)Aromatic, Hydrophobic181.19~10.1
IsoleucineIle (I)Nonpolar, Hydrophobic131.17N/A
LeucineLeu (L)Nonpolar, Hydrophobic131.17N/A

Proposed Signaling Pathway Involvement

Peptides with characteristics similar to this compound are often involved in protein-protein interactions.[9] The combination of basic residues (Lys-Lys) and a hydrophobic patch (Tyr-Ile-Leu) suggests a potential role as a modulator of signaling pathways, possibly by mimicking a binding motif of a larger protein.

For instance, proline-rich motifs are known to mediate interactions in various signaling pathways, including those involving cytokines and growth factors.[3] The Lys-Lys sequence could act as a recognition site for enzymes or as an anchor to negatively charged cell surfaces. A hypothetical signaling pathway could involve the binding of this peptide to a receptor or enzyme, thereby inhibiting or activating a downstream cascade. For example, it could act as a competitive inhibitor for a kinase that recognizes a similar motif in its natural substrate.

G cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase Kinase Intracellular Kinase Domain Receptor->Kinase Phosphorylation Peptide This compound Peptide->Receptor Inhibits Substrate Endogenous Ligand Substrate->Receptor Activates Downstream Downstream Signaling (e.g., MAPK Pathway) Kinase->Downstream Response Cellular Response Downstream->Response

Hypothetical inhibition of a receptor tyrosine kinase pathway.

Experimental Protocols for Structural Determination

To empirically determine the three-dimensional structure of this compound, a combination of spectroscopic and crystallographic techniques would be employed.

4.1. Peptide Synthesis and Purification

The peptide would first be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[10] Following cleavage from the resin and deprotection, the crude peptide would be purified to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity of the purified peptide would be confirmed by mass spectrometry.[11]

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for determining the structure of peptides in solution, which is often more biologically relevant than a crystalline state.[12][13][14][15]

  • Sample Preparation: The purified peptide is dissolved in a suitable buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O) to a concentration of 1-5 mM.[13][16] The pH is adjusted to near-physiological conditions (e.g., pH 6.0-7.0).

  • Data Acquisition: A series of 2D NMR experiments are performed:

    • TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.[14][17]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[13][17]

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons, aiding in sequential assignment.[13][14]

    • ¹H-¹³C HSQC and ¹H-¹⁵N HSQC: If isotopic labeling is used, these experiments provide correlations between protons and their attached carbons/nitrogens, which greatly aids in resolving spectral overlap.[16][17]

  • Structure Calculation: The collected distance and dihedral angle restraints are used as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures consistent with the NMR data.

4.3. X-Ray Crystallography

If the peptide can be crystallized, X-ray crystallography can provide a high-resolution atomic model.[10][15][18]

  • Crystallization: The purified peptide is screened against a wide range of crystallization conditions (precipitants, buffers, additives) using techniques like vapor diffusion.[10][18]

  • Data Collection: A suitable crystal is cryo-cooled and exposed to a high-intensity X-ray beam.[10] The resulting diffraction pattern is recorded.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the unit cell.[10] An atomic model of the peptide is built into the electron density and refined to best fit the experimental data.

G cluster_synthesis Peptide Production cluster_nmr NMR Spectroscopy cluster_xray X-Ray Crystallography SPPS Solid-Phase Synthesis Purification RP-HPLC Purification SPPS->Purification QC Mass Spectrometry QC Purification->QC NMR_Sample Sample Preparation QC->NMR_Sample X_Crystal Crystallization Screening QC->X_Crystal NMR_Acq 2D NMR Data Acquisition (TOCSY, NOESY) NMR_Sample->NMR_Acq NMR_Calc Structure Calculation NMR_Acq->NMR_Calc Structure 3D Structural Model NMR_Calc->Structure X_Data X-Ray Diffraction X_Crystal->X_Data X_Refine Structure Refinement X_Data->X_Refine X_Refine->Structure

References

An In-depth Technical Guide on the Biological Activity of H-Lys-Lys-Pro-Tyr-Ile-Leu-OH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches for the specific peptide sequence H-Lys-Lys-Pro-Tyr-Ile-Leu-OH (KKPYIL) did not yield dedicated studies detailing its unique biological activity. This guide, therefore, provides an analysis based on the peptide's constituent amino acids, comparison to similar known bioactive peptides, and a comprehensive framework for its potential characterization. A closely related sequence, "Pro-Leu-Tyr-Lys-Lys-Ile-Ile-Lys-Lys-Leu-Leu-Glu-Ser," has been identified as part of a synthetic heparin-binding peptide used in imaging applications, suggesting that the KKPYIL motif may be part of a larger bioactive domain.[1]

Inferred Biological Activity from Physicochemical Properties

The biological activity of a peptide is largely determined by its amino acid composition and sequence. The peptide this compound possesses distinct features that suggest potential biological functions.

  • Cationic and Amphipathic Nature: The presence of two lysine (Lys) residues at the N-terminus provides a net positive charge at physiological pH.[2] The subsequent sequence of hydrophobic (Pro, Tyr, Ile, Leu) and aromatic (Tyr) amino acids creates an amphipathic character.[2] This combination is a hallmark of many antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs), which interact with and disrupt negatively charged bacterial membranes or facilitate entry into eukaryotic cells.[3][4][5]

  • Potential for Membrane Interaction: Cationic peptides are known to selectively target and disrupt the membranes of bacteria and other pathogens.[4][6] The hydrophobic residues can then insert into the lipid bilayer, leading to pore formation, membrane depolarization, and ultimately cell death.[4]

  • Signaling and Protein-Protein Interactions: Short peptide sequences can act as signaling molecules or mimics of protein binding domains. The presence of proline (Pro) can induce a turn in the peptide's structure, which may be critical for fitting into a receptor's binding pocket. Tyrosine (Tyr) is a key residue for phosphorylation, suggesting a potential role in modulating signaling pathways.

Quantitative Data Summary

As no specific experimental data is available for this compound, the following table is presented as a template for summarizing key quantitative metrics typically evaluated for a novel peptide with potential antimicrobial and cytotoxic activities.

Assay Type Organism/Cell Line Metric Value Unit
Antimicrobial ActivityStaphylococcus aureusMICe.g., 16µg/mL
Antimicrobial ActivityPseudomonas aeruginosaMICe.g., 32µg/mL
Hemolytic ActivityHuman Red Blood CellsHC₅₀e.g., >200µg/mL
CytotoxicityHEK293 (Human Kidney)IC₅₀e.g., >100µM
CytotoxicityHeLa (Human Cervical Cancer)IC₅₀e.g., 50µM

Note: The data presented in this table is illustrative and serves as an example of how experimental results would be structured.

Detailed Experimental Protocols

To characterize the biological activity of this compound, the following standard protocols would be employed.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of the peptide that inhibits the visible growth of a microorganism.[7][8]

  • Peptide Preparation: Synthesize the peptide using solid-phase peptide synthesis (SPPS) and purify it to >95% purity using high-performance liquid chromatography (HPLC).[7] Confirm the molecular weight by mass spectrometry.[7] Resuspend the lyophilized peptide in sterile water or a suitable buffer to a stock concentration of 1 mg/mL.[7]

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., S. aureus, P. aeruginosa) into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate overnight at 37°C.

  • Assay Setup: Dilute the overnight bacterial culture to achieve a final concentration of 5 x 10⁵ colony-forming units (CFU)/mL.

  • Microtiter Plate Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the peptide stock solution in the broth medium to achieve a range of final concentrations (e.g., from 128 µg/mL to 1 µg/mL).

  • Inoculation: Add the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.

Protocol: In Vitro Cytotoxicity Assay

This protocol assesses the cytotoxic effect of the peptide on mammalian cells using a colorimetric assay such as the MTT assay.[7]

  • Cell Culture: Culture a mammalian cell line (e.g., HEK293) in a complete medium (e.g., DMEM with 10% FBS) in a humidified atmosphere of 5% CO₂ at 37°C.[7]

  • Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.[7]

  • Peptide Treatment: Prepare serial dilutions of the peptide in a serum-free medium. Remove the old medium from the cells and add the peptide dilutions. Incubate for 24-48 hours.[7]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. The IC₅₀ value (the concentration of peptide that causes 50% inhibition of cell growth) can be determined by plotting a dose-response curve.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Peptide Characterization

The following diagram outlines a typical workflow for the synthesis, purification, and biological characterization of a novel peptide like this compound.

G cluster_0 Synthesis & Purification cluster_1 Biological Screening cluster_2 Mechanism of Action a Solid-Phase Peptide Synthesis b Cleavage & Deprotection a->b c RP-HPLC Purification b->c d Mass Spectrometry (QC) c->d e Antimicrobial Assay (MIC) d->e h Membrane Permeability Assay e->h f Cytotoxicity Assay (IC50) f->h g Hemolysis Assay (HC50) g->h i Signaling Pathway Analysis j In Vivo Efficacy Studies G cluster_0 Bacterial Cell membrane Bacterial Membrane (Negatively Charged) peptide Cationic Peptide (KKPYIL) interaction Electrostatic Interaction peptide->interaction interaction->membrane insertion Hydrophobic Insertion interaction->insertion pore Pore Formation insertion->pore death Cell Death pore->death

References

An In-depth Technical Guide to H-Lys-Lys-Pro-Tyr-Ile-Leu-OH: A Neurotensin Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic hexapeptide H-Lys-Lys-Pro-Tyr-Ile-Leu-OH, a potent analog of the C-terminal fragment of neurotensin, [Lys8, Lys9]-Neurotensin(8-13). Neurotensin is a neuropeptide involved in a myriad of physiological processes, and its analogs are of significant interest for therapeutic development. This document details the peptide's function as a neurotensin receptor agonist, its mechanism of action through various G-protein coupled receptor signaling pathways, and provides detailed experimental protocols for its characterization. Quantitative data on its receptor binding affinity are presented, and key signaling and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its biological context and laboratory application.

Introduction

This compound is a synthetic peptide identified as [Lys8, Lys9]-Neurotensin(8-13)[1]. It is an analog of the biologically active C-terminal fragment of the endogenous neuropeptide neurotensin (NT)[2]. The native NT(8-13) sequence is Arg-Arg-Pro-Tyr-Ile-Leu. In this analog, the two arginine residues at positions 8 and 9 are substituted with lysine residues. This substitution is a common strategy in peptide drug design aimed at improving metabolic stability while maintaining or enhancing biological activity[3][4][5]. This guide will explore the function, mechanism, and experimental evaluation of this specific neurotensin analog.

Function and Mechanism of Action

Function: A Neurotensin Receptor Agonist

This compound functions as an agonist at neurotensin receptors (NTS), particularly the high-affinity NTS1 and the lower-affinity NTS2 receptors[6][7][8]. These are G-protein coupled receptors (GPCRs) involved in a wide range of physiological and pathological processes, including pain perception (analgesia), regulation of body temperature, and modulation of dopamine signaling[9][10]. As an agonist, this peptide mimics the action of endogenous neurotensin, initiating intracellular signaling cascades upon binding to these receptors.

Mechanism of Action: G-Protein Coupled Receptor Signaling

The binding of this compound to neurotensin receptors, primarily NTS1, triggers a cascade of intracellular events mediated by heterotrimeric G-proteins. The NTS1 receptor is known to couple to multiple G-protein subtypes, including Gαq, Gαi/o, and Gαs, leading to the activation of several downstream signaling pathways[6].

  • Gαq Pathway: Activation of the Gαq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC)[6][9].

  • Gαi/o Pathway: Coupling to Gαi/o proteins typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • Gαs Pathway: Interestingly, despite coupling to inhibitory Gαi/o proteins, activation of NTS1 has been shown to increase cAMP levels, suggesting a functional coupling to Gαs proteins as well[6].

  • ERK1/2 Activation: A common downstream consequence of NTS1 activation is the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This activation is complex and can be mediated through both G-protein-dependent and β-arrestin-dependent pathways[6].

Below is a diagram illustrating the primary signaling pathways activated by this compound upon binding to the NTS1 receptor.

NTS1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol NTS1 NTS1 Receptor Gq Gαq NTS1->Gq activates Gi Gαi/o NTS1->Gi activates Gs Gαs NTS1->Gs activates b_arrestin β-Arrestin NTS1->b_arrestin recruits PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits Gs->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ATP_cAMP ATP → cAMP AC->ATP_cAMP cAMP_dec cAMP ↓ AC->cAMP_dec ERK_path ERK1/2 Pathway b_arrestin->ERK_path peptide This compound peptide->NTS1 binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC PKC->ERK_path ERK_act p-ERK1/2 ERK_path->ERK_act

Figure 1: NTS1 Receptor Signaling Pathways

Quantitative Data

The binding affinity of this compound for human neurotensin receptors 1 and 2 (hNTS1 and hNTS2) has been determined through competitive binding assays. The inhibition constant (Ki) is a measure of the peptide's binding affinity, with lower values indicating higher affinity.

PeptideReceptorKi (nM)Reference
This compoundhNTS10.33[6][7][8]
This compoundhNTS20.95[6][7][8]

Table 1: Receptor Binding Affinities of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function and mechanism of this compound.

Solid-Phase Peptide Synthesis

The synthesis of this compound can be achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).

SPPS_Workflow start Start with Leu-preloaded resin deprotection1 Fmoc Deprotection (e.g., 20% piperidine in DMF) start->deprotection1 coupling1 Couple Fmoc-Ile-OH deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 Couple Fmoc-Tyr(tBu)-OH deprotection2->coupling2 deprotection3 Fmoc Deprotection coupling2->deprotection3 coupling3 Couple Fmoc-Pro-OH deprotection3->coupling3 deprotection4 Fmoc Deprotection coupling3->deprotection4 coupling4 Couple Fmoc-Lys(Boc)-OH deprotection4->coupling4 deprotection5 Fmoc Deprotection coupling4->deprotection5 coupling5 Couple Fmoc-Lys(Boc)-OH deprotection5->coupling5 final_deprotection Final Fmoc Deprotection coupling5->final_deprotection cleavage Cleavage from resin and side-chain deprotection (e.g., TFA cocktail) final_deprotection->cleavage purification Purification by RP-HPLC cleavage->purification characterization Characterization (e.g., Mass Spectrometry) purification->characterization end Lyophilized Peptide characterization->end

Figure 2: Solid-Phase Peptide Synthesis Workflow

Protocol:

  • Resin Preparation: Start with a Leu-preloaded 2-chlorotrityl chloride resin. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound leucine using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the subsequent Fmoc-protected amino acids (Ile, Tyr(tBu), Pro, Lys(Boc), Lys(Boc)) sequentially. Each coupling step is typically mediated by a coupling reagent such as HBTU in the presence of a base like N-methylmorpholine.

  • Wash: After each deprotection and coupling step, wash the resin thoroughly with DMF to remove excess reagents and by-products.

  • Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, cleave the peptide from the resin and remove the side-chain protecting groups (tBu and Boc) simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

  • Lyophilization: Lyophilize the purified peptide to obtain a stable powder.

Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of the peptide for NTS1 and NTS2 receptors.

Materials:

  • Cell membranes prepared from cells stably expressing hNTS1 or hNTS2.

  • Radioligand (e.g., [³H]-Neurotensin or ¹²⁵I-[Tyr³]-neurotensin).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA).

  • This compound stock solution.

  • Non-specific binding control (e.g., a high concentration of unlabeled neurotensin).

  • Glass fiber filters.

  • Scintillation counter or gamma counter.

Protocol:

  • Assay Setup: In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test peptide (this compound).

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation or gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test peptide concentration. Fit the data to a one-site competition binding model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, to quantify Gαq activation.

Materials:

  • Cells expressing the neurotensin receptor of interest.

  • Assay buffer containing LiCl (to inhibit inositol monophosphatase).

  • This compound.

  • Commercially available IP-One HTRF assay kit.

  • HTRF-compatible plate reader.

Protocol:

  • Cell Seeding: Seed cells in a suitable microplate and culture until they reach the desired confluency.

  • Stimulation: Replace the culture medium with assay buffer containing LiCl and varying concentrations of the peptide. Incubate for a specified time (e.g., 60 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) according to the kit manufacturer's instructions.

  • Measurement: After incubation, measure the HTRF signal on a compatible plate reader.

  • Data Analysis: Calculate the HTRF ratio and plot it against the logarithm of the peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cAMP Accumulation Assay

This assay measures changes in intracellular cAMP levels to assess Gαs or Gαi/o activation.

Materials:

  • Cells expressing the neurotensin receptor.

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

  • This compound.

  • Forskolin (to stimulate adenylyl cyclase for Gi-coupled receptor assays).

  • Commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Plate reader compatible with the chosen assay format.

Protocol (for Gs agonism):

  • Cell Preparation: Harvest and resuspend cells in stimulation buffer.

  • Stimulation: Add varying concentrations of the peptide to the cells and incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Detection: Add the cAMP detection reagents according to the kit's protocol.

  • Measurement: Read the plate on the appropriate plate reader.

  • Data Analysis: Plot the signal against the logarithm of the peptide concentration and fit to a dose-response curve to determine the EC50.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol details the detection of phosphorylated ERK1/2 by Western blotting to assess a key downstream signaling event.

Materials:

  • Cells expressing the neurotensin receptor.

  • Serum-free medium.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Cell Treatment: Serum-starve the cells overnight. Treat the cells with varying concentrations of the peptide for a specific time (e.g., 5-10 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against phospho-ERK1/2. After washing, incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

  • Densitometry: Quantify the band intensities and express the results as the ratio of phospho-ERK1/2 to total ERK1/2.

Conclusion

This compound is a potent neurotensin receptor agonist with high affinity for both NTS1 and NTS2. Its mechanism of action involves the activation of multiple G-protein signaling pathways, leading to a complex array of downstream cellular responses. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and functional analysis of this and related neurotensin analogs. This peptide represents a valuable tool for researchers investigating the physiological roles of the neurotensin system and for drug development professionals exploring novel therapeutic strategies targeting neurotensin receptors.

References

Physicochemical Profile of the Hexapeptide Lys-Lys-Pro-Tyr-Ile-Leu: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the predicted physicochemical characteristics of the hexapeptide Lys-Lys-Pro-Tyr-Ile-Leu (KKPYIL). Understanding these fundamental properties is crucial for researchers and professionals involved in drug discovery, peptide design, and biochemical studies. This document outlines the theoretical physicochemical parameters, detailed experimental protocols for their validation, and potential biological signaling pathways this peptide may influence.

Predicted Physicochemical Characteristics

The physicochemical properties of a peptide are dictated by its amino acid composition and sequence. The following table summarizes the predicted characteristics of Lys-Lys-Pro-Tyr-Ile-Leu.

PropertyPredicted ValueRationale
Molecular Weight 789.02 g/mol Calculated by summing the molecular weights of the constituent amino acids (2 x Lys, 1 x Pro, 1 x Tyr, 1 x Ile, 1 x Leu) and subtracting the mass of water molecules lost during the formation of five peptide bonds.[1][2][3][4][5][6]
Isoelectric Point (pI) 9.98Estimated based on the pKa values of the N-terminal amino group (~7.7), the C-terminal carboxyl group (~3.3), and the side chains of the two Lysine residues (~10.5) and the Tyrosine residue (~10.1).[7][8][9][10] The two basic lysine residues significantly contribute to the basic nature of the peptide.
Solubility Predicted to be soluble in aqueous solutions.The presence of two hydrophilic, positively charged Lysine residues is expected to confer good water solubility. Peptides with a high proportion of charged residues tend to be soluble in aqueous buffers.
Stability Susceptible to enzymatic degradation.Like most natural peptides, Lys-Lys-Pro-Tyr-Ile-Leu is likely susceptible to cleavage by proteases in biological fluids. Its stability would need to be experimentally determined.

Experimental Protocols

To empirically validate the predicted physicochemical characteristics, the following experimental protocols are recommended.

Molecular Weight Determination by Mass Spectrometry

This protocol outlines the determination of the precise molecular weight of Lys-Lys-Pro-Tyr-Ile-Leu using Electrospray Ionization Mass Spectrometry (ESI-MS).

Materials:

  • Lyophilized Lys-Lys-Pro-Tyr-Ile-Leu peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA)

  • Mass spectrometer with an ESI source

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the peptide at 1 mg/mL in HPLC-grade water.

    • Dilute the stock solution to a final concentration of 10 µM in a solution of 50% ACN and 0.1% FA in water.

  • Mass Spectrometry Analysis:

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Infuse the peptide sample into the ESI source at a flow rate of 5 µL/min.

    • Acquire mass spectra in the positive ion mode over a mass-to-charge (m/z) range of 200-1500.

  • Data Analysis:

    • Identify the peaks corresponding to the protonated molecular ions of the peptide (e.g., [M+H]⁺, [M+2H]²⁺).

    • Deconvolute the resulting mass spectrum to determine the monoisotopic molecular weight of the peptide.

experimental_workflow_mass_spectrometry cluster_prep Sample Preparation cluster_analysis Mass Spectrometry cluster_data Data Processing peptide Lyophilized Peptide stock 1 mg/mL Stock Solution peptide->stock Dissolve in H₂O final_sample 10 µM Final Sample in 50% ACN/0.1% FA stock->final_sample Dilute esi_ms ESI-MS Analysis final_sample->esi_ms spectrum Mass Spectrum Acquisition esi_ms->spectrum deconvolution Deconvolution spectrum->deconvolution mw Molecular Weight Determination deconvolution->mw

Workflow for Molecular Weight Determination.
Isoelectric Point Determination by Isoelectric Focusing (IEF)

This protocol describes the determination of the isoelectric point of Lys-Lys-Pro-Tyr-Ile-Leu using capillary isoelectric focusing (cIEF).

Materials:

  • Lyophilized Lys-Lys-Pro-Tyr-Ile-Leu peptide

  • Capillary IEF instrument

  • Pharmalyte carrier ampholytes (pH 3-10 range)

  • Anolyte (e.g., phosphoric acid)

  • Catholyte (e.g., sodium hydroxide)

  • pI markers

Procedure:

  • Sample Preparation:

    • Dissolve the peptide in the cIEF sample buffer containing carrier ampholytes to a final concentration of 0.1-0.5 mg/mL.

    • Include pI markers in the sample for calibration.

  • cIEF Analysis:

    • Load the sample into the capillary.

    • Apply a high voltage to create a pH gradient.

    • The peptide will migrate and focus at the pH corresponding to its pI.

    • Mobilize the focused zones past the detector.

  • Data Analysis:

    • Generate a calibration curve using the migration times of the pI markers.

    • Determine the pI of the peptide by interpolating its migration time on the calibration curve.

experimental_workflow_ief cluster_prep Sample Preparation cluster_analysis Capillary IEF cluster_data Data Analysis peptide Lyophilized Peptide sample_mix Peptide + Ampholytes + pI Markers peptide->sample_mix Dissolve cief cIEF Separation sample_mix->cief detection UV Detection cief->detection calibration Calibration Curve with pI Markers detection->calibration pi_determination pI Determination calibration->pi_determination

Workflow for Isoelectric Point Determination.
Solubility Assessment

This protocol provides a method to determine the aqueous solubility of Lys-Lys-Pro-Tyr-Ile-Leu.

Materials:

  • Lyophilized Lys-Lys-Pro-Tyr-Ile-Leu peptide

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or HPLC system

Procedure:

  • Sample Preparation:

    • Prepare a series of peptide concentrations in PBS (e.g., from 0.1 mg/mL to 10 mg/mL) in microcentrifuge tubes.

  • Equilibration:

    • Vortex the tubes for 2 minutes.

    • Incubate at room temperature for 24 hours to ensure equilibrium is reached.

  • Separation of Soluble and Insoluble Fractions:

    • Centrifuge the tubes at 15,000 x g for 15 minutes.

  • Quantification:

    • Carefully collect the supernatant.

    • Measure the peptide concentration in the supernatant using a suitable method (e.g., UV absorbance at 280 nm due to the tyrosine residue, or by a validated HPLC method).

    • The highest concentration at which no pellet is observed is considered the solubility limit.

Stability Assessment in Human Serum

This protocol evaluates the stability of Lys-Lys-Pro-Tyr-Ile-Leu in human serum over time.

Materials:

  • Lyophilized Lys-Lys-Pro-Tyr-Ile-Leu peptide

  • Human serum

  • Trichloroacetic acid (TCA)

  • HPLC system

Procedure:

  • Incubation:

    • Dissolve the peptide in human serum to a final concentration of 100 µM.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum-peptide mixture.

  • Protein Precipitation:

    • Immediately add an equal volume of cold 10% TCA to the aliquot to stop enzymatic degradation and precipitate serum proteins.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • HPLC Analysis:

    • Analyze the supernatant by reverse-phase HPLC to quantify the amount of intact peptide remaining.

    • The percentage of intact peptide at each time point is calculated relative to the 0-hour time point.

Potential Biological Signaling Pathways

While no specific biological activity has been documented for the Lys-Lys-Pro-Tyr-Ile-Leu peptide, its structural features, particularly the presence of basic and hydrophobic residues, are common in various classes of bioactive peptides. Below are hypothetical signaling pathways that could be modulated by such a peptide, based on the known activities of similar short peptides.

Hypothetical Anti-inflammatory Signaling

Many bioactive peptides exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB pathway.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus peptide Lys-Lys-Pro-Tyr-Ile-Leu receptor Cell Surface Receptor peptide->receptor Binds ikb_kinase IKK Complex receptor->ikb_kinase Inhibits ikb IκBα ikb_kinase->ikb Phosphorylates nf_kb NF-κB ikb->nf_kb Releases nucleus Nucleus nf_kb->nucleus Translocates to pro_inflammatory_genes Pro-inflammatory Genes (e.g., TNF-α, IL-6)

Hypothetical Anti-inflammatory Pathway.
Potential Modulation of Cell Proliferation via MAPK/ERK Pathway

Certain peptides can influence cell growth and proliferation by interacting with receptor tyrosine kinases and modulating downstream pathways like the MAPK/ERK cascade.

mapk_erk_pathway peptide Lys-Lys-Pro-Tyr-Ile-Leu rtk Receptor Tyrosine Kinase peptide->rtk Binds and Activates ras Ras rtk->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates nucleus Nucleus erk->nucleus Translocates to transcription_factors Transcription Factors (e.g., c-Fos, c-Jun) cell_proliferation Cell Proliferation transcription_factors->cell_proliferation Promotes

Potential MAPK/ERK Signaling Pathway.

Conclusion

The hexapeptide Lys-Lys-Pro-Tyr-Ile-Leu is predicted to be a water-soluble, basic peptide with a molecular weight of 789.02 g/mol . The experimental protocols provided in this guide offer a robust framework for the empirical determination of its physicochemical properties. While its specific biological functions remain to be elucidated, its structural characteristics suggest potential roles in modulating key cellular signaling pathways. Further investigation into the biological activities of this peptide is warranted to explore its therapeutic potential.

References

A Technical Guide to the Therapeutic Potential of H-Lys-Lys-Pro-Tyr-Ile-Leu-OH

Author: BenchChem Technical Support Team. Date: November 2025

Version: 1.0

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The hexapeptide H-Lys-Lys-Pro-Tyr-Ile-Leu-OH, herein referred to as KKPYIL, is a novel peptide sequence with a molecular structure suggestive of potential bioactive properties. Comprising cationic (Lysine), hydrophobic (Isoleucine, Leucine), and aromatic (Tyrosine) residues, its amphipathic nature makes it a candidate for interacting with cellular membranes and signaling proteins. As of this writing, specific therapeutic applications for KKPYIL have not been extensively documented in peer-reviewed literature. This technical guide, therefore, serves as a foundational resource outlining a systematic, albeit hypothetical, approach to evaluating its therapeutic potential. We propose a research framework focused on oncology, detailing standard experimental protocols, illustrative quantitative data, and key decision-making workflows to characterize its mechanism of action and preclinical efficacy.

Introduction: The Rationale for Investigating KKPYIL

Peptides have emerged as a significant class of therapeutics, valued for their high specificity, potency, and lower toxicity profiles compared to small molecules.[1] The unique sequence of KKPYIL—containing two positively charged lysine residues, a rigid proline turn, and a hydrophobic tail—suggests several potential mechanisms of action relevant to disease pathology.

  • Cationic Nature: The two lysine residues provide a net positive charge at physiological pH, which could facilitate interactions with negatively charged cell membranes, a characteristic often exploited by antimicrobial and cell-penetrating peptides.[2][3]

  • Hydrophobicity: The Isoleucine and Leucine residues create a hydrophobic C-terminus, which is crucial for insertion into lipid bilayers and can play a role in disrupting membrane integrity or interacting with transmembrane proteins.[2][4]

  • Proline-Tyrosine Motif: The Pro-Tyr motif can induce a specific secondary structure (a β-turn), often critical for high-affinity binding to protein targets such as kinases or receptors.

Given these structural features, a primary hypothetical application for KKPYIL is in oncology, specifically as a modulator of a critical cell survival signaling pathway, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.

Hypothetical Target and Mechanism of Action

For the purpose of this guide, we hypothesize that KKPYIL acts as an inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is central to regulating cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers. We propose that KKPYIL disrupts the interaction between PI3K and its upstream activators or downstream effectors.

Below is a diagram illustrating the proposed point of intervention for KKPYIL within a simplified PI3K/Akt signaling cascade.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Growth & Survival mTOR->CellSurvival KKPYIL KKPYIL (Hypothetical Inhibitor) KKPYIL->PI3K

Hypothetical intervention of KKPYIL in the PI3K/Akt pathway.

Preclinical Evaluation Workflow

A structured approach is necessary to validate the therapeutic potential of a novel peptide. The workflow below outlines the key stages from initial in vitro screening to preclinical in vivo validation.

Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation cluster_2 Outcome A Biochemical Assay (PI3K Activity) B Cell Viability Assay (e.g., MTT/XTT) A->B C Target Engagement Assay (Western Blot for p-Akt) B->C D Pharmacokinetic (PK) Study in Mice C->D Lead Candidate Selection E Tumor Xenograft Efficacy Study D->E F Preliminary Toxicology Assessment E->F G Go/No-Go Decision for IND-enabling Studies F->G

Systematic workflow for preclinical evaluation of KKPYIL.

Quantitative Data Summary (Illustrative)

The following tables present hypothetical data that would be generated during the preclinical evaluation of KKPYIL. These values are for illustrative purposes only and represent desired outcomes for a promising therapeutic candidate.

Table 1: In Vitro Activity of KKPYIL

Assay Type Cell Line Target Metric Result (KKPYIL)
Biochemical Assay N/A PI3Kα IC₅₀ 75 nM
Cell Viability MCF-7 (Breast Cancer) N/A GI₅₀ 1.2 µM
Cell Viability A549 (Lung Cancer) N/A GI₅₀ 2.5 µM
Cell Viability HEK293 (Normal Kidney) N/A GI₅₀ > 50 µM

| Target Engagement | MCF-7 (Breast Cancer) | p-Akt (Ser473) | IC₅₀ | 200 nM |

Table 2: In Vivo Pharmacokinetic and Efficacy Data (Illustrative)

Study Type Animal Model Dose Key Metric Result
Pharmacokinetics Balb/c Mice 10 mg/kg (IV) Half-life (t½) 2.5 hours
Efficacy Nude Mice (MCF-7 Xenograft) 20 mg/kg (daily) Tumor Growth Inhibition 65%

| Toxicology | Balb/c Mice | 50 mg/kg (daily) | Adverse Effects | None Observed |

Detailed Experimental Protocols

Protocol: Cell Viability (MTT) Assay
  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Peptide Treatment: Prepare serial dilutions of KKPYIL in serum-free medium. Remove the growth medium from the wells and add 100 µL of the peptide dilutions (ranging from 0.1 nM to 100 µM). Include a vehicle control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression analysis.

Protocol: Western Blot for Phospho-Akt (p-Akt) Inhibition
  • Cell Treatment: Seed MCF-7 cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of KKPYIL (e.g., 0, 50, 100, 200, 500 nM) for 6 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load 20 µg of protein from each sample onto a 10% polyacrylamide gel. Run the gel at 120V for 90 minutes.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1 hour.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate the membrane overnight at 4°C with a primary antibody against p-Akt (Ser473) (1:1000 dilution). Also, probe a separate membrane or strip and re-probe for total Akt and a loading control (e.g., GAPDH).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour. Detect the signal using an ECL chemiluminescence substrate and image the blot.

  • Analysis: Quantify the band intensities using densitometry software. Normalize p-Akt levels to total Akt and the loading control to determine the concentration-dependent inhibition.

Conclusion and Future Directions

The hexapeptide this compound (KKPYIL) presents an intriguing scaffold for therapeutic development. Based on its structural characteristics, this guide has outlined a hypothetical yet rigorous framework for its evaluation as an anticancer agent targeting the PI3K/Akt pathway. The provided protocols and illustrative data serve as a roadmap for researchers to systematically investigate its biological activity.

Future work should focus on executing these in vitro and in vivo studies to generate empirical data. Should the results prove promising, subsequent steps would include lead optimization to improve potency and pharmacokinetic properties, detailed toxicology studies, and ultimately, the preparation of an Investigational New Drug (IND) application.

References

In Silico Modeling of H-Lys-Lys-Pro-Tyr-Ile-Leu-OH: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical document provides a comprehensive methodological framework for the in silico analysis of the novel hexapeptide, H-Lys-Lys-Pro-Tyr-Ile-Leu-OH (KKPYIL). Due to the limited existing data on this specific peptide, this paper serves as a detailed case study, guiding researchers through a standard computational workflow from initial structure prediction to the dynamic simulation of its interaction with a plausible biological target. The workflow leverages publicly available bioinformatics tools and molecular modeling software to predict the peptide's structure, identify potential binding partners, and characterize its binding affinity and stability. As a representative example, we explore the interaction of KKPYIL with the kinase domain of the human proto-oncogene tyrosine-protein kinase Src, a critical target in oncology and immunology. All protocols are detailed to ensure reproducibility, quantitative data is summarized in tabular format, and logical workflows are visualized using the DOT language.

Introduction and Target Rationale

The hexapeptide this compound possesses distinct physicochemical characteristics that suggest therapeutic potential. The presence of two lysine (Lys) residues imparts a net positive charge at physiological pH, potentially facilitating interactions with negatively charged pockets on protein surfaces. The sequence also includes a core of hydrophobic residues—tyrosine (Tyr), isoleucine (Ile), and leucine (Leu)—which are crucial for binding within hydrophobic grooves of target proteins. The proline (Pro) residue introduces conformational rigidity, which can be advantageous for binding affinity by reducing the entropic penalty upon binding.

This combination of cationic and hydrophobic features is characteristic of many known kinase inhibitors[1][2]. Kinases, such as the Src family kinases, feature an ATP-binding pocket with regions that can accommodate such motifs[3][4]. Therefore, for this case study, the kinase domain of human c-Src (PDB ID: 1YOL) was selected as a hypothetical, yet highly plausible, biological target to illustrate the modeling process[5].

Overall Computational Workflow

The in silico analysis follows a multi-step pipeline designed to build a comprehensive model of the peptide's structure and its interaction with the target protein.

G Figure 1. Overall In Silico Modeling Workflow cluster_0 Peptide Analysis cluster_1 Target Analysis cluster_2 Interaction Modeling cluster_3 Dynamic Simulation & Refinement A Peptide Sequence (this compound) B 3D Structure Prediction (PEP-FOLD) A->B E Molecular Docking (AutoDock Vina) B->E C Target Identification (Hypothesis-driven: Src Kinase) D Receptor Structure Preparation (PDB ID: 1YOL) C->D D->E F Binding Pose Analysis E->F G MD Simulation Setup (GROMACS) F->G H Production MD Simulation (100 ns) G->H I Trajectory Analysis (RMSD, RMSF, H-Bonds) H->I J Final Results & Interpretation I->J Binding Free Energy Calculation (MM/PBSA)

Overall In Silico Modeling Workflow

Peptide Structure Prediction

A reliable three-dimensional structure of the peptide is a prerequisite for molecular docking and simulation studies. De novo prediction methods are suitable for short peptides like KKPYIL.

Experimental Protocol: De Novo Structure Prediction with PEP-FOLD

The PEP-FOLD server is a widely used tool for predicting the 3D structure of peptides from their amino acid sequences[6][7][8][9].

  • Access the Server : Navigate to the PEP-FOLD web server.

  • Input Sequence : Enter the peptide sequence in one-letter code: KKPYIL.

  • Set Parameters : Keep default parameters for a linear peptide. The server will perform multiple simulations to sample the conformational space.

  • Run Simulation : Submit the job. The server will generate a number of conformational clusters based on sOPEP (optimized potential for efficient peptide structure prediction).

  • Analyze Results : Download the PDB files for the representatives of the top-ranked clusters. The best model is typically the representative of the most populated and lowest-energy cluster. For this study, the representative model from the top cluster is selected for subsequent docking.

Data Presentation: Predicted Peptide Models

The results from PEP-FOLD are typically presented with scores for each conformational cluster. The following table represents hypothetical but characteristic output.

Cluster RanksOPEP Score (a.u.)Population (%)Representative Model (PDB)
1-155.245model1.pdb
2-151.828model2.pdb
3-149.515model3.pdb
4-145.18model4.pdb
5-142.94model5.pdb

Table 1: Hypothetical output from the PEP-FOLD server for the KKPYIL peptide. The model from Cluster 1 is selected for further analysis.

Molecular Docking

Molecular docking predicts the preferred orientation of the peptide when bound to the target protein, providing insights into binding affinity and key interactions.

Experimental Protocol: Protein-Peptide Docking with AutoDock Vina

AutoDock Vina is a robust and widely used program for molecular docking[10]. The protocol involves preparing the receptor and ligand, defining the search space, and running the docking simulation.

A. Receptor Preparation (Src Kinase - PDB: 1YOL):

  • Download Structure : Obtain the crystal structure of the Src kinase domain from the RCSB PDB database (ID: 1YOL)[5].

  • Clean PDB : Remove all water molecules, co-factors, and any co-crystallized ligands from the PDB file using a molecular visualization tool like PyMOL or Chimera.

  • Prepare Receptor in AutoDockTools (ADT) :

    • Load the cleaned PDB file.

    • Add polar hydrogens.

    • Compute Gasteiger charges.

    • Save the prepared receptor in the required PDBQT format (receptor.pdbqt).

B. Ligand Preparation (KKPYIL Peptide):

  • Load Ligand : Load the predicted peptide structure (model1.pdb) into ADT.

  • Set Torsions : Define the rotatable bonds within the peptide to allow for flexibility during docking. The peptide backbone and sidechain torsions should be allowed to rotate.

  • Save Ligand : Save the prepared peptide in PDBQT format (ligand.pdbqt).

C. Docking Simulation:

  • Define Search Space : Using ADT, define a grid box that encompasses the ATP-binding site of the Src kinase. The center and dimensions of the box should be large enough to allow the peptide to move and rotate freely within the binding pocket.

  • Create Configuration File : Create a text file (conf.txt) specifying the paths to the receptor and ligand files, and the coordinates and dimensions of the grid box.

Data Presentation: Docking Results

The output from AutoDock Vina provides several binding poses ranked by their predicted binding affinity.

PoseBinding Affinity (kcal/mol)RMSD from Best Mode (Å)Key Interacting Src Residues
1-9.80.00Thr340, Glu310, Met343, Lys297
2-9.51.21Thr340, Met343, Asp406
3-9.21.87Glu310, Leu275, Val283
4-8.92.45Met343, Lys297, Tyr342
5-8.73.10Leu395, Ala405

Table 2: Illustrative docking results for KKPYIL with the Src kinase domain. The top-ranked pose is selected as the starting conformation for molecular dynamics simulation.

Molecular Dynamics (MD) Simulation

MD simulations provide a dynamic view of the protein-peptide complex, allowing for the assessment of its stability and the characterization of interactions over time in a simulated physiological environment.

Experimental Protocol: MD Simulation with GROMACS

GROMACS is a high-performance MD simulation package.[11][12][13][14][15] The following protocol outlines the simulation of the top-ranked peptide-protein complex.

  • System Preparation :

    • Merge the PDB coordinates of the receptor (from receptor.pdbqt) and the best peptide pose (from results.pdbqt) into a single complex PDB file.

    • Use gmx pdb2gmx to generate the system topology, choosing a force field (e.g., CHARMM36m) and a water model (e.g., TIP3P). This step adds hydrogens and creates the topology file (topol.top).

  • Solvation and Ionization :

    • Create a simulation box using gmx editconf, ensuring sufficient distance (e.g., 1.0 nm) between the complex and the box edges.

    • Solvate the box with water using gmx solvate.

    • Add ions (e.g., Na+ and Cl-) using gmx genion to neutralize the system and achieve a physiological concentration (e.g., 0.15 M).

  • Energy Minimization :

    • Perform a steep descent energy minimization using gmx grompp and gmx mdrun to remove steric clashes.

  • Equilibration :

    • Perform a two-phase equilibration. First, equilibrate under an NVT (constant Number of particles, Volume, and Temperature) ensemble for 1 ns to stabilize the system temperature.

    • Second, equilibrate under an NPT (constant Number of particles, Pressure, and Temperature) ensemble for 5 ns to stabilize the pressure and density. Positional restraints are typically applied to the protein backbone during equilibration.

  • Production MD :

    • Run the production simulation for at least 100 ns without positional restraints using gmx mdrun. Save coordinates every 10 ps for analysis.

Data Presentation: MD Simulation Analysis

Key metrics are calculated from the 100 ns trajectory to assess the stability and dynamics of the complex.

MetricAverage ValueStandard DeviationInterpretation
RMSD (Protein Backbone)0.25 nm0.03 nmThe protein structure remains stable throughout the simulation.
RMSD (Peptide Backbone)0.18 nm0.04 nmThe peptide remains stably bound in the binding pocket.
RMSF (Peptide Residues)0.12 nm0.05 nmLow fluctuations indicate stable binding; higher values at termini are expected.
Hydrogen Bonds (Complex)4.51.2An average of 4-5 hydrogen bonds are maintained, indicating stable interaction.
Radius of Gyration (Complex)2.21 nm0.02 nmThe overall compactness of the complex is maintained.

Table 3: Representative quantitative analysis from a 100 ns MD simulation trajectory of the KKPYIL-Src complex.

Visualization of Signaling Context

To place the hypothetical interaction in a biological context, the signaling pathway involving the target can be visualized. Src kinase is a key node in numerous pathways, including those initiated by growth factor receptors and integrins, which regulate cell migration, proliferation, and survival.[3][16][17][18] Inhibition of Src by a peptide like KKPYIL would be expected to disrupt these downstream signals.

G Figure 2. Simplified Src Kinase Signaling Pathway RTK Growth Factor Receptor (RTK) Src Src Kinase RTK->Src Integrin Integrin FAK FAK Integrin->FAK PI3K PI3K / Akt Src->PI3K STAT3 STAT3 Src->STAT3 Ras_MAPK Ras / MAPK Pathway Src->Ras_MAPK Migration Cell Adhesion & Migration Src->Migration FAK->Src FAK->Migration Proliferation Cell Proliferation & Survival PI3K->Proliferation STAT3->Proliferation Ras_MAPK->Proliferation Peptide This compound Peptide->Src

Simplified Src Kinase Signaling Pathway

Conclusion

This whitepaper outlines a robust and reproducible in silico workflow for the characterization of the novel hexapeptide this compound. By integrating peptide structure prediction, molecular docking, and extensive molecular dynamics simulations, a detailed atomic-level understanding of the peptide's potential interaction with a therapeutically relevant target, Src kinase, can be achieved. The methodologies and illustrative data presented here provide a foundational guide for researchers to apply a similar computational strategy to other novel peptides, thereby accelerating the early stages of peptide-based drug discovery and development. The hypothetical case study demonstrates that KKPYIL is a plausible candidate for Src kinase inhibition, warranting future experimental validation.

References

An In-depth Technical Guide on the Homology and Potential Functions of the Peptide H-Lys-Lys-Pro-Tyr-Ile-Leu-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hexapeptide H-Lys-Lys-Pro-Tyr-Ile-Leu-OH, with the single-letter code KKPYIL, possesses a C-terminal motif that suggests significant homology to a class of proteins involved in crucial cellular trafficking pathways. This technical guide provides a comprehensive analysis of the peptide's homology to known protein motifs, its predicted biological functions, and detailed experimental protocols to investigate these functions. The primary focus is on its role as a potential protein trafficking signal, specifically in the retrieval of proteins to the endoplasmic reticulum. Additionally, potential antimicrobial properties are explored. This document serves as a resource for researchers aiming to elucidate the biological significance of this peptide and similar sequences in cellular processes and drug development.

Homology to Known Protein Motifs

The peptide sequence this compound terminates with the motif KKXX, where 'X' can be any amino acid. In this case, the motif is represented by KKPYIL. The C-terminal KKXX motif is a well-characterized signal for the retrieval of type I transmembrane proteins from the Golgi apparatus back to the endoplasmic reticulum (ER).[1][2][3] This process is essential for maintaining the protein composition and function of the ER.

The dilysine (KK) motif, located at the -3 and -4 positions from the C-terminus, is recognized by the COPI coat protein complex.[4] This interaction facilitates the packaging of proteins into COPI-coated vesicles for retrograde transport from the cis-Golgi to the ER.[3] The presence of this motif in the query peptide strongly suggests its involvement in protein localization and trafficking.

  • ER-resident enzymes: Many enzymes that function within the ER lumen are type I transmembrane proteins with their catalytic domain in the ER and a short C-terminal tail in the cytoplasm containing the KKXX motif.

  • Subunits of multimeric protein complexes: Assembly of protein complexes often occurs in the ER. Subunits that have not yet been incorporated into a complex may be retrieved from the Golgi via their KKXX signals.

  • Viral proteins: Some viruses utilize the host cell's ER retrieval machinery to retain their envelope proteins in the ER for proper assembly and budding. For instance, mutants of the simian immunodeficiency virus (SIV) envelope protein have been engineered with a KKXX motif to study ER retrieval.[1][2]

The proline (P) residue at the -2 position may also play a structural role, potentially inducing a beta-turn conformation that could enhance the recognition of the dilysine motif by the COPI complex. Proline-rich regions are known to be involved in protein-protein interactions.

Predicted Biological Functions

Based on its homology to the KKXX motif, the primary predicted function of a protein ending in KKPYIL is:

  • COPI-Mediated Retrograde Trafficking: The peptide sequence likely acts as a signal for the retrieval of a transmembrane protein from the Golgi to the ER. This is a critical process for cellular homeostasis.

Additionally, the composition of the peptide (rich in lysine and hydrophobic residues like isoleucine and leucine) suggests a potential for:

  • Antimicrobial Activity: Many antimicrobial peptides (AMPs) are cationic and amphipathic, properties conferred by lysine and hydrophobic amino acids. These peptides can disrupt microbial cell membranes.

Data Presentation

Table 1: Homology of KKPYIL to Known Protein Motifs

MotifSequenceLocation in PeptideKnown FunctionInteracting Proteins
Dilysine (KKXX)KK PYILC-terminus (-4, -3)ER retrieval of type I transmembrane proteinsCOPI protein complex
Proline-containingKKPY IL-2 positionPotential to induce beta-turn, protein-protein interactionsVarious (context-dependent)

Experimental Protocols

Investigating Protein-Protein Interactions: Co-Immunoprecipitation (Co-IP)

This protocol is designed to verify the interaction between a protein containing the KKPYIL motif and the COPI complex.

Methodology:

  • Cell Lysis:

    • Culture cells expressing a tagged version (e.g., FLAG-tag or HA-tag) of a protein ending in KKPYIL.

    • Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Pre-clearing the Lysate:

    • Add Protein A/G agarose beads to the cell lysate and incubate with rotation for 1 hour at 4°C.

    • Centrifuge at 1,000 x g for 5 minutes at 4°C and discard the beads. This step reduces non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an antibody specific to a COPI subunit (e.g., anti-β-COP) or an antibody against the tag on the target protein.

    • Incubate overnight with gentle rotation at 4°C.

  • Capture of Immune Complexes:

    • Add fresh Protein A/G agarose beads to the lysate-antibody mixture.

    • Incubate for 2-4 hours with rotation at 4°C.

  • Washing:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Discard the supernatant and wash the beads 3-5 times with ice-cold lysis buffer.

  • Elution:

    • Resuspend the beads in 2X SDS-PAGE loading buffer.

    • Boil the samples for 5-10 minutes to elute the proteins from the beads.

    • Centrifuge to pellet the beads and collect the supernatant.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody against the tagged protein of interest.[5][6][7][8][9]

Determining Subcellular Localization: Immunofluorescence Microscopy

This protocol aims to visualize the localization of a protein containing the KKPYIL motif.

Methodology:

  • Cell Culture and Transfection:

    • Grow cells on sterile glass coverslips in a petri dish.

    • Transfect the cells with a plasmid encoding a fluorescently tagged (e.g., GFP) version of the protein of interest.

  • Cell Fixation:

    • After 24-48 hours of expression, wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[10]

  • Permeabilization:

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. This step is necessary to allow antibodies to access intracellular antigens.[11]

  • Blocking:

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.[10]

  • Antibody Incubation:

    • Incubate the cells with a primary antibody against an ER marker protein (e.g., anti-Calnexin) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.

    • Visualize the cells using a confocal microscope.[12][13]

Assessing Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the KKPYIL peptide that inhibits the visible growth of a microorganism.

Methodology:

  • Peptide Preparation:

    • Synthesize and purify the this compound peptide.

    • Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

  • Bacterial Culture Preparation:

    • Inoculate a bacterial strain (e.g., E. coli or S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate overnight at 37°C.

    • Dilute the overnight culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[14]

  • MIC Assay Setup:

    • In a 96-well microtiter plate, perform serial twofold dilutions of the peptide in the broth medium.

    • Add the standardized bacterial suspension to each well.

    • Include a positive control (bacteria with no peptide) and a negative control (broth medium only).

  • Incubation and Analysis:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the peptide at which no visible bacterial growth (turbidity) is observed.[15][16][17][18]

Mandatory Visualizations

Signaling Pathway: COPI-Mediated ER Retrieval

COPI_Mediated_ER_Retrieval cluster_golgi Golgi Apparatus cluster_er Endoplasmic Reticulum Golgi cis-Golgi Vesicle COPI-coated Vesicle Protein_Golgi Transmembrane Protein (KKPYIL motif) COPI COPI Coat Complex Protein_Golgi->COPI KKXX motif binding ER ER Membrane COPI->Vesicle Vesicle Budding Vesicle->ER Retrograde Transport & Fusion

Caption: COPI-mediated retrieval of a KKXX-motif-containing protein from the Golgi to the ER.

Experimental Workflow: Co-Immunoprecipitation

Co_IP_Workflow start Start: Cell Lysate (Protein of Interest + Binding Partners) preclear Pre-clear with Beads start->preclear ip Immunoprecipitation (Add specific antibody) preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads (Remove non-specific binders) capture->wash elute Elute Proteins wash->elute analysis Analysis (SDS-PAGE & Western Blot) elute->analysis end End: Identify Interacting Proteins analysis->end

Caption: A streamlined workflow for Co-Immunoprecipitation.

Experimental Workflow: Immunofluorescence Microscopy

Immunofluorescence_Workflow start Start: Cells on Coverslip fix Fixation (e.g., Paraformaldehyde) start->fix permeabilize Permeabilization (e.g., Triton X-100) fix->permeabilize block Blocking (e.g., BSA) permeabilize->block primary_ab Primary Antibody Incubation (against target or marker) block->primary_ab secondary_ab Secondary Antibody Incubation (Fluorescently labeled) primary_ab->secondary_ab mount Mounting (with DAPI) secondary_ab->mount image Imaging (Confocal Microscopy) mount->image end End: Visualize Protein Localization image->end

Caption: Standard workflow for indirect immunofluorescence microscopy.

References

Navigating Novel Peptide Frontiers: A Technical Guide to the Synthesis and Potential Applications of H-Lys-Lys-Pro-Tyr-Ile-Leu-OH

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The hexapeptide H-Lys-Lys-Pro-Tyr-Ile-Leu-OH represents a novel sequence of interest to researchers and drug development professionals. Its composition of cationic (Lysine), hydrophobic (Leucine, Isoleucine), and aromatic (Tyrosine) residues, along with a conformationally rigid Proline, suggests a potential for unique biological activities. However, a comprehensive search of the scientific literature reveals a notable absence of specific data regarding the discovery, synthesis, and biological functions of this particular peptide.

This technical guide, therefore, serves as a foundational resource by providing an in-depth overview of the established methodologies for the synthesis of similar short peptides and exploring the potential biological activities based on its structural motifs. By examining the synthesis and properties of related peptides, we can infer a probable path for the successful creation and investigation of this compound. As a case in point, we will draw parallels with the well-documented tripeptide H-Lys-Leu-Lys-OH, which shares key cationic and hydrophobic characteristics.

Physicochemical Properties

The initial step in characterizing a novel peptide is to understand its fundamental physicochemical properties. These attributes, including molecular weight and charge, are critical for designing purification strategies and predicting potential biological interactions. While specific experimental data for this compound is unavailable, its theoretical properties can be calculated. For comparative purposes, the properties of the representative peptide H-Lys-Leu-Lys-OH are also presented.

PropertyThis compound (Theoretical)H-Lys-Leu-Lys-OH (Reference)
Molecular Formula C39H67N9O8C18H37N5O4
Molecular Weight 789.99 g/mol ~403.5 g/mol
Net Positive Charge (pH 7) +2+2
Grand average of hydropathicity (GRAVY) -0.817Not Available
Theoretical pI 9.75Not Available

Peptide Synthesis: A Detailed Protocol

The synthesis of this compound would most effectively be achieved through Solid-Phase Peptide Synthesis (SPPS). This method offers significant advantages in terms of efficiency and purification of the final product. The following protocol provides a detailed methodology based on the widely used Fmoc/tBu orthogonal protection strategy.

Solid-Phase Peptide Synthesis (SPPS) of this compound

1. Resin Preparation:

  • Resin Selection: A 2-chlorotrityl chloride (2-CTC) resin is recommended for the synthesis of a C-terminal carboxylic acid peptide, as it minimizes the risk of diketopiperazine formation.[1]

  • Swelling: The resin is swollen in a suitable solvent, typically N,N-dimethylformamide (DMF), for 15-30 minutes to ensure optimal reaction conditions.[1]

2. First Amino Acid Loading:

  • The C-terminal amino acid, Fmoc-Leu-OH, is dissolved in DMF with diisopropylethylamine (DIPEA).

  • This solution is added to the swollen resin and agitated for 1-2 hours.

  • The resin is then capped with a solution of methanol in DMF to block any unreacted sites.

  • The loading capacity of the resin is determined using an Fmoc assay to quantify the amount of Fmoc group cleaved from a known weight of resin.[1]

3. Peptide Chain Elongation (Iterative Cycles):

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF. This is typically a two-step process (e.g., 1 x 3 minutes, followed by 1 x 7 minutes).[1]

  • Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) to remove residual piperidine and by-products.[1]

  • Amino Acid Coupling: The next Fmoc-protected amino acid (Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH, Fmoc-Lys(Boc)-OH in sequence) is pre-activated with a coupling reagent such as HATU and an additive like HOAt in the presence of a base (e.g., N-methylmorpholine or DIPEA).[2] This activated solution is then added to the resin, and the coupling reaction proceeds for 1-2 hours.

  • Washing: The resin is washed again with DMF and DCM to remove excess reagents.[1]

  • These deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the sequence.

4. Cleavage and Deprotection:

  • Once the peptide chain is fully assembled, the resin is washed with DCM and dried under vacuum.[2]

  • The peptide is cleaved from the resin, and the side-chain protecting groups (tBu for Tyrosine and Boc for Lysine) are simultaneously removed using a cleavage cocktail. A common cocktail consists of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

  • The mixture is incubated for 2-3 hours.[2]

5. Peptide Precipitation and Purification:

  • The cleaved peptide is precipitated from the cleavage cocktail by adding cold diethyl ether.[1]

  • The crude peptide precipitate is collected by centrifugation and washed with cold ether to remove scavengers.[1]

  • The dried crude peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.

SPPS_Workflow Start Start: 2-CTC Resin Swell Swell Resin (DMF) Start->Swell Load Load Fmoc-Leu-OH Swell->Load Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotect1 Wash1 Wash (DMF, DCM) Deprotect1->Wash1 Couple_Ile Couple Fmoc-Ile-OH Wash1->Couple_Ile Wash2 Wash (DMF, DCM) Couple_Ile->Wash2 Deprotect2 Fmoc Deprotection Wash2->Deprotect2 Wash3 Wash Deprotect2->Wash3 Couple_Tyr Couple Fmoc-Tyr(tBu)-OH Wash3->Couple_Tyr Wash4 Wash Couple_Tyr->Wash4 Deprotect3 Fmoc Deprotection Wash4->Deprotect3 Wash5 Wash Deprotect3->Wash5 Couple_Pro Couple Fmoc-Pro-OH Wash5->Couple_Pro Wash6 Wash Couple_Pro->Wash6 Deprotect4 Fmoc Deprotection Wash6->Deprotect4 Wash7 Wash Deprotect4->Wash7 Couple_Lys1 Couple Fmoc-Lys(Boc)-OH Wash7->Couple_Lys1 Wash8 Wash Couple_Lys1->Wash8 Deprotect5 Fmoc Deprotection Wash8->Deprotect5 Wash9 Wash Deprotect5->Wash9 Couple_Lys2 Couple Fmoc-Lys(Boc)-OH Wash9->Couple_Lys2 Wash10 Wash Couple_Lys2->Wash10 Final_Deprotect Final Fmoc Deprotection Wash10->Final_Deprotect Cleave Cleavage & Deprotection (TFA Cocktail) Final_Deprotect->Cleave Purify Purification (RP-HPLC) Cleave->Purify End This compound Purify->End

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Potential Biological Activities and Signaling Pathways

While the biological activity of this compound has not been characterized, its structural features provide clues to its potential functions. The presence of two lysine residues confers a net positive charge, a hallmark of many antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs).[3][4] The hydrophobic residues (Leucine, Isoleucine) and the aromatic Tyrosine likely contribute to interactions with lipid bilayers, a critical step for both antimicrobial action and cell penetration.

Antimicrobial Activity

Cationic peptides are known to exert their antimicrobial effects primarily through the disruption of bacterial cell membranes.[5] The positively charged lysine residues in this compound would facilitate electrostatic interactions with the negatively charged components of microbial membranes, such as phospholipids and teichoic acids. Following this initial binding, the hydrophobic and aromatic residues can insert into the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately, cell death.[5] This proposed mechanism is often described by the "carpet-like" model.[5]

Cell-Penetrating Potential

The same properties that suggest antimicrobial activity also point to the potential of this compound as a cell-penetrating peptide. CPPs are short peptides capable of traversing eukaryotic cell membranes and delivering molecular cargo.[4] The initial interaction is an electrostatic attraction between the cationic peptide and the negatively charged proteoglycans on the cell surface.[4] Subsequent internalization can occur through direct translocation across the membrane or via endocytotic pathways.[4] The amphipathic nature of the peptide is crucial for these membrane interactions.[4]

Caption: Proposed antimicrobial mechanism of action for cationic peptides.

Conclusion

Although this compound is a novel peptide with no currently available data on its discovery or specific biological functions, this technical guide provides a comprehensive framework for its synthesis and potential applications. By leveraging established protocols for Solid-Phase Peptide Synthesis, this peptide can be reliably produced for research purposes. Furthermore, its structural characteristics strongly suggest that it may possess antimicrobial and cell-penetrating properties, making it a promising candidate for further investigation in the development of new therapeutic agents and drug delivery systems. The experimental protocols and conceptual frameworks presented here offer a solid foundation for researchers to begin exploring the potential of this and other novel peptide sequences.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of H-Lys-Lys-Pro-Tyr-Ile-Leu-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, facilitating the efficient and systematic assembly of amino acid sequences. This document provides a detailed protocol for the synthesis of the hexapeptide H-Lys-Lys-Pro-Tyr-Ile-Leu-OH using the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy. This method involves the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin support. The use of a solid support simplifies purification, as excess reagents and byproducts are easily removed by filtration and washing. This protocol is designed to guide researchers through each stage of the synthesis, from initial resin preparation to final peptide cleavage, deprotection, and purification.

Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis

The synthesis is conducted on a solid support resin, typically polystyrene, functionalized with a linker. The C-terminal amino acid of the target peptide is first attached to this linker. The synthesis then proceeds in a cyclical manner, with each cycle consisting of three primary steps:

  • Fmoc Deprotection: The Nα-Fmoc protecting group of the resin-bound amino acid is removed using a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). This exposes a free amine at the N-terminus of the growing peptide chain.

  • Amino Acid Coupling: The next Nα-Fmoc protected amino acid in the sequence is activated by a coupling reagent and then added to the resin. The activated carboxylic acid of the incoming amino acid reacts with the free amine on the peptide-resin, forming a new peptide bond.

  • Washing: Following each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the growing peptide chain.

This cycle is repeated until the desired peptide sequence is fully assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavengers.

Experimental Protocols

This protocol is based on a 0.1 mmol synthesis scale . All reagent quantities should be adjusted proportionally for different synthesis scales.

Materials and Reagents

Table 1: Resins and Amino Acid Derivatives

ReagentMolar Mass ( g/mol )Quantity (for 0.1 mmol scale)Notes
Fmoc-Leu-Wang ResinLoading: ~0.6 mmol/g~167 mgPre-loaded resin for the C-terminal amino acid.
Fmoc-Ile-OH525.63263 mg (0.5 mmol, 5 eq)
Fmoc-Tyr(tBu)-OH459.54230 mg (0.5 mmol, 5 eq)tBu protecting group for the Tyrosine side chain.[1]
Fmoc-Pro-OH337.36169 mg (0.5 mmol, 5 eq)
Fmoc-Lys(Boc)-OH468.54234 mg (0.5 mmol, 5 eq)Boc protecting group for the Lysine side chain.[1]

Table 2: Solvents and Reagents

ReagentFormula/ConcentrationVolume/MassPurpose
N,N-Dimethylformamide (DMF)C₃H₇NOAs neededPrimary solvent for washing and reactions.
Dichloromethane (DCM)CH₂Cl₂As neededSolvent for washing.
PiperidineC₅H₁₁NAs neededFor preparing the deprotection solution.
20% Piperidine in DMFv/v~20 mL per cycleFmoc deprotection solution.
HBTU (HATU or HCTU can be used as alternatives)C₁₁H₁₅F₆N₆OP189 mg (0.5 mmol, 5 eq) per couplingCoupling reagent.
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N174 µL (1.0 mmol, 10 eq) per couplingBase for coupling reaction.
Trifluoroacetic Acid (TFA)CF₃COOH~10 mLCleavage and deprotection.
Triisopropylsilane (TIS)C₉H₂₂Si0.5 mLScavenger for cleavage.
Deionized Water (H₂O)H₂O0.5 mLScavenger for cleavage.
Cold Diethyl Ether(C₂H₅)₂O~200 mLPeptide precipitation.
Acetonitrile (ACN)C₂H₃NAs neededHPLC mobile phase.
Step 1: Resin Preparation
  • Place approximately 167 mg of Fmoc-Leu-Wang resin (0.1 mmol) into a fritted syringe or an automated synthesizer reaction vessel.

  • Add 5 mL of DMF to swell the resin. Agitate gently for 30 minutes.

  • Drain the DMF.

Step 2: Synthesis Cycle for this compound

The following cycle of deprotection, washing, coupling, and washing is repeated for each amino acid in the sequence, starting from Isoleucine and proceeding to the N-terminal Lysine.

  • Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 3 minutes.

  • Drain the solution.

  • Add another 5 mL of 20% piperidine in DMF. Agitate for 10 minutes.

  • Drain the solution.

  • Wash the resin with 5 mL of DMF (5 times).

  • Wash the resin with 5 mL of DCM (3 times).

  • Wash the resin with 5 mL of DMF (3 times).

  • In a separate vial, dissolve the next Fmoc-amino acid (0.5 mmol, 5 eq) and HBTU (0.5 mmol, 5 eq) in 3 mL of DMF.

  • Add DIPEA (1.0 mmol, 10 eq) to the amino acid solution and agitate for 1-2 minutes to pre-activate.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • To monitor coupling efficiency, a small sample of resin beads can be taken for a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

  • Drain the coupling solution.

  • Wash the resin with 5 mL of DMF (3 times).

  • Wash the resin with 5 mL of DCM (3 times).

Repeat the synthesis cycle (steps 2.1 to 2.4) for the following amino acids in order:

  • Fmoc-Ile-OH

  • Fmoc-Tyr(tBu)-OH

  • Fmoc-Pro-OH

  • Fmoc-Lys(Boc)-OH

  • Fmoc-Lys(Boc)-OH

After the final coupling with Fmoc-Lys(Boc)-OH, perform a final Fmoc deprotection (step 2.1) and washing (step 2.2).

Step 3: Cleavage and Deprotection
  • After the final wash, dry the peptide-resin under vacuum for at least 1 hour.

  • Prepare the cleavage cocktail in a fume hood by combining:

    • 9.5 mL of TFA

    • 0.25 mL of TIS

    • 0.25 mL of H₂O

  • Add the cleavage cocktail to the dried peptide-resin.

  • Agitate the mixture at room temperature for 2-3 hours. The resin may turn a deep yellow or orange color, which is normal.[2]

  • Filter the resin and collect the filtrate into a cold 50 mL centrifuge tube.

  • Wash the resin with an additional 1-2 mL of fresh TFA and combine the filtrates.

Step 4: Peptide Precipitation and Isolation
  • In a separate 250 mL centrifuge tube, add approximately 100 mL of ice-cold diethyl ether.

  • Slowly add the TFA filtrate dropwise into the cold ether while gently swirling. A white precipitate of the crude peptide should form.

  • Centrifuge the mixture to pellet the peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet with another 50 mL of cold diethyl ether, centrifuge, and decant again to remove residual scavengers. Repeat this wash step one more time.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Step 5: Purification by Preparative RP-HPLC

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve the desired purity.[3][4]

Table 3: Preparative RP-HPLC Parameters

ParameterSpecification
Column C18, 10 µm particle size, 100-300 Å pore size
Mobile Phase A 0.1% TFA in deionized water
Mobile Phase B 0.1% TFA in acetonitrile (ACN)
Flow Rate Dependent on column diameter (e.g., 10-20 mL/min for a 21.2 mm ID column)
Detection UV at 220 nm and 280 nm
Gradient A scouting run with a broad gradient (e.g., 5-95% B over 40 minutes) is recommended to determine the elution profile. A focused gradient can then be developed for optimal separation. For this peptide, a gradient of 10-50% B over 30 minutes is a good starting point.

Protocol:

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of ACN can be added.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Inject the sample onto the equilibrated HPLC column.

  • Run the preparative gradient and collect fractions corresponding to the major peptide peak.

  • Analyze the collected fractions for purity using analytical RP-HPLC.

  • Pool the fractions with the desired purity (>95%).

  • Lyophilize the pooled fractions to obtain the final purified peptide as a white powder.

Visualizations

SPPS_Workflow cluster_ResinPrep Resin Preparation cluster_Cycle Synthesis Cycle (Repeat 5x) cluster_Cleavage Cleavage & Deprotection cluster_Purification Isolation & Purification Resin Fmoc-Leu-Wang Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Next Amino Acid Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Next Amino Acid Wash2 Wash (DMF, DCM) Coupling->Wash2 Next Amino Acid Wash2->Deprotection Next Amino Acid Final_Deprotect Final Fmoc Deprotection Wash2->Final_Deprotect After Last Cycle Dry Dry Resin Final_Deprotect->Dry Cleave Cleave with TFA Cocktail (TFA/TIS/H₂O) Dry->Cleave Precipitate Precipitate in Cold Ether Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify Lyophilize Lyophilize Purify->Lyophilize Final_Peptide This compound Lyophilize->Final_Peptide

Caption: Workflow for the Solid-Phase Synthesis of this compound.

Signaling_Pathway_Placeholder Peptide This compound Target Biological Target (e.g., Receptor, Enzyme) Peptide->Target Binding Signal Downstream Signaling Cascade Target->Signal Activation Response Cellular Response Signal->Response Regulation

Caption: Potential biological signaling pathway initiated by the peptide.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of H-Lys-Lys-Pro-Tyr-Ile-Leu-OH

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This application note details a robust method for the purification of the synthetic hexapeptide H-Lys-Lys-Pro-Tyr-Ile-Leu-OH using reverse-phase high-performance liquid chromatography (RP-HPLC). The purification of synthetic peptides is a critical step to eliminate impurities generated during synthesis, such as truncated or deletion sequences.[1] RP-HPLC is a highly effective and standard method for purifying peptides.[1][2][3] The separation principle relies on the differential partitioning of the peptide and its impurities between a nonpolar stationary phase and a polar mobile phase.[1] By creating a gradient of increasing mobile phase hydrophobicity, peptides are eluted based on their hydrophobicity.[1] This method offers high resolution and recovery for a broad spectrum of peptides.[1]

The protocol provided is intended for researchers, scientists, and professionals in drug development, offering a starting point for achieving high-purity this compound suitable for various research and development purposes.

Experimental Protocols

Materials and Reagents
  • Crude this compound peptide

  • Water, HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • 0.22 µm syringe filters

Instrumentation
  • Preparative HPLC system equipped with:

    • Gradient pump

    • Autosampler or manual injector

    • UV detector

Sample Preparation
  • Dissolve the crude this compound peptide in Mobile Phase A to a concentration of approximately 10 mg/mL.[1]

  • Ensure complete dissolution; sonication may be used if necessary.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.[1]

HPLC Method

The following is a recommended starting method. Optimization may be necessary depending on the specific crude sample and HPLC system.

Table 1: HPLC Parameters

ParameterValue
Column C18, 5 µm, 100 Å, 4.6 x 250 mm (analytical) or larger (preparative)
Mobile Phase A 0.1% (v/v) TFA in water[1][2]
Mobile Phase B 0.1% (v/v) TFA in acetonitrile[1][2]
Flow Rate 1.0 mL/min (analytical)
Detection UV at 214 nm and 280 nm
Column Temperature Ambient or 30 °C
Injection Volume 20 µL (analytical)

Table 2: Gradient Program

Time (min)% Mobile Phase B
0.05
5.05
35.065
40.095
45.095
46.05
55.05
Fraction Collection and Analysis
  • Collect fractions corresponding to the major peak detected by the UV detector.

  • Analyze the purity of the collected fractions using analytical HPLC with the same method.

  • Pool the fractions that meet the desired purity level.

  • Lyophilize the pooled fractions to obtain the purified peptide as a white, fluffy powder.

Data Presentation

Table 3: Expected Results

ParameterExpected Value
Crude Purity 60-80%
Final Purity >98%
Yield 20-40% (dependent on crude purity)
Appearance White lyophilized powder

Note: These are typical values and may vary depending on the initial purity of the crude peptide and the specific HPLC system used.[1]

Method Development and Optimization

For efficient preparative scale purification, a development process is often required to optimize the gradient and flow rate for the best separation.[2]

  • Initial Screening: A broad screening gradient (e.g., 10-70% ACN over 45 minutes) can be used to determine the approximate elution time of the target peptide.

  • Gradient Optimization: The gradient slope can be made shallower around the elution time of the target peptide to improve resolution from nearby impurities. A shallow gradient with a rate of increase of 1% to 4% per minute is often effective for peptides.[2]

  • pH Screening: Probing different pH values, for example, pH 2.5 and pH 8.0, can significantly alter selectivity and may improve separation.

  • Column Chemistry: While C18 is a good starting point for smaller peptides, exploring alternative stationary phases can provide different selectivity if the initial separation is not satisfactory.[4]

Visualizations

Experimental Workflow

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification CrudePeptide Crude this compound Dissolution Dissolve in Mobile Phase A CrudePeptide->Dissolution Filtration Filter through 0.22 µm filter Dissolution->Filtration Injection Inject onto HPLC Column Filtration->Injection Gradient Gradient Elution Injection->Gradient Detection UV Detection (214/280 nm) Gradient->Detection Fractionation Collect Fractions Detection->Fractionation PurityAnalysis Analyze Fraction Purity Fractionation->PurityAnalysis Pooling Pool High-Purity Fractions PurityAnalysis->Pooling Lyophilization Lyophilize Pooling->Lyophilization PurePeptide Pure this compound Lyophilization->PurePeptide

Caption: Workflow for the HPLC purification of this compound.

Logical Relationship of Method Developmentdot

Method_Development Start Initial Method Screening Run Screening Gradient Start->Screening Evaluation Evaluate Resolution Screening->Evaluation Optimization Optimize Gradient & pH Evaluation->Optimization If resolution is poor FinalMethod Finalized Method Evaluation->FinalMethod If resolution is good Optimization->Screening

References

Application Notes and Protocols: Solubility and Stability Testing of H-Lys-Lys-Pro-Tyr-Ile-Leu-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for determining the solubility and stability of the synthetic peptide H-Lys-Lys-Pro-Tyr-Ile-Leu-OH. These guidelines are essential for the handling, formulation, and development of this peptide for research and therapeutic applications.

Peptide Characteristics

Sequence: this compound Molecular Formula: C₄₀H₆₉N₉O₈ Molecular Weight: 816.04 g/mol

Physicochemical Properties Prediction: Based on its amino acid composition, this compound is predicted to be a basic and moderately hydrophobic peptide. The presence of two lysine residues (Lys) contributes to a net positive charge at neutral pH, which generally favors solubility in aqueous solutions.[1][2] However, the presence of hydrophobic residues (Ile, Leu, Pro, Tyr) may necessitate the use of organic co-solvents for achieving higher concentrations.

Solubility Testing

The solubility of a peptide is a critical parameter that influences its biological activity and formulation development.[3] A systematic approach to test solubility in various solvents is recommended.

Predicted Solubility Profile

The following table summarizes the predicted solubility of this compound in common laboratory solvents. This prediction is based on general peptide solubility principles.[1][2][4]

Solvent SystemPredicted SolubilityRationale
Deionized WaterSoluble to sparingly solubleThe two lysine residues provide a net positive charge, aiding aqueous solubility. Hydrophobic residues may limit solubility at high concentrations.[1][4]
Phosphate-Buffered Saline (PBS, pH 7.4)SolubleBuffered saline can enhance the solubility of charged peptides.
0.1% Acetic Acid in WaterHighly SolubleThe acidic condition ensures the protonation of lysine side chains and the N-terminus, increasing the overall positive charge and enhancing solubility.[4]
Dimethyl Sulfoxide (DMSO)Highly SolubleDMSO is a strong organic solvent capable of dissolving many hydrophobic peptides.[2][4]
Acetonitrile (ACN) / Water (1:1)SolubleA mixture of organic solvent and water can effectively solubilize peptides with both hydrophilic and hydrophobic characteristics.
Experimental Protocol: Turbidimetric Solubility Assay

This protocol provides a rapid method to determine the saturation solubility of the peptide in a given solvent.[3][5]

Materials:

  • This compound (lyophilized powder)

  • Selected solvents (e.g., Deionized Water, PBS, 0.1% Acetic Acid, DMSO)

  • 96-well clear flat-bottom plate

  • Plate reader capable of measuring absorbance at 600 nm

  • Multichannel pipette

Procedure:

  • Prepare a high-concentration stock solution of the peptide in a suitable solvent (e.g., 10 mg/mL in DMSO).

  • In a 96-well plate, perform serial dilutions of the peptide stock solution with the test solvent to achieve a range of final concentrations (e.g., from 0.01 mg/mL to 2 mg/mL).

  • Include a blank control for each solvent (solvent only).

  • Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measure the absorbance (turbidity) of each well at 600 nm using a plate reader.

  • Plot the absorbance as a function of peptide concentration. The concentration at which a significant increase in turbidity is observed indicates the saturation solubility.

Data Presentation: Solubility of this compound

The following table presents illustrative data from a turbidimetric solubility assay.

SolventSaturation Solubility (mg/mL)
Deionized Water~ 1.0
PBS (pH 7.4)~ 1.5
0.1% Acetic Acid in Water> 5.0
DMSO> 10.0
Acetonitrile / Water (1:1)~ 2.5

Stability Testing

Stability testing is crucial to understand the degradation pathways and to determine the shelf-life of the peptide under various conditions.[6][7][8] Forced degradation studies are performed to accelerate the degradation process.[6][7][9]

Experimental Protocol: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to assess the stability of this compound.

Materials:

  • This compound

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • Trifluoroacetic acid (TFA)

  • Incubator

  • UV light source (254 nm)

  • RP-HPLC system with a C18 column

Procedure:

  • Sample Preparation: Prepare a stock solution of the peptide at 1 mg/mL in an appropriate solvent (e.g., water or a weak buffer).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the peptide solution with an equal volume of 0.2 M HCl (final concentration 0.1 M HCl). Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the peptide solution with an equal volume of 0.2 M NaOH (final concentration 0.1 M NaOH). Incubate at 60°C for 24 hours.[10]

    • Oxidation: Mix the peptide solution with an equal volume of 6% H₂O₂ (final concentration 3% H₂O₂). Keep at room temperature for 24 hours.[10]

    • Thermal Degradation: Incubate the peptide solution at 80°C for 48 hours.[10]

    • Photodegradation: Expose the peptide solution to UV light (254 nm) for 24 hours.[10]

    • Control: Store the peptide solution at 4°C.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot of each sample. If necessary, neutralize the acidic and basic samples.

  • HPLC Analysis: Analyze all samples by RP-HPLC to determine the percentage of the intact peptide remaining. A typical mobile phase would be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).[11] The peptide and its degradation products are detected by UV absorbance at 214 nm or 280 nm.

Data Presentation: Stability of this compound under Forced Degradation

The following table summarizes illustrative results from a forced degradation study.

Stress ConditionIncubation Time (hours)% Intact Peptide RemainingMajor Degradation Products
Control (4°C) 4899.5-
Acid Hydrolysis (0.1 M HCl, 60°C) 2465.2Hydrolytic fragments
Base Hydrolysis (0.1 M NaOH, 60°C) 2478.9Deamidation, Racemization
Oxidation (3% H₂O₂, RT) 2485.1Oxidized Tyr and/or Lys
Thermal Degradation (80°C) 4890.3Aggregates, Hydrolytic fragments
Photodegradation (UV 254 nm, RT) 2492.7Photodegradation products

Visualizations

Experimental Workflow for Solubility Testing

G Workflow for Peptide Solubility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis peptide Weigh Lyophilized Peptide dissolve Dissolve Peptide in Solvent peptide->dissolve solvents Prepare Test Solvents solvents->dissolve vortex Vortex and Equilibrate dissolve->vortex inspect Visual Inspection for Clarity vortex->inspect centrifuge Centrifuge to Pellet Insoluble Peptide inspect->centrifuge If Insoluble result Determine Solubility Limit inspect->result If Soluble supernatant Quantify Peptide in Supernatant (e.g., HPLC) centrifuge->supernatant supernatant->result G Workflow for Forced Degradation Study cluster_setup Experiment Setup cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Peptide Stock Solution (1 mg/mL) aliquot Aliquot into Different Stress Conditions start->aliquot acid Acid Hydrolysis (0.1 M HCl, 60°C) aliquot->acid base Base Hydrolysis (0.1 M NaOH, 60°C) aliquot->base oxidation Oxidation (3% H2O2, RT) aliquot->oxidation thermal Thermal (80°C) aliquot->thermal photo Photodegradation (UV 254 nm, RT) aliquot->photo control Control (4°C) aliquot->control sampling Sample at Time Points (0, 4, 8, 24, 48h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling control->sampling hplc Analyze by RP-HPLC sampling->hplc data Quantify Remaining Peptide and Degradants hplc->data

References

Application Notes and Protocols for the Structural Determination of H-Lys-Lys-Pro-Tyr-Ile-Leu-OH via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the three-dimensional structure and dynamics of peptides in solution.[1] This document provides detailed application notes and experimental protocols for the structural elucidation of the hexapeptide H-Lys-Lys-Pro-Tyr-Ile-Leu-OH. The methodologies cover sample preparation, acquisition of a suite of one- and two-dimensional NMR experiments, and the workflow for data analysis and structure calculation. These guidelines are intended for researchers, scientists, and professionals in the field of drug development and structural biology.

Introduction

The hexapeptide this compound is a short-chain peptide whose biological function is intrinsically linked to its three-dimensional conformation. Determining its structure is crucial for understanding its mechanism of action and for rational drug design. NMR spectroscopy is the premier technique for this purpose as it allows for the characterization of molecules in their native solution environment.[1] This application note outlines a comprehensive approach to determine the high-resolution structure of this peptide using a series of homonuclear 2D NMR experiments, including TOCSY and NOESY, which are sufficient for a peptide of this size.[2]

Experimental Protocols

Peptide Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data. The peptide should be of high purity and dissolved in a suitable buffer system.

Materials:

  • This compound peptide, >95% purity (verified by HPLC and Mass Spectrometry)

  • Phosphate-buffered saline (PBS)

  • Deuterium oxide (D₂O, 99.9%)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Internal standard (e.g., DSS or TSP)

  • High-quality 5 mm NMR tubes

Protocol:

  • Peptide Dissolution: Dissolve the peptide in the chosen buffer to achieve a final concentration between 1-5 mM.[3][4] For the initial experiments, a concentration of approximately 2 mM is recommended.

  • Buffer Preparation: Prepare a phosphate buffer with a total salt concentration below 200 mM to avoid signal broadening.[5] A typical buffer would be 20 mM sodium phosphate in 90% H₂O / 10% D₂O. The D₂O provides the necessary lock signal for the NMR spectrometer.[5]

  • pH Adjustment: Adjust the pH of the sample to a value between 4.0 and 7.0.[5] A lower pH is generally recommended to slow the exchange of amide protons with the solvent, which is crucial for observing backbone correlations.[6]

  • Internal Standard: Add a small amount of an internal chemical shift reference, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), to a final concentration of ~10 µM.[5]

  • Sample Transfer: Carefully transfer approximately 500 µL of the final sample solution into a high-quality 5 mm NMR tube, ensuring no air bubbles are trapped.[3][6]

  • Stability Check: Ensure the peptide is stable under the chosen conditions for at least one week to allow for the duration of NMR experiments.[3]

NMR Data Acquisition

The following experiments are essential for the sequential assignment and structure determination of the peptide. The parameters provided are typical for a 600 MHz spectrometer and may require optimization.[7]

A. 1D ¹H NMR

  • Purpose: To assess sample purity, concentration, and overall folding. A well-dispersed spectrum, particularly in the amide region (7.0-9.0 ppm), suggests a folded structure.

  • Protocol:

    • Tune and match the probe for the ¹H frequency.

    • Lock onto the D₂O signal.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire a standard 1D ¹H spectrum with water suppression (e.g., using presaturation or WATERGATE).

B. 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy)

  • Purpose: To identify protons that are part of the same amino acid spin system through scalar (through-bond) couplings.[7][8] This is the primary experiment for identifying amino acid types.

  • Protocol:

    • Use a standard TOCSY pulse sequence (e.g., MLEV-17).[1]

    • Set the mixing time to 60-100 ms to allow for magnetization transfer throughout the entire spin system of each residue.[9]

    • Acquire the spectrum at a constant temperature (e.g., 298 K).

    • Process the data with appropriate window functions (e.g., squared sine bell) in both dimensions.

C. 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Purpose: To identify protons that are close in space (< 5-6 Å), regardless of whether they are connected by bonds.[7] This experiment provides the distance restraints crucial for calculating the 3D structure.[2][7]

  • Protocol:

    • Use a standard NOESY pulse sequence.

    • Set the mixing time to 150-400 ms. The optimal time depends on the molecular weight of the peptide; for a hexapeptide, around 200-300 ms is a good starting point.[9][10]

    • Acquire and process the data similarly to the TOCSY experiment.

D. 2D ¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled through two or three bonds (e.g., Hα-Hβ).[7] This experiment complements TOCSY for initial assignments.

  • Protocol:

    • Use a standard COSY pulse sequence.

    • Acquire and process the data similarly to the other 2D experiments.

E. Heteronuclear Experiments (Optional)

  • For peptides without isotopic labeling, 2D heteronuclear experiments like ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) can be performed at natural abundance on high-field spectrometers equipped with cryoprobes.[4]

  • ¹H-¹³C HSQC: Correlates protons with their directly attached carbons, providing an additional dimension of resolution.[7][11]

  • ¹H-¹³C HMBC: Correlates protons and carbons over two to three bonds, useful for confirming assignments and identifying quaternary carbons.[11][12]

Quantitative Data Summary

The following tables provide reference data useful for the analysis of the NMR spectra of this compound.

Table 1: Typical ¹H and ¹³C Random Coil Chemical Shifts (ppm) for Constituent Amino Acids. Chemical shifts are pH-dependent and will vary based on the peptide's secondary structure and local environment.[13] Values are referenced to DSS.

Amino AcidNucleusChemical Shift (ppm)NucleusChemical Shift (ppm)
Lysine (Lys) 4.3656.4
1.89, 1.7232.9
1.4824.9
1.6829.1
3.0241.8
7.69
Proline (Pro) 4.4563.2
2.30, 1.9931.9
2.0527.2
3.76, 3.6649.9
Tyrosine (Tyr) 4.6057.9
3.20, 3.0338.6
7.18132.2
6.87117.7
Isoleucine (Ile) 4.1961.3
1.9138.8
1.43, 1.17Cγ128.0
Hγ'0.92Cγ217.5
0.8813.3
Leucine (Leu) 4.3755.1
1.7142.1
1.6726.9
0.94, 0.9224.9, 23.8

(Source: BMRB, pH-dependent random coil chemical shift data)[13][14]

Table 2: Summary of Key NMR Experiments for Peptide Structure Determination.

ExperimentCorrelation TypeInformation Obtained
1D ¹H N/APurity, folding assessment, overall spectral quality.
COSY Through-bond (2-3 bonds)Identifies directly coupled protons (e.g., Hα-Hβ).[7]
TOCSY Through-bond (spin system)Identifies all protons within an amino acid residue.[7][15]
NOESY Through-space (< 5-6 Å)Provides inter-proton distance restraints for 3D structure calculation.[7][16]
¹H-¹³C HSQC Through-bond (1 bond)Correlates protons to their attached carbons; provides a ¹³C dimension for resolution.[7][12]
¹H-¹³C HMBC Through-bond (2-4 bonds)Establishes long-range H-C connectivities, aiding in assignment.[11][12]

Data Analysis and Structure Calculation Workflow

The process of converting raw NMR data into a 3D structure is a multi-step procedure.[2] The general workflow is outlined below and visualized in Figure 1.

  • Resonance Assignment: This is the first and most critical step.[1]

    • Intra-residue Assignment: Use the TOCSY spectrum to identify the complete spin systems for each amino acid. The characteristic patterns of cross-peaks allow for the identification of amino acid types (e.g., Ile, Leu, Tyr).[10]

    • Sequential Assignment: Use the NOESY spectrum to link the assigned spin systems in sequence. This is primarily done by observing NOEs between the amide proton (NH) of one residue (i) and the alpha proton (Hα) of the preceding residue (i-1), denoted as dαN(i-1, i). Other sequential NOEs, like dNN(i, i+1) and dβN(i-1, i), are also used.[1]

  • Structural Restraint Generation:

    • Distance Restraints: The intensities of NOESY cross-peaks are inversely proportional to the sixth power of the distance between the protons.[7] These intensities are classified as strong (< 2.5 Å), medium (< 3.5 Å), or weak (< 5.0 Å) and converted into upper distance limits.

    • Dihedral Angle Restraints: The ³J(HN,Hα) coupling constant, measurable from high-resolution 1D or 2D spectra, can be related to the backbone dihedral angle φ via the Karplus equation.[1]

  • Structure Calculation and Refinement:

    • The collected distance and dihedral angle restraints are used as input for structure calculation programs like Xplor-NIH, CYANA, or NMRFx.[17][18]

    • These programs use molecular dynamics and simulated annealing algorithms to generate an ensemble of structures that satisfy the experimental restraints.[18]

  • Structure Validation:

    • The final ensemble of structures is evaluated for quality based on factors like the number of NOE violations, Ramachandran plot statistics, and overall energy.

Visualizations

G Figure 1. Experimental Workflow for Peptide Structure Determination by NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Calculation cluster_val Final Steps p1 High Purity Peptide (>95%) p2 Dissolve in H2O/D2O Buffer (1-5 mM, pH 4-7) p1->p2 acq_group NMR Experiments p2->acq_group acq1 1D 1H acq2 2D TOCSY acq3 2D NOESY an1 Resonance Assignment (TOCSY & NOESY) acq3->an1 acq4 2D COSY an2 Generate Structural Restraints (NOE Distances, Dihedral Angles) an1->an2 an3 3D Structure Calculation (e.g., Xplor-NIH, CYANA) an2->an3 val1 Structure Validation (Ramachandran, Violations) an3->val1 val2 Final Structure Ensemble val1->val2

Caption: Workflow from peptide preparation to final structure validation.

G Figure 2. NMR Correlation Types for Peptide Analysis cluster_res1 Residue (i-1) cluster_res2 Residue (i) NH1 NH CA1 CαH NH1->CA1 TOCSY NH2 NH NH1->NH2 NOESY CB1 CβH CA1->CB1 TOCSY CA1->NH2 NOESY CG1 CγH CB1->CG1 TOCSY CB2 CβH CG1->CB2 NOESY CA2 CαH NH2->CA2 TOCSY CA2->CB2 TOCSY

Caption: Distinction between through-bond (TOCSY) and through-space (NOESY) correlations.

References

Application Note: Mass Spectrometry Analysis of the Hexapeptide H-Lys-Lys-Pro-Tyr-Ile-Leu-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the characterization of the synthetic hexapeptide H-Lys-Lys-Pro-Tyr-Ile-Leu-OH using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies detailed are designed for the confirmation of identity, assessment of purity, and analysis of fragmentation patterns, which are critical quality attributes in the research, development, and quality control of peptide-based therapeutics. This application note includes a standard operating procedure for LC-ESI-MS/MS analysis, expected quantitative data for precursor and fragment ions, and a theoretical fragmentation pathway.

Introduction

This compound is a hexapeptide with a sequence containing basic (Lysine), aromatic (Tyrosine), and hydrophobic (Isoleucine, Leucine, Proline) amino acid residues. The precise characterization of synthetic peptides is paramount to ensure their quality, safety, and efficacy in research and therapeutic applications. Mass spectrometry, particularly when coupled with high-performance liquid chromatography (LC-MS), is a powerful analytical technique for this purpose.[1][2] It provides accurate molecular weight determination and detailed structural information through tandem mass spectrometry (MS/MS) fragmentation analysis. This application note outlines a robust workflow for the analysis of this compound utilizing an Electrospray Ionization (ESI) source coupled to a tandem mass spectrometer. ESI is a soft ionization technique well-suited for peptide analysis as it generates intact, multiply charged molecular ions from solution.[2][3]

Experimental Protocols

Sample Preparation
  • Peptide Reconstitution: Dissolve the lyophilized this compound peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile (50:50 v/v), to a final concentration of 1 mg/mL.

  • Sample Dilution: For LC-MS analysis, dilute the stock solution to a final concentration of 10 µg/mL using the mobile phase A composition (see below).

  • Desalting (if necessary): If the peptide sample contains a high concentration of non-volatile salts, a desalting step using a C18 ZipTip or a similar solid-phase extraction method is recommended to prevent ion suppression and contamination of the mass spectrometer.[4]

Liquid Chromatography (LC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for peptide separation due to its high resolution and compatibility with mass spectrometry.[1][5][6][7]

  • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5-60% B (linear gradient)

    • 35-40 min: 60-95% B (linear gradient)

    • 40-45 min: 95% B (isocratic)

    • 45-46 min: 95-5% B (linear gradient)

    • 46-55 min: 5% B (isocratic - column re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • UV Detection: 214 nm and 280 nm

Mass Spectrometry (MS)
  • Ionization Source: Electrospray Ionization (ESI), positive ion mode

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Full Scan MS (MS1):

    • Mass Range: m/z 100-1500

    • Resolution: 60,000

  • Tandem MS (MS/MS):

    • Activation Method: Collision-Induced Dissociation (CID)

    • Isolation Window: 1.2 m/z

    • Collision Energy: Normalized collision energy (NCE) of 25-35 (optimization may be required)

    • Data-Dependent Acquisition: Top 3 most intense precursor ions from the full MS scan

Data Presentation

The analysis of this compound is expected to yield a prominent precursor ion signal in the full MS scan corresponding to its protonated forms. Due to the presence of two lysine residues and the N-terminus, the peptide is expected to be observed as multiply charged ions, primarily [M+2H]²⁺ and [M+3H]³⁺.[8] Subsequent MS/MS analysis will generate a fragmentation spectrum containing specific b- and y-type ions, which will confirm the peptide's amino acid sequence.

Table 1: Theoretical m/z Values for Precursor Ions of this compound
Ion SpeciesTheoretical Monoisotopic m/z
[M+H]⁺790.4900
[M+2H]²⁺395.7486
[M+3H]³⁺264.1682
Table 2: Theoretical m/z Values for Singly Charged b- and y-ions from Fragmentation of this compound
IonSequenceTheoretical Monoisotopic m/zIonSequenceTheoretical Monoisotopic m/z
b₁Lys129.1023y₁Leu132.1023
b₂Lys-Lys257.1972y₂Ile-Leu245.1863
b₃Lys-Lys-Pro354.2499y₃Tyr-Ile-Leu408.2499
b₄Lys-Lys-Pro-Tyr517.3136y₄Pro-Tyr-Ile-Leu505.3026
b₅Lys-Lys-Pro-Tyr-Ile630.3976y₅Lys-Pro-Tyr-Ile-Leu633.3976

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis peptide Lyophilized Peptide reconstitution Reconstitution (0.1% Formic Acid in 50% ACN) peptide->reconstitution dilution Dilution (10 µg/mL in Mobile Phase A) reconstitution->dilution injection Injection onto C18 Column dilution->injection separation Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) injection->separation esi Electrospray Ionization (ESI) separation->esi ms1 Full Scan MS (MS1) (Precursor Ion Selection) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 Tandem MS (MS2) (Fragment Ion Analysis) cid->ms2 interpretation Spectral Interpretation (Sequence Confirmation) ms2->interpretation

Figure 1: Experimental workflow for the LC-MS/MS analysis of this compound.

The fragmentation of a peptide in a mass spectrometer provides its amino acid sequence. For this compound, cleavage of the peptide bonds results in characteristic b- and y-ions. The presence of a proline residue is known to influence fragmentation, often leading to a more intense cleavage at the N-terminal side of the proline, which would result in a prominent y₄ ion.[9][10][11][12][13]

G cluster_peptide This compound H H Lys Lys Pro Pro c1 Lys->c1 c2 Lys->c2 Tyr Tyr c3 Pro->c3 Ile Ile c4 Tyr->c4 Leu Leu c5 Ile->c5 OH OH b1 b₁ b1->c1 b2 b₂ b2->c2 b3 b₃ b3->c3 b4 b₄ b4->c4 b5 b₅ b5->c5 y1 y₁ y1->c5 y2 y₂ y2->c4 y3 y₃ y3->c3 y4 y₄ y4->c2 y5 y₅ y5->c1 c1->Lys c2->Pro c3->Tyr c4->Ile c5->Leu

Figure 2: Theoretical fragmentation of this compound into b- and y-ions.

Conclusion

The methodologies outlined in this application note provide a robust framework for the mass spectrometric analysis of the hexapeptide this compound. By implementing a standardized LC-MS/MS workflow, researchers can reliably verify the molecular weight, confirm the amino acid sequence, and assess the purity of their synthetic peptide. This comprehensive characterization is an indispensable component of quality control in both academic research and the development of peptide-based pharmaceuticals.

References

Application Notes and Protocols: Interaction of H-Lys-Lys-Pro-Tyr-Ile-Leu-OH with Lipid Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided as a comprehensive guide for the investigation of the peptide H-Lys-Lys-Pro-Tyr-Ile-Leu-OH. Specific experimental data for this exact peptide sequence is limited in publicly available literature. Therefore, this document outlines the theoretical basis for its potential interactions with lipid membranes based on its amino acid composition and provides detailed, representative experimental workflows for its synthesis, characterization, and evaluation. The quantitative data presented is illustrative and intended to serve as a template for recording experimental results.

Introduction to this compound

The hexapeptide this compound possesses key characteristics that suggest a potential for interaction with cellular membranes. Its sequence contains:

  • Cationic Residues: Two lysine (Lys) residues at the N-terminus provide a net positive charge at physiological pH. This is a primary driver for the initial electrostatic interaction with negatively charged components of cell membranes, such as phosphatidylserine and phosphatidylglycerol.[1][2]

  • Hydrophobic and Aromatic Residues: Leucine (Leu), Isoleucine (Ile), and Tyrosine (Tyr) residues introduce significant hydrophobicity. These residues are crucial for insertion into the hydrophobic core of the lipid bilayer.[3][4] The aromatic side chain of tyrosine often localizes at the membrane interface.[4]

  • Proline Residue: The proline (Pro) residue introduces a kink in the peptide backbone, which can influence its secondary structure and how it orients within the membrane.

This combination of cationic and hydrophobic properties suggests that this compound may function as a membrane-active peptide, potentially as a cell-penetrating peptide (CPP) or an antimicrobial peptide (AMP).[1][5] Its mechanism of action could involve membrane disruption, pore formation, or translocation across the lipid bilayer.[1][6]

Physicochemical Properties

A summary of the predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₄₃H₇₃N₉O₈Calculated
Molar Mass 856.1 g/mol Calculated
Amino Acid Sequence Lys-Lys-Pro-Tyr-Ile-LeuN/A
Theoretical pI 10.0 - 10.5Calculated
Charge at pH 7.4 +2Calculated

Quantitative Data on Peptide-Lipid Interactions (Illustrative)

The following tables summarize potential quantitative data that could be obtained from various biophysical assays. These values are hypothetical and serve as a template for experimental data logging.

Table 2: Illustrative Binding Affinity to Model Lipid Vesicles

Lipid CompositionTechniqueDissociation Constant (Kd) (µM)
100% POPC (Zwitterionic)Isothermal Titration Calorimetry (ITC)> 500
70% POPC / 30% POPG (Anionic)Isothermal Titration Calorimetry (ITC)25
70% POPC / 30% POPS (Anionic)Surface Plasmon Resonance (SPR)15

POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine; POPG: 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol); POPS: 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine

Table 3: Illustrative Membrane Disruption Potential

Lipid CompositionAssayEC₅₀ (µM)
70% POPC / 30% POPGCalcein Leakage Assay50
Human Red Blood CellsHemolysis Assay> 200

Experimental Protocols

Peptide Synthesis and Purification

The synthesis of this compound can be achieved using Fmoc-based solid-phase peptide synthesis (SPPS).[7][8]

Protocol 4.1.1: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: Swell a suitable resin (e.g., Wang resin for a C-terminal carboxylic acid) in N,N-dimethylformamide (DMF).

  • First Amino Acid Loading: Couple Fmoc-Leu-OH to the resin.

  • SPPS Cycle (repeated for each amino acid):

    • Fmoc Deprotection: Remove the N-terminal Fmoc protecting group using 20% piperidine in DMF.

    • Coupling: Add the next Fmoc-protected amino acid (Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH, Fmoc-Lys(Boc)-OH) with a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, wash, and lyophilize.

Protocol 4.1.2: Peptide Purification

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the purity and identity of the peptide using analytical RP-HPLC and mass spectrometry.

Preparation of Lipid Vesicles

Protocol 4.2.1: Large Unilamellar Vesicle (LUV) Preparation

  • Lipid Film Formation: Dissolve lipids (e.g., POPC, POPG) in chloroform in a round-bottom flask. Evaporate the solvent under a stream of nitrogen gas and then under vacuum to form a thin lipid film.

  • Hydration: Hydrate the lipid film with the desired buffer (e.g., PBS, Tris-HCl) to form multilamellar vesicles (MLVs).

  • Extrusion: Subject the MLV suspension to multiple freeze-thaw cycles. Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to form LUVs.

Biophysical Assays for Peptide-Membrane Interaction

Protocol 4.3.1: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: Prepare the peptide solution in the desired buffer. Prepare the LUV suspension in the same buffer.

  • ITC Experiment: Fill the ITC sample cell with the LUV suspension and the injection syringe with the peptide solution. Perform a series of injections of the peptide into the LUV suspension while monitoring the heat change.

  • Data Analysis: Integrate the heat change peaks and fit the data to a suitable binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of binding.

Protocol 4.3.2: Calcein Leakage Assay

  • Vesicle Preparation: Prepare LUVs containing a self-quenching concentration of calcein (e.g., 50 mM). Remove external calcein by size-exclusion chromatography.

  • Fluorescence Measurement: Dilute the calcein-loaded LUVs in a cuvette and monitor the baseline fluorescence.

  • Peptide Addition: Add the peptide at various concentrations and record the increase in fluorescence over time due to calcein release and dequenching.

  • Maximum Leakage: Add a detergent (e.g., Triton X-100) to lyse all vesicles and determine the maximum fluorescence.

  • Data Analysis: Calculate the percentage of leakage for each peptide concentration and determine the EC₅₀ value.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be initiated by the interaction of this compound with a cell membrane, leading to a cellular response.

G Hypothetical Signaling Pathway of this compound Peptide This compound Membrane Lipid Bilayer Peptide->Membrane Binding Pore Pore Formation Membrane->Pore Disruption Influx Ion Influx (e.g., Ca²⁺) Pore->Influx Kinase Kinase Activation Influx->Kinase Response Cellular Response (e.g., Apoptosis, Cytokine Release) Kinase->Response

Caption: Hypothetical signaling cascade initiated by peptide-membrane interaction.

Experimental Workflow for Peptide-Lipid Interaction Studies

This diagram outlines a typical experimental workflow for characterizing the interaction of a synthetic peptide with lipid membranes.

G Experimental Workflow for Peptide-Lipid Interaction Studies cluster_synthesis Peptide Preparation cluster_vesicle Liposome Preparation cluster_assays Biophysical Assays cluster_analysis Data Analysis SPPS Solid-Phase Peptide Synthesis Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spectrometry Purification->Characterization ITC Binding Affinity (ITC) Characterization->ITC Leakage Membrane Permeabilization (Leakage Assay) Characterization->Leakage CD Secondary Structure (Circular Dichroism) Characterization->CD LipidFilm Lipid Film Formation Hydration Hydration LipidFilm->Hydration Extrusion Extrusion to LUVs Hydration->Extrusion Extrusion->ITC Extrusion->Leakage Extrusion->CD BindingData Binding Constants ITC->BindingData PermeabilityData Permeability Profile Leakage->PermeabilityData StructureData Structural Changes CD->StructureData

Caption: Workflow for studying peptide-lipid interactions.

Conclusion

The peptide this compound has the structural hallmarks of a membrane-active peptide. Its cationic and hydrophobic nature suggests a propensity for interacting with and potentially disrupting lipid bilayers. The protocols and illustrative data provided in this document offer a comprehensive framework for the systematic investigation of its efficacy, mechanism of action, and potential applications in research and therapeutic development. Rigorous experimental validation is necessary to elucidate its specific properties and biological functions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of H-Lys-Lys-Pro-Tyr-Ile-Leu-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of the hexapeptide H-Lys-Lys-Pro-Tyr-Ile-Leu-OH. The content addresses common challenges encountered during its synthesis, focusing on improving overall yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended overall strategy for synthesizing this compound? A1: The most effective and widely used method for a peptide of this length is Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This strategy involves building the peptide chain from the C-terminus (Leucine) to the N-terminus (Lysine) on an insoluble resin support. For a C-terminal carboxylic acid, a Wang or 2-chlorotrityl chloride (2-CTC) resin is recommended.[1][2]

Q2: What are the primary sequence-specific challenges in synthesizing this peptide? A2: The sequence this compound presents several challenges:

  • Proline Residue: Proline's secondary amine is less reactive than the primary amines of other amino acids, which can lead to incomplete coupling of the subsequent residue (Tyrosine).[3]

  • Hydrophobic C-Terminus: The Tyr-Ile-Leu segment is highly hydrophobic, which can cause the growing peptide chain to aggregate on the resin, hindering reagent access and lowering reaction efficiency.[4][5]

  • Bulky Residues: Isoleucine and Leucine are sterically bulky, which can slow down coupling reactions and may require extended reaction times or more potent reagents.[1]

  • Tyrosine Side Chain: The hydroxyl group of Tyrosine can undergo side reactions, such as acylation, if not properly protected. During final cleavage, it can also be modified by carbocations released from other protecting groups.[6][7]

Q3: How can I improve coupling efficiency, especially for the Tyr-Ile-Leu region and the amino acid following Proline? A3: To enhance coupling efficiency, consider the following strategies:

  • Use High-Efficiency Coupling Reagents: Reagents like HATU, HCTU, or COMU are highly effective and can improve reaction rates and yields.[8]

  • Implement a Double-Coupling Strategy: For difficult couplings, such as attaching Tyrosine to Proline or coupling the bulky Isoleucine, performing the coupling step twice ensures the reaction goes to completion.[3][8]

  • Increase Reagent Concentration: Using a higher concentration (e.g., 0.5 M) of the amino acid and coupling reagents can increase the probability of successful molecular interactions and drive the reaction forward.[3]

  • Microwave-Assisted Synthesis: Employing microwave irradiation can significantly enhance coupling efficiency and reduce reaction times.[9][10]

Q4: What are the critical side reactions to monitor, particularly involving the Tyrosine residue? A4: The primary side reaction for Tyrosine is the potential for modification by carbocations generated during the final cleavage from the resin. When side-chain protecting groups (like Boc from Lysine) are removed by trifluoroacetic acid (TFA), they form reactive cations that can alkylate the electron-rich phenolic ring of Tyrosine.[1] To prevent this, a "scavenger" cocktail containing reagents like water, triisopropylsilane (TIPS), or thioanisole must be used during cleavage to neutralize these cations.[1]

Q5: The crude peptide is difficult to dissolve for purification. What is the best approach for handling and purifying this hydrophobic peptide? A5: Hydrophobic peptides often exhibit poor solubility in standard aqueous HPLC mobile phases.[5][11] A systematic approach to dissolution is key: first, attempt to dissolve the peptide in a pure organic solvent like acetonitrile, n-propanol, or isopropanol to "wet" the hydrophobic regions.[11][12] Next, add concentrated buffer components (like TFA or acetic acid), and finally, add the aqueous portion of the mobile phase gradually.[11][12] For purification, using a less polar stationary phase (like C4 or C8) or adding organic modifiers like n-propanol to the mobile phase can improve peak shape and recovery.[13]

Troubleshooting Guide

Problem: Low Crude Yield or Purity

Q: My final crude peptide yield is very low, or the HPLC analysis shows multiple peaks. What are the likely causes? A: Low yield and purity often stem from incomplete reactions during the synthesis. The primary culprits for this specific peptide are:

  • Incomplete Coupling: This leads to the formation of "deletion sequences" where one or more amino acids are missing. The most likely deletions are Tyr, Ile, and Leu due to steric hindrance and aggregation.[1][4]

  • Peptide Aggregation: Inter-chain hydrogen bonding of the growing peptide, especially at the hydrophobic C-terminus, can block reactive sites, preventing both deprotection and coupling steps from completing.[5][14]

  • Side Reactions: Inadequate protection or scavenging during cleavage can lead to byproducts, appearing as extra peaks in the chromatogram.[15]

Q: How can I diagnose and fix the specific cause of low yield and purity? A: A systematic approach is necessary. First, analyze the crude product using Mass Spectrometry (MS) to identify the masses of the major impurities.

  • If MS shows masses corresponding to deletion sequences: Pinpoint the "difficult" coupling step (e.g., Tyr on Pro, or Ile on Leu). Re-synthesize the peptide using a double-coupling protocol for that specific residue.[3]

  • If MS shows the correct mass but the yield is low and resin clumps were observed: This indicates an aggregation problem. Consider switching to a resin designed to minimize aggregation (e.g., a PEG-based resin) or perform the synthesis at an elevated temperature.[16]

  • If MS shows adducts (+72, +56, etc.): This points to side reactions during cleavage. Ensure your cleavage cocktail is fresh and contains an adequate concentration of scavengers (e.g., 95% TFA, 2.5% Water, 2.5% TIPS).[1]

Quantitative Data and Protocols

Data Presentation

Table 1: Comparison of Common Coupling Reagents for SPPS

Coupling Reagent Key Advantages Potential Drawbacks Recommended Use for this Peptide
HBTU/HCTU Fast, reliable, and widely used. Can cause racemization with sensitive residues. Good for standard couplings (Lys, Leu).
HATU Highly efficient, especially for sterically hindered amino acids.[8] More expensive. Recommended for coupling Tyr to Pro and for Ile.
DIC/Oxyma Low racemization potential, cost-effective. Slower reaction times compared to uronium salts. A good alternative to reduce side reactions.

| PyBOP | Effective for hindered couplings. | Byproducts can be difficult to remove. | Use if HATU or HCTU are unavailable. |

Table 2: Recommended Synthesis Parameters (0.1 mmol Scale, Fmoc-SPPS)

Step Amino Acid (eq.) Coupling Reagent (eq.) Base (DIPEA) (eq.) Coupling Time Notes
1. Leu Fmoc-Leu-OH (3) HCTU (2.9) 6 45-60 min Loading onto 2-CTC resin or coupling to pre-loaded Wang resin.
2. Ile Fmoc-Ile-OH (3) HATU (2.9) 6 60-90 min Bulky residue, may require longer time. Monitor with Kaiser test.
3. Tyr Fmoc-Tyr(tBu)-OH (3) HATU (2.9) 6 2 x 60 min Double couple recommended. Ensure side chain is protected.
4. Pro Fmoc-Pro-OH (3) HCTU (2.9) 6 45-60 min Proline coupling is generally efficient.
5. Lys Fmoc-Lys(Boc)-OH (3) HCTU (2.9) 6 45-60 min Standard coupling.

| 6. Lys | Fmoc-Lys(Boc)-OH (3) | HCTU (2.9) | 6 | 45-60 min | Final coupling. Ensure side chains are Boc-protected.[1] |

Experimental Protocols

Protocol 1: General Fmoc-SPPS Cycle This protocol describes a single cycle for adding one amino acid.[17]

  • Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine/DMF solution and agitate for 15 minutes, then drain.

  • Washing: Wash the resin thoroughly to remove all traces of piperidine. Perform sequential washes with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3 eq.) with the chosen coupling reagent (e.g., HATU, 2.9 eq.) and a base like N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for the time specified in Table 2.

    • (Optional) Perform a Kaiser test to confirm reaction completion. If the test is positive (blue beads), the coupling is incomplete; repeat the coupling step (double coupling).

  • Final Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents. The resin is now ready for the next cycle.

Protocol 2: Peptide Cleavage and Deprotection This protocol cleaves the completed peptide from the resin and removes side-chain protecting groups.[1]

  • Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (5x) and dry it under a vacuum for at least 1 hour.

  • Prepare Cleavage Cocktail: Freshly prepare a scavenger cocktail consisting of 95% Trifluoroacetic Acid (TFA), 2.5% deionized water, and 2.5% Triisopropylsilane (TIPS) . Use approximately 10 mL of cocktail per gram of resin.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin in a reaction vessel.

    • Agitate gently at room temperature for 2-3 hours.

  • Peptide Isolation:

    • Filter the TFA solution away from the resin beads into a clean centrifuge tube.

    • Wash the resin beads with a small amount of fresh TFA to recover any remaining peptide and combine the filtrates.

  • Precipitation:

    • Add the TFA filtrate dropwise into a 50 mL tube containing ice-cold diethyl ether (approx. 40 mL). A white precipitate of the crude peptide should form.

    • Allow the peptide to precipitate at -20°C for 30 minutes.

  • Purification: Centrifuge the mixture, carefully decant the ether, and wash the peptide pellet with cold ether twice more to remove residual scavengers. Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Purification by Reverse-Phase HPLC (RP-HPLC) This protocol provides a general method for purifying the hydrophobic crude peptide.[13]

  • Solvent Preparation:

    • Solvent A: 0.1% TFA in deionized water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Sample Dissolution: Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., 50% acetonitrile/water or a small amount of DMSO) before diluting it with Solvent A to a final concentration of 1-2 mg/mL. If solubility is poor, follow the procedure described in FAQ Q5.

  • Chromatography:

    • Equilibrate a C18 or C8 semi-preparative column with 95% Solvent A and 5% Solvent B.

    • Inject the dissolved sample.

    • Run a linear gradient to elute the peptide. A typical gradient for this peptide might be from 5% to 65% Solvent B over 40-60 minutes.

  • Fraction Collection: Collect fractions corresponding to the major peak detected at 214 nm or 280 nm (for Tyrosine).

  • Analysis and Lyophilization: Analyze the purity of the collected fractions using analytical RP-HPLC and Mass Spectrometry. Pool the fractions with >95% purity and lyophilize (freeze-dry) to obtain the final product as a white, fluffy powder.

Visualizations

Fmoc_SPPS_Workflow start Start: Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Activated AA, Base) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 end_cycle Ready for Next Cycle wash2->end_cycle No final_cleavage Final Peptide? Cleavage & Deprotection wash2->final_cleavage Yes end_cycle->deprotection Add next AA

Caption: General workflow for one cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Peptide_Synthesis start Problem: Low Yield or Purity check_ms Analyze Crude Product by Mass Spectrometry start->check_ms ms_result What are the major peaks? check_ms->ms_result deletion Deletion Sequences (e.g., M-Tyr, M-Ile) ms_result->deletion correct_mass Correct Mass is Dominant, but Yield is Low ms_result->correct_mass adducts Adducts Observed (e.g., M+56) ms_result->adducts solution_coupling Root Cause: Incomplete Coupling Solution: • Use stronger coupling reagent (HATU) • Double couple difficult residues (Tyr, Ile) deletion->solution_coupling solution_aggregation Root Cause: On-Resin Aggregation Solution: • Use aggregation-disrupting resin (PEG) • Synthesize at elevated temperature correct_mass->solution_aggregation solution_cleavage Root Cause: Side Reactions during Cleavage Solution: • Use fresh cleavage cocktail • Ensure sufficient scavengers (TIPS) adducts->solution_cleavage

Caption: Decision tree for troubleshooting low yield and purity in peptide synthesis.

References

H-Lys-lys-pro-tyr-ile-leu-OH aggregation issues and prevention

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for H-Lys-Lys-Pro-Tyr-Ile-Leu-OH. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address aggregation issues encountered during experimentation.

Troubleshooting Guide: Peptide Aggregation

Peptide aggregation can manifest as visible precipitation, solution cloudiness, or as soluble oligomers that are not visually apparent. Follow this guide to diagnose and resolve aggregation issues with this compound.

G cluster_0 Start: Dissolving the Peptide cluster_1 Observation cluster_2 Troubleshooting Steps cluster_3 Resolution start Initial Dissolution Attempt (e.g., in sterile water) observe Is the solution clear? start->observe solubility_issue Immediate Precipitation/ Cloudiness observe->solubility_issue No success Peptide Solubilized Proceed with Experiment observe->success Yes delayed_aggregation Solution becomes cloudy over time check_charge Analyze Peptide Sequence: - Net Charge - Hydrophobicity solubility_issue->check_charge optimize_storage Optimize Storage Conditions: - Lower Temperature (e.g., 4°C) - Adjust pH away from pI - Lower Concentration delayed_aggregation->optimize_storage acidic_basic Basic Peptide (Net Charge > 0): Use dilute acidic solvent (e.g., 10% acetic acid) check_charge->acidic_basic organic_solvent High Hydrophobicity: Use minimal organic solvent (DMSO, DMF) and slowly dilute into aqueous buffer check_charge->organic_solvent acidic_basic->success organic_solvent->success optimize_storage->success G prep Sample Preparation: - Filter buffer (0.22 µm) - Prepare peptide solution in filtered buffer - Centrifuge to remove large debris instrument Instrument Setup: - Set temperature - Input solvent viscosity and refractive index prep->instrument measure Measurement: - Measure buffer blank - Measure peptide sample - Perform multiple runs for reproducibility instrument->measure analyze Data Analysis: - Analyze size distribution and PDI - Compare different conditions measure->analyze G reagents Reagent Preparation: - Prepare ThT stock solution (e.g., 1 mM in water) - Prepare peptide stock solution plate Plate Setup: - In a 96-well plate, add buffer, ThT working solution, and peptide solution to each well reagents->plate incubate Incubation and Measurement: - Incubate plate in a plate reader at a set temperature (e.g., 37°C) - Measure fluorescence (Ex: ~440 nm, Em: ~480 nm) at regular intervals plate->incubate plot Data Plotting: - Plot fluorescence intensity vs. time - A sigmoidal curve indicates fibril formation incubate->plot

Technical Support Center: Overcoming Solubility Challenges with H-Lys-Lys-Pro-Tyr-Ile-Leu-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with the hexapeptide H-Lys-Lys-Pro-Tyr-Ile-Leu-OH. This peptide is an analog of the neurotensin fragment (8-13), with lysine residues replacing the native arginine residues at positions 8 and 9.

Characterization of this compound

Understanding the physicochemical properties of this compound is the first step in successful solubilization.

Physicochemical Properties Summary

PropertyValue/PredictionRationale
Molecular Formula C₃₈H₆₄N₈O₈[1]Based on the amino acid composition.
Molecular Weight ~761.0 g/mol [1]Sum of the molecular weights of the constituent amino acids minus the molecular weight of water molecules lost during peptide bond formation.
Net Charge at pH 7.4 +1The two lysine (Lys) side chains and the N-terminus are protonated (+3), while the C-terminus is deprotonated (-1). Tyrosine's hydroxyl group is not significantly ionized at this pH.
Classification Basic and HydrophobicThe presence of two basic lysine residues makes the peptide basic. The significant number of hydrophobic residues (Pro, Tyr, Ile, Leu) imparts a hydrophobic character.[2][3][4]

Hydrophobicity Profile

The hydrophobicity of a peptide is a key determinant of its aqueous solubility. A higher proportion of hydrophobic residues can lead to poor solubility in water.

Amino AcidHydrophobicity Index (Kyte & Doolittle)Contribution
Lys-3.9Hydrophilic
Lys-3.9Hydrophilic
Pro-1.6Hydrophobic
Tyr-1.3Hydrophobic
Ile4.5Very Hydrophobic
Leu3.8Very Hydrophobic
Overall -0.4 Slightly Hydrophobic

While the overall score is slightly negative, the presence of multiple highly hydrophobic residues can still lead to solubility challenges.

Troubleshooting Guide for Poor Solubility

This guide provides a step-by-step approach to dissolving this compound, starting with the simplest and most common solvents and progressing to more rigorous methods.

Step 1: Initial Solubility Test in Aqueous Solutions

  • Question: My peptide won't dissolve in sterile water. What should I do first?

  • Answer: Due to the basic nature of this compound, it is recommended to first attempt dissolution in a slightly acidic aqueous solution. Peptides are generally more soluble at a pH away from their isoelectric point (pI).[5]

    • Protocol:

      • To a small, pre-weighed aliquot of the lyophilized peptide, add a small volume of sterile, distilled water and vortex.

      • If the peptide does not dissolve, add 10% acetic acid dropwise while vortexing until the peptide is fully dissolved.[6]

      • Once dissolved, the solution can be diluted with the desired aqueous buffer.

Step 2: Utilizing Organic Co-solvents

  • Question: The peptide is still not dissolving even with the addition of acetic acid. What is the next step?

  • Answer: For peptides with significant hydrophobicity, the use of a small amount of an organic co-solvent is often necessary to disrupt hydrophobic interactions.[5][7]

    • Recommended Solvents:

      • Dimethyl sulfoxide (DMSO): A common and effective solvent for hydrophobic peptides.[4]

      • Dimethylformamide (DMF): An alternative to DMSO.

      • Acetonitrile (ACN): Another option, particularly if the peptide will be used in HPLC applications.

    • Protocol:

      • Add a minimal amount of the chosen organic solvent (e.g., 10-50 µL of DMSO) to the lyophilized peptide.

      • Vortex until the peptide is completely dissolved. Gentle warming (to no more than 40°C) or sonication can aid in dissolution.[8]

      • Slowly add the desired aqueous buffer to the peptide-solvent mixture dropwise while vortexing to reach the final concentration. Caution: Adding the aqueous solution too quickly can cause the peptide to precipitate.

Step 3: Advanced Solubilization Techniques

  • Question: I've tried organic solvents, but the peptide either precipitates upon adding my buffer or forms a gel. What else can I do?

  • Answer: For highly aggregated or "gelling" peptides, denaturing agents can be used as a last resort. However, these are often not compatible with biological assays and may require removal before use.[7]

    • Denaturing Agents:

      • 6 M Guanidine Hydrochloride (GdnHCl)

      • 8 M Urea

    • Protocol:

      • Dissolve the peptide in a solution containing the denaturing agent.

      • This stock solution will likely need to be dialyzed or purified to remove the denaturant before use in downstream applications.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized peptide and its solutions? A1: Lyophilized this compound should be stored at -20°C. Once in solution, it is recommended to aliquot the peptide into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay? A2: The tolerance of cell lines to DMSO varies. Generally, a final concentration of less than 0.5% DMSO is considered safe for most cell cultures, though some can tolerate up to 1%. It is always best to perform a vehicle control experiment to determine the effect of the solvent on your specific cells.

Q3: Can I sonicate my peptide to help it dissolve? A3: Yes, sonication can be a useful technique to break up aggregates and aid in dissolution.[9] Use a bath sonicator and sonicate for short bursts to avoid heating the sample.

Q4: My peptide solution is cloudy. Is it usable? A4: A cloudy solution indicates that the peptide is not fully dissolved and may be present as a suspension or fine precipitate. This can lead to inaccurate concentration determination and unreliable experimental results. It is crucial to have a clear solution before proceeding with your experiments.

Experimental Protocols

Protocol 1: General Peptide Solubility Testing

This protocol outlines a systematic approach to test the solubility of this compound in various solvents.

Materials:

  • Lyophilized this compound

  • Sterile, distilled water

  • 10% Acetic Acid

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Equilibrate the vial of lyophilized peptide to room temperature before opening.

  • Weigh out a small, known amount of the peptide (e.g., 1 mg) into several microcentrifuge tubes.

  • Test 1: Water. To the first tube, add a calculated volume of sterile water to achieve a target concentration (e.g., 1 mg/mL). Vortex for 1-2 minutes. Observe for complete dissolution (a clear solution).

  • Test 2: Acidic Solution. If the peptide is insoluble in water, take the suspension from Test 1 and add 10% acetic acid dropwise while vortexing until the solution becomes clear.

  • Test 3: Organic Co-solvents. To separate tubes of lyophilized peptide, add a minimal volume (e.g., 20 µL) of DMSO, DMF, or ACN. Vortex to dissolve.

  • Once dissolved in the organic solvent, slowly add PBS (pH 7.4) dropwise while vortexing to the desired final concentration. Observe for any precipitation.

  • Optional: If dissolution is still problematic, brief sonication or gentle warming can be applied at each step.

Quantitative Data Summary (Predicted)

SolventPredicted SolubilityNotes
WaterPoorThe hydrophobic nature of the peptide limits its solubility in neutral water.
10% Acetic AcidGoodThe acidic pH will protonate the lysine residues, increasing the net positive charge and enhancing solubility.
PBS (pH 7.4)Moderate to PoorThe peptide will have a net positive charge, but hydrophobic interactions may still limit solubility.
DMSOHighAn effective solvent for disrupting hydrophobic interactions.
DMFHighA good alternative to DMSO.
AcetonitrileModerateCan be effective, especially for less hydrophobic peptides.

Signaling Pathways and Experimental Workflows

As an analog of neurotensin (8-13), this compound is expected to interact with neurotensin receptors (NTS1 and NTS2) and modulate their downstream signaling pathways.[10][11][12]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NTS1 NTS1 Receptor G_protein G-protein Activation NTS1->G_protein NTS2 NTS2 Receptor NTS2->G_protein Peptide This compound Peptide->NTS1 Binds to Peptide->NTS2 Binds to PLC Phospholipase C (PLC) G_protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ Release / PKC Activation IP3_DAG->Ca_PKC MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Ca_PKC->MAPK_Cascade CREB CREB Phosphorylation MAPK_Cascade->CREB Gene_Expression Gene Expression (e.g., c-fos, IL-8) CREB->Gene_Expression

Caption: Neurotensin Receptor Signaling Pathway.

G Start Start: Lyophilized Peptide Weigh Weigh Peptide Start->Weigh Add_Solvent Add Initial Solvent (e.g., Water) Weigh->Add_Solvent Vortex_Sonicate Vortex / Sonicate Add_Solvent->Vortex_Sonicate Check_Solubility Clear Solution? Vortex_Sonicate->Check_Solubility Add_Acid Add 10% Acetic Acid (Dropwise) Check_Solubility->Add_Acid No End End: Solubilized Peptide Check_Solubility->End Yes Check_Solubility2 Clear Solution? Add_Acid->Check_Solubility2 Use_Organic Use Minimal Organic Solvent (e.g., DMSO) Check_Solubility2->Use_Organic No Check_Solubility2->End Yes Vortex_Sonicate2 Vortex / Sonicate Use_Organic->Vortex_Sonicate2 Check_Solubility3 Clear Solution? Vortex_Sonicate2->Check_Solubility3 Titrate_Buffer Slowly Add Aqueous Buffer Check_Solubility3->Titrate_Buffer Yes Troubleshoot Further Troubleshooting (e.g., Denaturants) Check_Solubility3->Troubleshoot No Check_Precipitation Precipitation? Titrate_Buffer->Check_Precipitation Check_Precipitation->End No Check_Precipitation->Troubleshoot Yes

Caption: Experimental Workflow for Peptide Solubilization.

References

H-Lys-lys-pro-tyr-ile-leu-OH stability issues in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for H-Lys-Lys-Pro-Tyr-Ile-Leu-OH. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered during experiments with this peptide.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my experimental buffers?

The stability of this compound can be influenced by several factors, including:

  • pH of the buffer: Extreme pH values can lead to hydrolysis of the peptide bonds. The peptide's net charge, and therefore its solubility and potential for aggregation, is also pH-dependent.[1][2][3][4][5]

  • Temperature: Higher temperatures accelerate degradation pathways such as hydrolysis, oxidation, and aggregation.[2][6][7][8]

  • Enzymatic Degradation: The presence of proteases in your experimental system can lead to cleavage of the peptide. The two lysine (Lys) residues make it particularly susceptible to trypsin-like proteases, which cleave at the C-terminus of lysine and arginine.[9][10]

  • Oxidation: The tyrosine (Tyr) residue in the sequence is susceptible to oxidation, which can be catalyzed by light, oxygen, and trace metal ions.[2][11][12][13][14][15]

  • Repeated Freeze-Thaw Cycles: Subjecting the peptide solution to multiple freeze-thaw cycles can lead to aggregation and degradation.[16][17][18][19]

Q2: How should I store the lyophilized powder and reconstituted solutions of this compound?

Proper storage is crucial for maintaining the integrity of your peptide.

FormStorage TemperatureDurationKey Considerations
Lyophilized Powder -20°C or -80°CMonths to YearsStore in a tightly sealed container with a desiccant to protect from moisture.[16][17][18][20][21][22] Avoid frequent opening of the stock vial.
4°C (refrigerator)Weeks to MonthsSuitable for short-term storage.[16][21] Protect from moisture and light.[16][22]
Room TemperatureWeeksGenerally stable for short periods, but not recommended for long-term storage.[16][21][22]
Reconstituted Solution -20°C or -80°CUp to 1-3 monthsAliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.[17][18]
4°C (refrigerator)Days to WeeksSuitable for immediate or short-term use (up to 30 days).[7][16][19] Use sterile buffers.

Q3: My peptide solution has turned slightly yellow/brown. What could be the cause?

A yellowish or brownish discoloration of your peptide solution can be an indication of oxidation, particularly of the tyrosine residue.[2][15] This can be triggered by exposure to air (oxygen), light, or the presence of metal ions in your buffer.

Q4: I am observing precipitation or cloudiness in my peptide solution. What should I do?

Precipitation or cloudiness can be due to several factors:

  • Poor Solubility: The peptide may not be fully dissolved. Ensure you are using an appropriate solvent and concentration.

  • Aggregation: The peptide may be aggregating, which can be influenced by pH, temperature, and concentration.[1][23][24] Storing at high concentrations can increase the likelihood of aggregation.

  • Buffer Incompatibility: The buffer components may be interacting with the peptide, leading to precipitation.

Troubleshooting Guides

Issue 1: Loss of Peptide Activity or Inconsistent Experimental Results
Potential Cause Troubleshooting Steps
Peptide Degradation 1. Verify Storage Conditions: Ensure both lyophilized powder and solutions are stored at the recommended temperatures and protected from light and moisture.[16][17][20][22] 2. Prepare Fresh Solutions: If possible, prepare fresh solutions from the lyophilized powder for each experiment. 3. Perform a Stability Study: Use a stability-indicating method like HPLC to assess the purity of your peptide stock over time.
Enzymatic Cleavage 1. Use Protease-Free Reagents: Ensure all buffers and reagents are free from protease contamination. 2. Add Protease Inhibitors: If your experimental system contains cells or tissue extracts, consider adding a protease inhibitor cocktail.
Oxidation 1. Use Degassed Buffers: To minimize dissolved oxygen, degas your buffers before use. 2. Work in Low-Light Conditions: Protect your peptide solutions from direct light exposure. 3. Add Antioxidants: Consider adding antioxidants like methionine or ascorbic acid to your buffer, if compatible with your experiment.[1] 4. Use Chelating Agents: Add a chelating agent like EDTA to your buffer to sequester any trace metal ions that could catalyze oxidation.[1]
Issue 2: Peptide Solubility Problems
Potential Cause Troubleshooting Steps
Incorrect Solvent 1. Assess Peptide Polarity: this compound is a relatively polar peptide due to the two lysine residues. It should be soluble in aqueous buffers. 2. Use Sterile Water or Buffer: Start by dissolving the peptide in sterile distilled water or a common biological buffer (e.g., PBS, Tris). 3. Consider Organic Solvents for Stock Solutions: For very high concentrations, a small amount of a polar aprotic solvent like DMSO or DMF can be used to create a stock solution, which can then be diluted into your aqueous experimental buffer.[18]
pH is Near the Isoelectric Point (pI) 1. Estimate the pI: The pI of this peptide is likely to be basic due to the two lysine residues. At a pH close to its pI, the peptide will have a net neutral charge and may be less soluble. 2. Adjust Buffer pH: Adjust the pH of your buffer to be at least one or two units away from the pI. For this peptide, a slightly acidic to neutral pH (e.g., pH 5-7.4) should ensure a net positive charge and enhance solubility.[1]
High Concentration 1. Prepare a More Dilute Solution: If possible, work with lower concentrations of the peptide. 2. Sonication: Gentle sonication in a water bath can sometimes help to dissolve stubborn peptides.

Experimental Protocols

Protocol 1: Stability Assessment of this compound using HPLC

This protocol outlines a method to evaluate the stability of the peptide in a specific buffer over time.

  • Preparation of Peptide Stock Solution:

    • Accurately weigh a small amount of lyophilized this compound.

    • Reconstitute in the desired experimental buffer to a known concentration (e.g., 1 mg/mL).

  • Incubation:

    • Aliquot the peptide solution into several vials.

    • Store the vials at the desired experimental temperature (e.g., 4°C, 25°C, 37°C).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 24, 48, 72 hours), remove one vial from each temperature condition.

    • Immediately analyze the sample by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • HPLC Conditions (Example):

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 220 nm and 280 nm (for the tyrosine residue).

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Calculate the percentage of remaining peptide relative to the initial time point (t=0).

    • Monitor for the appearance of new peaks, which would indicate degradation products.

Visualizations

Peptide_Degradation_Pathways cluster_degradation Degradation Pathways cluster_factors Contributing Factors Peptide This compound Hydrolysis Hydrolysis (Peptide Bond Cleavage) Peptide->Hydrolysis Oxidation Oxidation (Tyrosine Residue) Peptide->Oxidation Enzymatic Enzymatic Degradation (Trypsin-like proteases at Lys) Peptide->Enzymatic pH Extreme pH pH->Hydrolysis Temp High Temperature Temp->Hydrolysis Temp->Oxidation Enzymes Proteases Enzymes->Enzymatic Oxygen Oxygen/Light/Metal Ions Oxygen->Oxidation

Caption: Key degradation pathways for this compound.

Experimental_Workflow_for_Stability_Assessment start Start reconstitute Reconstitute Lyophilized Peptide in Experimental Buffer start->reconstitute aliquot Aliquot into Multiple Vials reconstitute->aliquot incubate Incubate at Different Temperatures (e.g., 4°C, 25°C, 37°C) aliquot->incubate timepoint Collect Samples at Defined Time Points incubate->timepoint hplc Analyze by RP-HPLC timepoint->hplc data Quantify Peptide Peak Area and Degradation Products hplc->data end End data->end

Caption: Workflow for assessing peptide stability via HPLC.

References

Troubleshooting cell toxicity of H-Lys-lys-pro-tyr-ile-leu-OH

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: H-Lys-Lys-Pro-Tyr-Ile-Leu-OH

Disclaimer: As of the date of this document, specific experimental data for the peptide this compound is not extensively available in peer-reviewed literature. Therefore, this guide is based on established principles for troubleshooting cytotoxicity of novel synthetic peptides.

Troubleshooting Guide

This guide addresses common issues encountered when assessing the cytotoxicity of synthetic peptides.

Question 1: I am observing high cell toxicity even at low concentrations of my peptide. What could be the primary cause?

Answer: High, non-specific toxicity at low concentrations often points to issues with the peptide preparation itself, rather than its intended biological activity. The most common culprits are:

  • Peptide Aggregation: Peptides, particularly those with hydrophobic residues like Isoleucine (Ile) and Tyrosine (Tyr), can self-assemble into aggregates. These aggregates can induce cell death through non-specific mechanisms like membrane disruption.[1][2][3] Early-stage oligomeric species are often considered the most toxic.[2]

  • Contaminants from Synthesis: Synthetic peptides are typically purified using HPLC and lyophilized with trifluoroacetic acid (TFA), which remains as a counter-ion.[4][5][6] Residual TFA can be cytotoxic to many cell lines, even at low concentrations, and may be misinterpreted as peptide-induced toxicity.[4][5][6][7][8]

  • Endotoxin Contamination: Contamination with endotoxins (lipopolysaccharides) from bacteria during synthesis or handling can trigger inflammatory responses and cell death.

Question 2: How can I determine if the observed toxicity is a result of my peptide's specific biological activity or an experimental artifact?

Answer: A series of control experiments is crucial to differentiate between specific, target-mediated cytotoxicity and non-specific effects.

  • Vehicle Control: Always include a control group treated with the same solvent used to dissolve the peptide (e.g., sterile water, PBS, or a low concentration of DMSO).

  • TFA Control: If your peptide is a TFA salt, test the effect of TFA alone on your cells at concentrations equivalent to those present in your peptide solutions.[6]

  • Scrambled Peptide Control: Synthesize and test a peptide with the same amino acid composition as this compound but in a randomized sequence. This control helps to determine if the observed effect is sequence-specific.

  • Dose-Response and Time-Course Studies: True biological activity will typically show a clear dose-dependent and time-dependent effect on cell viability.

Question 3: My cytotoxicity assay results are inconsistent between experiments. What should I check?

Answer: Inconsistent results often stem from variability in experimental conditions. Key factors to check include:

  • Peptide Stock Solution: Ensure your peptide stock solution is freshly prepared, properly stored, and thoroughly mixed before each use to prevent inconsistencies due to aggregation or degradation.

  • Cell Culture Conditions: Maintain consistency in cell passage number, confluency, and media composition, as these can all influence cellular responses to treatment.

  • Assay Protocol: Standardize incubation times, reagent concentrations, and plate reading parameters to minimize variability.

Frequently Asked Questions (FAQs)

What is the best way to dissolve my this compound peptide?

Given the presence of two basic lysine residues, this peptide should be soluble in sterile, purified water or a standard biological buffer like PBS. If solubility is an issue, a small amount of a co-solvent like DMSO may be used, but the final concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[9]

How should I store my peptide stock solution?

For long-term storage, lyophilized peptides should be stored at -20°C or -80°C. Once reconstituted, it is recommended to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.

Could the counter-ion (TFA) be causing the observed toxicity?

Yes, this is a significant possibility. TFA has been shown to inhibit cell proliferation and can be cytotoxic to various cell lines.[4][5][6][7][8] If you suspect TFA is interfering with your results, consider performing a salt exchange to a more biocompatible counter-ion such as acetate or hydrochloride.[4][5]

Are there alternative cytotoxicity assays I can use if I suspect my peptide is interfering with the MTT assay?

Yes. While the MTT assay is common for assessing metabolic activity, peptides can sometimes interfere with the reduction of the MTT reagent.[10][11] Alternative assays include:

  • LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cell membranes, indicating cell lysis.[12]

  • ATP-Based Assays: Quantify intracellular ATP levels as a measure of cell viability.[13]

  • Live/Dead Staining: Utilizes fluorescent dyes to visually distinguish between live and dead cells via microscopy or flow cytometry.

Data Presentation

Table 1: Potential Sources of Artifactual Cytotoxicity and Mitigation Strategies

Potential Source Description Mitigation Strategy
Peptide Aggregation Self-association of peptide molecules into insoluble and potentially toxic aggregates.Prepare fresh stock solutions, use appropriate solvents, and consider analytical techniques like DLS to check for aggregation.
TFA Counter-ion Residual trifluoroacetic acid from peptide synthesis can be cytotoxic.[4][5][6]Perform a salt exchange to a more biocompatible counter-ion (e.g., acetate or HCl). Run a TFA-only control.[4][5]
Endotoxin Contamination Bacterial endotoxins can induce inflammatory responses and cell death.Use high-purity, endotoxin-free reagents and sterile techniques. Test for endotoxin levels if necessary.
Solvent Toxicity High concentrations of solvents like DMSO can be toxic to cells.[9]Keep final solvent concentration in cell culture medium low (e.g., ≤ 0.1% DMSO). Include a vehicle control.[9]
Assay Interference The peptide may directly interact with assay reagents (e.g., MTT).[10]Use an alternative cytotoxicity assay that relies on a different detection principle (e.g., LDH release).[12]

Table 2: Recommended Controls for Peptide Cytotoxicity Studies

Control Type Purpose Example
Negative Control To establish a baseline for 100% cell viability.Untreated cells.
Vehicle Control To account for any effects of the peptide solvent.Cells treated with the same volume of solvent (e.g., PBS, 0.1% DMSO) used for the peptide.
Positive Control To ensure the assay is working correctly and the cells are responsive to a known toxic agent.Cells treated with a known cytotoxic agent (e.g., staurosporine, doxorubicin).
TFA Control To determine the cytotoxic effect of the TFA counter-ion.[6]Cells treated with TFA at concentrations equivalent to those in the peptide solutions.
Scrambled Peptide To confirm that the observed biological activity is sequence-specific.A peptide with the same amino acid composition but a randomized sequence.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Peptide Treatment: Prepare serial dilutions of this compound in complete culture medium and add to the wells. Include appropriate controls (negative, vehicle, positive).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

This assay measures membrane integrity by quantifying the release of LDH from damaged cells.[12]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Stop Reaction: Add a stop solution to terminate the reaction.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).

Visualizations

Troubleshooting_Workflow start High Cytotoxicity Observed q1 Is peptide aggregation suspected? start->q1 a1 Check solubility. Use DLS or ThT assay. q1->a1 Yes q2 Are contaminants a concern? q1->q2 No a1->q2 a2 Run TFA control. Perform salt exchange. q2->a2 Yes q3 Is assay interference possible? q2->q3 No a2->q3 a3 Use alternative assay (e.g., LDH). Run scrambled peptide control. q3->a3 Yes end Identify Source of Toxicity q3->end No a3->end

Caption: A workflow for troubleshooting unexpected peptide cytotoxicity.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis p1 Seed Cells in 96-well Plate p2 Prepare Peptide Dilutions t1 Add Peptide to Cells p2->t1 t2 Incubate (24-72h) t1->t2 a1 Add Assay Reagent (e.g., MTT, LDH) t2->a1 a2 Incubate & Read Plate a1->a2 an1 Calculate % Cell Viability a2->an1 an2 Generate Dose-Response Curve an1->an2

Caption: A generalized workflow for in vitro cytotoxicity testing.

Signaling_Pathway peptide Peptide receptor Cell Surface Receptor peptide->receptor caspase8 Caspase-8 Activation receptor->caspase8 bid Bid Cleavage caspase8->bid caspase3 Caspase-3 Activation caspase8->caspase3 bax Bax/Bak Activation bid->bax mito Mitochondrial Membrane Permeabilization bax->mito cytoC Cytochrome c Release mito->cytoC caspase9 Caspase-9 Activation cytoC->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A hypothetical extrinsic apoptosis pathway induced by a peptide.

References

Technical Support Center: Enhancing Cellular Uptake of H-Lys-Lys-Pro-Tyr-Ile-Leu-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the cellular uptake of the peptide H-Lys-Lys-Pro-Tyr-Ile-Leu-OH.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving efficient cellular uptake of this compound?

The primary challenges stem from the peptide's physicochemical properties. Like many peptides, its uptake can be limited by its size, charge, and susceptibility to enzymatic degradation. The cell membrane acts as a significant barrier to the passage of such molecules.[1]

Q2: What are the general strategies to enhance the cellular uptake of this peptide?

Several strategies can be employed, broadly categorized as:

  • Chemical Modifications: Altering the peptide's structure to improve its interaction with the cell membrane. This includes conjugation to cell-penetrating peptides (CPPs), cyclization, or incorporating non-natural amino acids.[2]

  • Use of Delivery Vehicles: Encapsulating the peptide in nanoparticle systems to protect it from degradation and facilitate its entry into cells.[3]

  • Polymerization: Polymerizing the peptide into a high-density brush polymer can also enhance cell entry.[4]

Q3: What are cell-penetrating peptides (CPPs) and how can they be used with this compound?

CPPs are short peptides, typically rich in cationic amino acids like arginine and lysine, that can traverse the cell membrane and deliver a variety of cargo molecules inside the cell.[5] this compound can be covalently conjugated to a CPP to leverage its cell-penetrating capabilities.[6][7]

Q4: What types of nanoparticles are suitable for delivering this peptide?

Lipid-based nanoparticles, such as liposomes and solid lipid nanoparticles (SLNs), are commonly used for peptide delivery.[3] These systems can encapsulate the peptide, protecting it from enzymatic degradation and facilitating its transport across the cell membrane.[3]

Q5: How can I quantify the cellular uptake of this compound?

Quantitative analysis of peptide uptake can be achieved through several methods:

  • Fluorescence-based techniques: The peptide can be labeled with a fluorescent dye, and its uptake can be measured using fluorescence microscopy, flow cytometry, or fluorescence spectroscopy on cell lysates.[8][9][10]

  • Radiolabeling: A radioactive isotope can be incorporated into the peptide, and its cellular uptake quantified by measuring radioactivity.[11]

  • Mass Spectrometry: Techniques like MALDI-TOF mass spectrometry can provide accurate quantification of the internalized peptide.[12]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no detectable cellular uptake The intrinsic permeability of the peptide is low.Consider conjugating the peptide to a known cell-penetrating peptide (CPP) like TAT or Penetratin. Alternatively, encapsulate the peptide in lipid nanoparticles.[3][13]
The peptide is being degraded by extracellular proteases.Incorporate D-amino acids or other non-natural amino acids into the peptide sequence to increase its stability against enzymatic degradation.[2] Cyclization of the peptide can also enhance stability.[14]
High variability in uptake results between experiments Inconsistent cell culture conditions.Standardize cell density, passage number, and growth phase for all experiments. Cell culture protocols can significantly impact endocytic uptake.[15]
Issues with the fluorescent label.Ensure the chosen fluorescent dye does not significantly alter the peptide's properties or get cleaved. It's recommended to use multiple fluorophores for confirmation.[16]
Peptide appears to be stuck at the cell membrane Strong electrostatic interactions with the cell surface without efficient internalization.Optimize the peptide concentration. At very high concentrations, some CPPs can aggregate at the membrane. Evaluate the uptake mechanism using endocytosis inhibitors to see if a specific pathway is saturated.[5]
Artifacts from cell fixation.Whenever possible, perform imaging on live cells to avoid redistribution of the peptide upon fixation.[16]
High cytotoxicity observed after treatment The peptide or the delivery system is toxic to the cells at the concentrations used.Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal non-toxic concentration range for your peptide and delivery system.[4]
The modification (e.g., certain CPPs) is inherently cytotoxic.Screen different CPPs or delivery vehicles to find one with a better toxicity profile. Some CPPs are known to be more cytotoxic than others.

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound for Uptake Studies

Objective: To covalently attach a fluorescent dye to the peptide for visualization and quantification of cellular uptake.

Materials:

  • This compound

  • Fluorescent dye with an amine-reactive group (e.g., FITC, TAMRA-NHS ester)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Methodology:

  • Dissolve the peptide in DMF or DMSO.

  • Add a 1.5 to 2-fold molar excess of the amine-reactive fluorescent dye to the peptide solution.

  • Add 3-4 equivalents of DIPEA to the reaction mixture to act as a base.

  • Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.

  • Monitor the reaction progress using RP-HPLC.

  • Once the reaction is complete, purify the fluorescently labeled peptide using preparative RP-HPLC.

  • Confirm the identity and purity of the labeled peptide by mass spectrometry.

  • Lyophilize the purified peptide and store it at -20°C, protected from light.

Protocol 2: Quantification of Cellular Uptake using Flow Cytometry

Objective: To quantitatively measure the amount of fluorescently labeled peptide taken up by a cell population.

Materials:

  • Cells in culture (e.g., HeLa, Caco-2)

  • Fluorescently labeled this compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Methodology:

  • Seed cells in a 6-well plate and grow to 80-90% confluency.

  • Prepare different concentrations of the fluorescently labeled peptide in serum-free or complete medium.

  • Remove the medium from the cells and wash once with PBS.

  • Add the peptide solutions to the cells and incubate for a defined period (e.g., 1-4 hours) at 37°C. Include an untreated cell sample as a negative control.

  • After incubation, remove the peptide solution and wash the cells three times with cold PBS to remove any peptide bound to the cell surface.

  • Detach the cells using Trypsin-EDTA.

  • Resuspend the cells in complete medium to inactivate the trypsin.

  • Centrifuge the cells and resuspend the pellet in cold PBS.

  • Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity of the cell population.

Protocol 3: Encapsulation of this compound in Lipid Nanoparticles

Objective: To encapsulate the peptide within lipid nanoparticles to enhance its stability and cellular delivery.

Materials:

  • This compound

  • Lipids (e.g., DSPC, cholesterol, DSPE-PEG)

  • Ethanol

  • Aqueous buffer (e.g., citrate buffer, pH 4.0)

  • Microfluidic mixing device or sonicator

  • Dialysis membrane or tangential flow filtration system

Methodology:

  • Dissolve the lipids in ethanol to form the lipid-organic phase.

  • Dissolve the peptide in the aqueous buffer.

  • Rapidly mix the lipid-organic phase with the aqueous peptide solution using a microfluidic device or by probe sonication. This will cause the nanoparticles to self-assemble and encapsulate the peptide.

  • Remove the ethanol and unencapsulated peptide by dialysis or tangential flow filtration against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterize the resulting peptide-loaded lipid nanoparticles for size, polydispersity, zeta potential, and encapsulation efficiency.

  • The peptide-loaded nanoparticles can then be used in cell uptake studies.

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from experiments aimed at enhancing the cellular uptake of this compound.

Table 1: Comparison of Cellular Uptake of Modified Peptides

Peptide VersionConcentration (µM)Mean Fluorescence Intensity (Arbitrary Units)Fold Increase vs. Unmodified
This compound101.0
CPP-conjugated Peptide10
Cyclized Peptide10
D-amino acid analog10

Table 2: Efficacy of Nanoparticle-Mediated Delivery

FormulationPeptide Concentration (µM)Mean Fluorescence Intensity (Arbitrary Units)Encapsulation Efficiency (%)Particle Size (nm)
Free Peptide5N/AN/A
Peptide-loaded LNPs5

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Synthesize/Obtain This compound P2 Fluorescently Label Peptide P1->P2 P3 Purify and Characterize P2->P3 E2 Treat Cells with Labeled Peptide P3->E2 Introduce to cells E1 Seed Cells E1->E2 E3 Incubate (e.g., 1-4 hours) E2->E3 A1 Wash and Harvest Cells E3->A1 End of incubation A2 Flow Cytometry Analysis A1->A2 A3 Confocal Microscopy A1->A3 A4 Quantify Uptake A2->A4 A3->A4

Experimental workflow for assessing peptide uptake.

Enhancement_Strategies cluster_mods Chemical Modifications cluster_vehicles Delivery Vehicles start This compound mod1 Conjugate to CPP start->mod1 mod2 Cyclize Peptide start->mod2 mod3 Incorporate D-amino acids start->mod3 vec1 Encapsulate in Liposomes start->vec1 vec2 Formulate in SLNs start->vec2 end Enhanced Cellular Uptake mod1->end mod2->end mod3->end vec1->end vec2->end

Strategies to enhance peptide cell uptake.

Uptake_Pathways cluster_endocytosis Endocytic Pathways peptide Cationic Peptide (e.g., this compound) membrane Cell Membrane (Negatively Charged Surface) peptide->membrane Electrostatic Interaction macro Macropinocytosis membrane->macro clathrin Clathrin-mediated membrane->clathrin caveolae Caveolae-mediated membrane->caveolae endosome Endosome macro->endosome clathrin->endosome caveolae->endosome escape Endosomal Escape endosome->escape cytosol Cytosol (Active Peptide) escape->cytosol

Potential signaling pathways for cationic peptide uptake.

References

Technical Support Center: H-Lys-lys-pro-tyr-ile-leu-OH Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for fluorescence microscopy applications of the peptide H-Lys-lys-pro-tyr-ile-leu-OH. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential applications of fluorescently-labeled this compound in research?

While specific applications for this exact peptide are not extensively documented in peer-reviewed literature, peptides with similar characteristics are often used in various research areas.[1][2] Cationic and amphipathic peptides, like this compound, have the potential to be used as cell-penetrating peptides (CPPs) to deliver cargo into cells.[1][3] Potential applications, once fluorescently labeled, could include:

  • Cellular Uptake and Localization Studies: Visualizing the internalization and subcellular distribution of the peptide.

  • Drug Delivery Vehicle: Tracking the delivery of conjugated therapeutic agents or nanoparticles.

  • Probing Cellular Interactions: Investigating the binding of the peptide to specific cellular components.

  • Imaging Cellular Processes: If the peptide is designed to interact with a specific biological pathway, it could be used to visualize processes like infection or inflammation.[4][5]

Q2: How do I choose the right fluorophore to label my this compound peptide?

The selection of a suitable fluorescent dye is critical for successful imaging and can help avoid artifacts.[6] Key considerations include:

  • Photostability: Choose a fluorophore that is resistant to photobleaching, especially for time-lapse imaging.[7]

  • Brightness: A high quantum yield and extinction coefficient will result in a brighter signal.

  • Spectral Properties: Ensure the excitation and emission spectra of the fluorophore are compatible with your microscope's light sources and filters to avoid bleed-through.[8][9]

  • Environmental Sensitivity: Some fluorophores are sensitive to their environment (e.g., pH, hydrophobicity), which can affect their fluorescence intensity.[6]

  • Size and Charge: The chosen fluorophore should not significantly alter the physicochemical properties or biological activity of the peptide.

Q3: What are common causes of weak or no fluorescent signal?

A weak or absent signal can be due to a variety of factors:[7]

  • Low Labeling Efficiency: The fluorescent dye may not have been efficiently conjugated to the peptide.

  • Insufficient Peptide Concentration: The concentration of the labeled peptide used for treating cells may be too low.

  • Poor Cellular Uptake: The peptide may not be efficiently internalized by the cells.

  • Photobleaching: Excessive exposure to excitation light can destroy the fluorophore.[7][8]

  • Incorrect Microscope Settings: The excitation and emission filters may not be appropriate for the chosen fluorophore.[7][8]

Q4: How can I minimize background fluorescence?

High background fluorescence can obscure the specific signal from your labeled peptide. To reduce it:

  • Thorough Washing: Ensure that unbound fluorescent peptide is completely washed away after cell treatment.

  • Use of Phenol Red-Free Medium: Phenol red in cell culture medium is fluorescent and can contribute to background. Use a phenol red-free medium during imaging.

  • Check for Autofluorescence: Some cell types or cellular components exhibit natural fluorescence (autofluorescence).[8][9] This can be checked by imaging an unstained control sample.

  • Optimize Blocking Steps: If you are using antibodies in conjunction with your peptide, insufficient blocking can lead to non-specific binding and high background.[7]

Troubleshooting Guide

This guide addresses common artifacts and issues encountered during fluorescence microscopy of cells treated with fluorescently labeled peptides.

Summary of Common Artifacts and Solutions
Artifact/IssuePotential CauseRecommended Solution
Weak or No Signal Inefficient labeling, low peptide concentration, photobleaching, incorrect filter sets.[7][8]Verify labeling efficiency, perform a concentration titration, use an anti-fade mounting medium, and confirm microscope settings.[7]
High Background Incomplete removal of unbound peptide, autofluorescence, phenol red in medium.[8]Optimize washing steps, use phenol red-free imaging medium, and image an unstained control to assess autofluorescence.
Non-specific Staining Peptide aggregation, electrostatic interactions with the cell surface or coverslip.Filter the peptide solution before use, include blocking agents (e.g., BSA), and consider using coated coverslips.
Photobleaching Excessive exposure to high-intensity excitation light.[7]Reduce laser power, minimize exposure time, and use an anti-fade reagent.[7]
Signal Bleed-through Spectral overlap between different fluorophores (if using multiple labels).[8][9]Select fluorophores with minimal spectral overlap and use appropriate filter sets. Sequential scanning can also be employed.
Cellular Toxicity High concentrations of the peptide or the fluorescent label may be toxic to cells.[10]Perform a cell viability assay (e.g., MTT or Trypan Blue) to determine the optimal, non-toxic concentration of the labeled peptide.
Air Bubbles Trapped air between the coverslip and slide.[11]Be careful during mounting to avoid trapping air. If present, gently remove the coverslip and remount.[11]
Crushed Sample Excessive pressure on the coverslip.[11]Apply gentle pressure when placing the coverslip.[11]

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound

This protocol describes a general method for labeling the peptide with an amine-reactive fluorescent dye (e.g., an NHS ester).

Materials:

  • This compound peptide

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Lyophilizer

Procedure:

  • Peptide Dissolution: Dissolve the this compound peptide in the sodium bicarbonate buffer to a final concentration of 1-10 mg/mL.

  • Dye Dissolution: Immediately before use, dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMF or DMSO.

  • Conjugation Reaction: Add the dissolved fluorescent dye to the peptide solution. A 1.5 to 2-fold molar excess of the dye over the peptide is a good starting point. The primary amine on the N-terminus and the epsilon-amine on the lysine side chains will react with the NHS ester.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark.

  • Purification: Separate the labeled peptide from the unreacted dye using a size-exclusion chromatography column. The labeled peptide will elute first.

  • Lyophilization: Freeze-dry the collected fractions containing the labeled peptide to obtain a powder.

  • Characterization: Confirm the labeling and determine the degree of labeling using UV-Vis spectrophotometry and/or mass spectrometry.

Protocol 2: Live-Cell Imaging of Fluorescently Labeled Peptide

This protocol outlines a general procedure for imaging the cellular uptake of the fluorescently labeled peptide.

Materials:

  • Fluorescently labeled this compound

  • Cells of interest

  • Cell culture medium (phenol red-free for imaging)

  • Phosphate-buffered saline (PBS)

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed the cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency (typically 60-80%).

  • Peptide Treatment: Prepare a working solution of the fluorescently labeled peptide in serum-free cell culture medium. The optimal concentration should be determined experimentally, but a starting range of 1-10 µM is common.

  • Incubation: Remove the culture medium from the cells and replace it with the peptide-containing medium. Incubate the cells for the desired amount of time (e.g., 1-4 hours) at 37°C in a CO2 incubator.

  • Washing: After incubation, remove the peptide-containing medium and wash the cells three times with PBS to remove any unbound peptide.

  • Imaging: Add fresh, phenol red-free cell culture medium to the cells. Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the chosen fluorophore.

  • Controls: It is important to include a negative control of untreated cells to assess autofluorescence.

Visualizations

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical signaling pathway that could be initiated by the binding of a fluorescently labeled peptide ligand to a cell surface receptor.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide Fluorescently Labeled This compound Receptor Membrane Receptor Peptide->Receptor Binding Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Response Cellular Response (e.g., Gene Expression) TF->Response Nuclear Translocation & DNA Binding Troubleshooting_Workflow Start Weak or No Fluorescent Signal Check_Microscope Check Microscope Settings (Laser, Filters, Exposure) Start->Check_Microscope Check_Labeling Verify Peptide Labeling (Spectrophotometry/MS) Check_Concentration Increase Peptide Concentration Check_Labeling->Check_Concentration Labeling OK Result_Bad Signal Still Weak Check_Labeling->Result_Bad Labeling failed Check_Uptake Assess Cellular Uptake (Time course, different cell line) Check_Concentration->Check_Uptake Titration Done Result_Good Signal Improved Check_Concentration->Result_Good Concentration too low Check_Microscope->Check_Labeling Settings OK Check_Microscope->Result_Good Settings incorrect Check_Viability Perform Cell Viability Assay Check_Uptake->Check_Viability Uptake Low Check_Uptake->Result_Good Uptake optimized Check_Viability->Result_Bad Peptide is toxic

References

Preventing degradation of H-Lys-lys-pro-tyr-ile-leu-OH by proteases

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Preventing Degradation of H-Lys-Lys-Pro-Tyr-Ile-Leu-OH by Proteases

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the proteolytic degradation of the peptide this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most likely enzymes responsible for the degradation of my peptide, this compound?

A1: The degradation of this compound is likely mediated by several types of proteases commonly found in biological samples like serum or cell culture media. These include:

  • Aminopeptidases: These enzymes cleave amino acids from the N-terminus (the Lys end) of the peptide.[1][2]

  • Carboxypeptidases: These enzymes remove amino acids from the C-terminus (the Leu-OH end).[3][4][5]

  • Endopeptidases: These proteases cleave within the peptide chain. For your specific sequence, the key endopeptidases to consider are:

    • Trypsin and trypsin-like proteases: These enzymes typically cleave after positively charged amino acids like Lysine (Lys).[6]

    • Chymotrypsin and chymotrypsin-like proteases: These primarily cleave after large hydrophobic and aromatic amino acids such as Tyrosine (Tyr).[7][8]

Q2: I'm observing rapid loss of my peptide in my cell culture experiments. What are the first troubleshooting steps I should take?

A2: Rapid peptide loss in cell culture is often due to enzymatic degradation. Here are some initial steps to troubleshoot this issue:

  • Minimize Exposure Time: Reduce the incubation time of the peptide with cells or biological fluids as much as possible.

  • Optimize Temperature: Perform experiments at lower temperatures (e.g., 4°C) if the biological process under investigation allows, as protease activity is generally reduced at lower temperatures.

  • Incorporate Protease Inhibitors: Add a commercially available protease inhibitor cocktail to your cell culture medium.[9] These cocktails contain a mixture of inhibitors that can block the activity of a broad range of proteases.

  • Use Serum-Free or Reduced-Serum Medium: Serum is a major source of proteases. If your experimental design permits, switch to a serum-free medium or reduce the serum concentration.

Q3: What are the main strategies to enhance the stability of this compound against proteases?

A3: There are three primary strategies to protect your peptide from proteolytic degradation:

  • Chemical Modification: Altering the peptide's structure can make it less recognizable to proteases. Common modifications include N-terminal acetylation, C-terminal amidation, and substituting L-amino acids with their D-isomers.[10]

  • Formulation and Delivery Systems: Encapsulating the peptide in protective carriers like liposomes or polymeric nanoparticles (e.g., PLGA) can shield it from enzymatic attack.[11][12]

  • Use of Protease Inhibitors: Including specific or broad-spectrum protease inhibitors in your experimental system can directly inactivate degrading enzymes.[9]

Q4: How do chemical modifications like N-terminal acetylation and C-terminal amidation improve peptide stability?

A4: N-terminal acetylation and C-terminal amidation are effective strategies because they block the sites where exopeptidases initiate degradation.

  • N-terminal Acetylation: By adding an acetyl group to the N-terminal Lysine, the free amine group is blocked. This makes the peptide resistant to degradation by aminopeptidases.[13][14]

  • C-terminal Amidation: Converting the C-terminal carboxylic acid group to an amide group neutralizes the negative charge and mimics the structure of a peptide bond, thereby inhibiting the action of carboxypeptidases.[15]

Q5: Will substituting L-amino acids with D-amino acids in my peptide sequence affect its biological activity?

A5: Substituting one or more L-amino acids with their D-enantiomers can significantly increase resistance to proteolysis because proteases are stereospecific and primarily recognize L-amino acids.[10] However, this modification can potentially alter the peptide's three-dimensional structure, which may affect its binding to its target and, consequently, its biological activity. It is crucial to empirically test the activity of the modified peptide. Often, strategic single D-amino acid substitutions at or near cleavage sites can enhance stability with minimal impact on activity.

Troubleshooting Guides

Issue 1: Peptide Degradation in Serum-Containing Media
Symptom Possible Cause Suggested Solution
Rapid loss of intact peptide detected by HPLC or mass spectrometry.High concentration of proteases in the serum.1. Heat-inactivate the serum: Incubate the serum at 56°C for 30 minutes before adding it to the medium. This can denature some proteases. 2. Use a lower serum concentration: If your cells can tolerate it, reduce the percentage of serum in the culture medium. 3. Switch to serum-free medium: If possible, adapt your cells to a serum-free formulation. 4. Add a protease inhibitor cocktail: Supplement the medium with a broad-spectrum protease inhibitor cocktail.[9]
Multiple smaller peptide fragments are observed over time.Cleavage by various endo- and exopeptidases.1. Identify cleavage sites: Use mass spectrometry to identify the degradation products and infer the cleavage sites. This will help in selecting more specific inhibitors or designing modified peptides. 2. Employ modified peptides: Synthesize the peptide with N-terminal acetylation and C-terminal amidation to block exopeptidases.[13][15] Consider D-amino acid substitutions at the identified internal cleavage sites.[10]
Issue 2: Inconsistent Results in Biological Assays
Symptom Possible Cause Suggested Solution
High variability in assay readouts between experiments or replicates.Inconsistent peptide degradation rates due to variations in cell density, passage number, or serum batches.1. Standardize experimental conditions: Ensure consistent cell seeding densities and use cells within a narrow passage number range. 2. Test serum batches: Different lots of serum can have varying levels of protease activity. Test new batches for their effect on peptide stability. 3. Use a stabilized form of the peptide: Employ a chemically modified or encapsulated version of the peptide to ensure a more consistent effective concentration over the course of the experiment.
Lower than expected biological activity.The effective concentration of the active peptide is decreasing over time due to degradation.1. Perform a time-course experiment: Measure the concentration of the intact peptide at different time points during your assay to determine its half-life in your specific system. 2. Increase initial peptide concentration or re-dose: Based on the determined half-life, you may need to start with a higher concentration or add fresh peptide at intervals during the experiment. 3. Switch to a more stable peptide analog: Utilize a modified or encapsulated peptide to maintain a therapeutic concentration for a longer duration.

Quantitative Data Summary

The following tables provide representative data on the impact of various stabilization strategies on peptide half-life. Note that these are examples from the literature for different peptides and the actual improvement for this compound will need to be determined experimentally.

Table 1: Effect of Chemical Modifications on Peptide Half-Life in Plasma/Serum

Peptide TypeModificationApproximate Half-LifeFold Improvement (vs. Unmodified)Reference
Unmodified OligopeptideNone5-30 minutes1x[16][17]
N-terminal AcetylationAcetyl group on N-terminus1-2 hours~2-4x[14]
C-terminal AmidationAmide group on C-terminus1-3 hours~2-6x[15]
D-Amino Acid SubstitutionSingle D-amino acid4-10 hours~8-20x[10]
PEGylationCovalent attachment of PEG> 24 hours> 50x[18]

Table 2: Characteristics of Peptide Delivery Systems

Delivery SystemTypical SizeEncapsulation EfficiencyRelease ProfileKey Advantage
Liposomes80-200 nm10-50%Biphasic (initial burst followed by sustained release)Biocompatible, can encapsulate hydrophilic and hydrophobic peptides.[][20]
PLGA Nanoparticles150-300 nm20-70%Sustained release over days to weeksBiodegradable, tunable release kinetics.[11][21]

Experimental Protocols

Protocol 1: N-Terminal Acetylation of this compound

This protocol describes the acetylation of the N-terminal amine of the peptide while it is still on the solid-phase synthesis resin.

Materials:

  • H-Lys(Boc)-Lys(Boc)-Pro-Tyr(tBu)-Ile-Leu-Resin (0.1 mmol scale)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Acetic anhydride

  • Pyridine or Diisopropylethylamine (DIPEA)

  • Fritted syringe or peptide synthesis vessel

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Wash the resin three times with DMF.

  • Prepare the acetylation solution: In a separate vial, mix acetic anhydride (10 equivalents, 1 mmol, ~0.1 ml), DIPEA (10 equivalents, 1 mmol, ~0.17 ml), and DMF (to a final volume of 2 ml).

  • Add the acetylation solution to the resin and agitate at room temperature for 1 hour.

  • Drain the reaction vessel and wash the resin thoroughly with DMF (3 times), DCM (3 times), and Methanol (3 times).

  • Dry the resin under vacuum.

  • A small aliquot of the resin can be cleaved and analyzed by mass spectrometry to confirm the addition of 42 Da to the peptide mass, corresponding to the acetyl group.

Protocol 2: Encapsulation of this compound in PLGA Nanoparticles

This protocol outlines the preparation of peptide-loaded PLGA nanoparticles using a double emulsion (w/o/w) solvent evaporation method.[22]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA), 50:50 lactide:glycolide ratio

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA), 2% w/v aqueous solution

  • Deionized water

  • Probe sonicator

  • Magnetic stirrer

Procedure:

  • Primary Emulsion (w/o): Dissolve 5 mg of the peptide in 200 µL of deionized water (inner aqueous phase). Dissolve 50 mg of PLGA in 1 ml of DCM (oil phase). Add the inner aqueous phase to the oil phase and emulsify using a probe sonicator on ice for 60 seconds to create a water-in-oil emulsion.

  • Secondary Emulsion (w/o/w): Immediately add the primary emulsion to 4 ml of a 2% PVA solution (outer aqueous phase). Sonicate again on ice for 120 seconds to form the double emulsion.

  • Solvent Evaporation: Transfer the double emulsion to a beaker containing 20 ml of a 0.5% PVA solution and stir on a magnetic stirrer at room temperature for 3-4 hours to allow the DCM to evaporate and the nanoparticles to harden.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water by resuspension and centrifugation to remove residual PVA and unencapsulated peptide.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry for long-term storage.

Visualizations

Experimental_Workflow cluster_Peptide Peptide Synthesis & Modification cluster_Formulation Formulation cluster_Assay Biological Assay cluster_Analysis Analysis Unmodified Unmodified Peptide This compound Solution Aqueous Solution Unmodified->Solution Encapsulated Encapsulated Peptide (Liposomes or Nanoparticles) Unmodified->Encapsulated Modified Modified Peptide (e.g., Acetylated, Amidated) Modified->Solution Modified->Encapsulated Assay In Vitro / In Vivo Experiment Solution->Assay Encapsulated->Assay Analysis Measure Stability (HPLC, MS) Assay->Analysis Activity Measure Biological Activity Assay->Activity

Caption: Workflow for comparing the stability and activity of modified and formulated peptides.

Degradation_Pathway cluster_Exo Exopeptidases cluster_Endo Endopeptidases Peptide This compound Fragments Degraded Fragments Peptide->Fragments Amino Aminopeptidase Amino->Peptide Cleaves N-terminus Carboxy Carboxypeptidase Carboxy->Peptide Cleaves C-terminus Trypsin Trypsin Trypsin->Peptide Cleaves after Lys Chymo Chymotrypsin Chymo->Peptide Cleaves after Tyr

Caption: Major proteolytic degradation pathways for this compound.

Prevention_Strategies cluster_Mods Chemical Modifications cluster_Form Formulation Strategies cluster_Inhib Inhibitors Degradation Peptide Degradation N_term N-terminal Acetylation N_term->Degradation Blocks Aminopeptidases C_term C-terminal Amidation C_term->Degradation Blocks Carboxypeptidases D_amino D-Amino Acid Substitution D_amino->Degradation Prevents Protease Recognition Lipo Liposome Encapsulation Lipo->Degradation Shields Peptide Nano PLGA Nanoparticle Encapsulation Nano->Degradation Shields Peptide Inhibitor Protease Inhibitor Cocktails Inhibitor->Degradation Inactivates Proteases

References

Technical Support Center: H-Lys-Lys-Pro-Tyr-Ile-Leu-OH TFA Salt Removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the removal of trifluoroacetic acid (TFA) salt from the synthetic peptide H-Lys-Lys-Pro-Tyr-Ile-Leu-OH. Residual TFA can significantly impact experimental outcomes, and this resource offers detailed protocols and data to mitigate this issue.

Predicted Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is crucial for selecting the appropriate TFA salt removal method and for troubleshooting potential issues.

PropertyPredicted ValueSignificance for TFA Removal
Molecular Weight 790.0 g/mol Important for mass spectrometry analysis to confirm peptide identity before and after salt exchange.
Isoelectric Point (pI) 9.7The high pI indicates that the peptide will have a net positive charge at neutral and acidic pH. This is a key factor for ion-exchange chromatography.
Grand Average of Hydropathicity (GRAVY) -0.114The slightly negative GRAVY score suggests the peptide is moderately hydrophilic, which influences its solubility in aqueous and organic solvents used in different removal protocols.
Charge at pH 7 +2The positive charge at neutral pH is primarily due to the two lysine residues and the N-terminus, making it a good candidate for cation-exchange based methods.

Troubleshooting Guide & FAQs

This guide addresses common issues encountered during the TFA salt removal process for this compound and provides systematic solutions in a question-and-answer format.

Q1: My this compound peptide has poor solubility in aqueous buffers after TFA removal. What should I do?

A1: Poor solubility can arise from several factors. The peptide's moderately hydrophilic nature may still require specific conditions for complete dissolution.

  • Troubleshooting Steps:

    • Ensure the final pH of your buffer is at least one pH unit away from the peptide's pI of 9.7 to maintain a net charge and promote solubility. Acidic buffers (pH < 8.7) are generally recommended.

    • Try dissolving the peptide in a small amount of a polar organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before adding it to your aqueous buffer.

    • Sonication can help to break up aggregates and improve dissolution.

Q2: I'm observing unexpected biological effects or high cytotoxicity in my cell-based assays. Could this be related to residual TFA?

A2: Yes, residual TFA is a common cause of cytotoxicity in cell-based assays.[1]

  • Troubleshooting Steps:

    • It is crucial to ensure that the TFA removal was successful. We recommend quantifying the residual TFA content using methods like ion chromatography or ¹⁹F NMR.

    • Repeat the TFA removal procedure, possibly increasing the number of exchange cycles or trying an alternative method. For sensitive cell-based assays, the TFA/Acetate exchange via a strong anion exchange resin is often preferred as acetate is more biocompatible than chloride.

Q3: After performing a TFA/HCl exchange, my peptide recovery is low. What are the possible reasons?

A3: Low peptide recovery can be due to several factors during the lyophilization and handling steps.

  • Troubleshooting Steps:

    • Adsorption to Surfaces: Peptides can adsorb to glass and plastic surfaces. Pre-silanizing glassware and using low-retention microcentrifuge tubes can minimize this.

    • Multiple Lyophilization Steps: Repeated lyophilization cycles can lead to loss of material. Ensure complete transfer of the dissolved peptide between steps.

    • Hydrophobicity: While this compound is moderately hydrophilic, interactions with chromatography media or filters can still lead to loss. Ensure proper equilibration and elution conditions are used if employing an HPLC-based method.

Q4: How do I choose the best TFA removal method for this compound?

A4: The best method depends on your downstream application, required purity, and available equipment.

  • TFA/HCl Exchange: A straightforward and common method suitable for many applications. The resulting hydrochloride salt is generally well-tolerated in biological systems.

  • TFA/Acetate Exchange (Ion-Exchange): Ideal for sensitive applications like cell culture, as acetate is more biocompatible than chloride. This method is very effective at removing TFA.

  • RP-HPLC Method: Offers the advantage of simultaneous purification and salt exchange. This is a good option if you need to improve the purity of your peptide while also removing TFA.

Experimental Protocols

Here are detailed methodologies for the three key TFA salt removal techniques.

Protocol 1: TFA/HCl Exchange

This protocol relies on the principle of displacing the weaker acid (TFA) with a stronger acid (HCl) followed by lyophilization.

Materials:

  • This compound TFA salt

  • 100 mM Hydrochloric Acid (HCl)

  • Distilled water

  • Liquid nitrogen

  • Lyophilizer

Procedure:

  • Dissolution: Dissolve the peptide in 100 mM HCl at a concentration of 1-2 mg/mL.

  • Incubation: Let the solution stand at room temperature for 1 minute.

  • Freezing: Flash-freeze the solution in liquid nitrogen.

  • Lyophilization: Lyophilize the frozen solution until all the solvent is removed.

  • Repeat: For efficient TFA removal, repeat steps 1-4 at least two to three times.[2][3]

Protocol 2: TFA/Acetate Exchange using a Strong Anion Exchange Resin

This method exchanges TFA for the more biocompatible acetate counter-ion using a strong anion exchange resin.

Materials:

  • This compound TFA salt

  • Strong anion exchange resin (e.g., AG 1-X8)

  • 1 M Sodium Acetate solution

  • Distilled water

  • Lyophilizer

Procedure:

  • Resin Preparation: Prepare a small column with the strong anion exchange resin, providing a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.

  • Resin Activation: Elute the column with 1 M sodium acetate solution.

  • Washing: Wash the column with distilled water to remove excess sodium acetate.

  • Peptide Loading: Dissolve the peptide in distilled water and apply it to the prepared column.

  • Elution: Elute the peptide with distilled water and collect the fractions containing the peptide.

  • Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the peptide acetate salt.[4]

Protocol 3: RP-HPLC Based Salt Exchange

This method utilizes reverse-phase HPLC to exchange the TFA counter-ion for acetate or another desired counter-ion.

Materials:

  • This compound TFA salt

  • RP-HPLC system with a C18 column

  • Solvent A: 0.1% Acetic Acid in water

  • Solvent B: 0.1% Acetic Acid in acetonitrile

  • Lyophilizer

Procedure:

  • Column Equilibration: Equilibrate the C18 column with a low concentration of Solvent B in Solvent A (e.g., 5% Solvent B).

  • Sample Preparation: Dissolve the peptide TFA salt in a minimal amount of Solvent A.

  • Injection and Elution: Inject the peptide solution onto the column and elute with a gradient of increasing Solvent B. The TFA will elute in the void volume, while the peptide is retained and then elutes with the new counter-ion.

  • Fraction Collection: Collect the fractions containing the purified peptide.

  • Lyophilization: Combine the pure fractions and lyophilize to obtain the peptide acetate salt.

Method Comparison

MethodAdvantagesDisadvantagesBest For
TFA/HCl Exchange Simple, fast, and uses common lab reagents.The resulting HCl salt can be more hygroscopic. Multiple cycles are often required for complete removal.General applications where trace amounts of chloride are not a concern.
TFA/Acetate Exchange Results in a highly biocompatible acetate salt. Very effective TFA removal.More time-consuming and requires specialized ion-exchange resins.Sensitive biological assays, such as cell-based studies.
RP-HPLC Method Combines purification and salt exchange in a single step.Can lead to peptide loss due to adsorption to the column. Requires access to an HPLC system.Peptides that require additional purification.

Visual Workflows

TFA_HCl_Exchange start Start: Peptide TFA Salt dissolve Dissolve in 100 mM HCl start->dissolve incubate Incubate 1 min @ RT dissolve->incubate freeze Flash Freeze (Liquid Nitrogen) incubate->freeze lyophilize Lyophilize freeze->lyophilize repeat Repeat 2-3x lyophilize->repeat repeat->dissolve Yes end End: Peptide HCl Salt repeat->end No

Workflow for TFA/HCl Exchange.

TFA_Acetate_Exchange cluster_resin Resin Preparation start Start: Peptide TFA Salt load Dissolve Peptide in Water & Load onto Column start->load resin_prep Prepare Strong Anion Exchange Resin Column resin_act Activate Resin with 1 M Sodium Acetate resin_prep->resin_act wash1 Wash Resin with Water resin_act->wash1 wash1->load elute Elute Peptide with Water load->elute collect Collect Peptide Fractions elute->collect lyophilize Lyophilize collect->lyophilize end End: Peptide Acetate Salt lyophilize->end

Workflow for TFA/Acetate Exchange.

RP_HPLC_Exchange cluster_hplc HPLC System start Start: Peptide TFA Salt dissolve Dissolve Peptide in 0.1% Acetic Acid/Water start->dissolve inject Inject Peptide Solution dissolve->inject equilibrate Equilibrate C18 Column with Mobile Phase equilibrate->inject elute Elute with Acetonitrile Gradient (0.1% Acetic Acid) inject->elute collect Collect Pure Peptide Fractions elute->collect lyophilize Lyophilize collect->lyophilize end End: Peptide Acetate Salt lyophilize->end

Workflow for RP-HPLC Based Salt Exchange.

References

Validation & Comparative

A Comparative Analysis of H-Lys-Lys-Pro-Tyr-Ile-Leu-OH and Other Leading Cell-Penetrating Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of intracellular drug delivery, cell-penetrating peptides (CPPs) represent a important class of vectors capable of traversing the cell membrane to deliver a wide array of cargo molecules. This guide provides a comparative overview of the novel peptide H-Lys-Lys-Pro-Tyr-Ile-Leu-OH against two of the most well-characterized CPPs: TAT and Penetratin.

A Note on the Analyzed Peptide: Direct experimental data for the specific peptide sequence this compound is not extensively available in peer-reviewed literature. Therefore, to provide a relevant comparison, this guide will focus on a structurally related and representative short cationic peptide, H-Lys-Leu-Lys-OH. The properties of this peptide are inferred from its structural characteristics and studies on similar short cationic and amphipathic peptides.

Overview of Compared Cell-Penetrating Peptides

  • H-Lys-Leu-Lys-OH: A short, synthetic tripeptide. Its cationic nature, imparted by the two lysine residues, and the hydrophobicity of the central leucine residue, suggest a potential for cell penetration based on an amphipathic character.[1][2]

  • TAT peptide (GRKKRRQRRRPQ): Derived from the trans-activating transcriptional activator protein of HIV-1, TAT is a well-known cationic CPP.[1] It is recognized for its high transduction efficiency.

  • Penetratin (RQIKIWFQNRRMKWKK): Derived from the Antennapedia homeodomain of Drosophila, Penetratin is a widely used amphipathic CPP known for its high translocation efficiency and broad cell specificity.[1]

Quantitative Comparison of Performance

The following tables summarize key performance indicators for the selected CPPs. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions such as cell line, cargo, peptide concentration, and incubation time.

Table 1: Cellular Uptake Efficiency

PeptideCell LineCargoConcentrationUptake Efficiency (% of positive cells or relative fluorescence units)Reference
H-Lys-Leu-Lys-OH ---Data not available. Estimated to be lower than arginine-rich CPPs.[2]
TAT HeLa, A549, CHORhodamine-labeled peptide1-100 µMMaximal uptake at 1-3 hours.[3]
KB-3-1, KB-V1Doxorubicin5-15 µMSignificantly higher uptake for conjugated doxorubicin compared to free doxorubicin.[4]
Penetratin TR146FITC-labeled Penetratin15-160 µMRapid internalization with increasing concentration.[5]
HeLaFluorescein-labeled dsDNA5-50 µMDose-dependent increase in uptake.[6]

Table 2: Cytotoxicity

PeptideCell LineAssayConcentrationCytotoxicity (IC50 or % viability)Reference
H-Lys-Leu-Lys-OH ---Data not available. Lysine-based peptides are generally associated with lower cytotoxicity.[2]
TAT HeLa, A549, CHO->100 µMEC50 > 100 µM for rhodamine-labeled TAT.[3]
B16-F10, HeLa-1 µg/ml Doxil43% and 61% viability, respectively, for TATp-modified liposomes.[7]
Penetratin TR146MTS assay< 160 µMNo significant cytotoxicity observed below 160 µM.[5]
HeLaLDH leakage, WST-1up to 50 µMVirtually no membrane perturbation or long-term toxicity.[6]

Mechanisms of Cellular Uptake

CPPs utilize two primary pathways for cellular entry: direct translocation across the plasma membrane and endocytosis. The preferred pathway can depend on the CPP, its concentration, the nature of the cargo, and the cell type.

  • Direct Translocation: At higher concentrations, cationic CPPs can directly penetrate the cell membrane in an energy-independent manner. This may involve transient pore formation or membrane destabilization.

  • Endocytosis: This is an energy-dependent process where the cell engulfs the CPP and its cargo, forming an intracellular vesicle. Various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis, can be involved.

Cellular uptake pathways of CPPs.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of CPP performance.

Protocol 1: Quantification of Cellular Uptake by Flow Cytometry

This protocol allows for the quantitative measurement of CPP uptake on a single-cell basis.

  • Cell Seeding: Seed cells (e.g., HeLa, CHO) in a 12-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.

  • Peptide Labeling: Label the CPPs with a fluorescent dye (e.g., FITC, TMR) according to the manufacturer's protocol.

  • Cell Treatment: Wash the cells with warm Dulbecco's Phosphate Buffered Saline (DPBS). Add the fluorescently labeled CPPs at desired concentrations (e.g., 5 µM) in serum-free media and incubate for 2 hours at 37°C.[8]

  • Washing: Remove the media and wash the cells twice with cold DPBS to remove extracellularly bound peptides.

  • Cell Detachment: Detach the cells using trypsin-EDTA.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze using a flow cytometer. The mean fluorescence intensity of the cell population corresponds to the amount of internalized peptide.[8]

Protocol 2: Visualization of Cellular Uptake by Confocal Microscopy

This method provides qualitative information on the intracellular localization of CPPs.

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Cell Treatment: Replace the medium with fresh medium containing the fluorescently labeled CPP and incubate for 1-4 hours at 37°C.

  • Washing: Wash the cells three times with cold PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Staining: Wash the cells with PBS and mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Visualize the cells using a confocal microscope.[9]

Protocol 3: Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Cell Treatment: Replace the medium with fresh medium containing serial dilutions of the CPP and incubate for 24 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[1]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control cells.[10]

Experimental_Workflow_for_CPP_Comparison cluster_prep Preparation cluster_assays Performance Assays cluster_analysis Analysis & Visualization cluster_results Results Peptide_Synthesis Peptide Synthesis & Labeling (e.g., FITC) Uptake_Assay Cellular Uptake Assay Peptide_Synthesis->Uptake_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Peptide_Synthesis->Cytotoxicity_Assay Cell_Culture Cell Culture (e.g., HeLa, CHO) Cell_Culture->Uptake_Assay Cell_Culture->Cytotoxicity_Assay Flow_Cytometry Flow Cytometry (Quantitative Uptake) Uptake_Assay->Flow_Cytometry Confocal_Microscopy Confocal Microscopy (Localization) Uptake_Assay->Confocal_Microscopy Plate_Reader Microplate Reader (Viability) Cytotoxicity_Assay->Plate_Reader Comparison Comparative Analysis Flow_Cytometry->Comparison Confocal_Microscopy->Comparison Plate_Reader->Comparison

Workflow for comparing CPPs.

Conclusion

The selection of an appropriate cell-penetrating peptide is a critical decision in the development of intracellular therapeutics. While well-established CPPs like TAT and Penetratin offer robust and well-documented platforms for drug delivery, the exploration of novel, shorter peptides such as H-Lys-Leu-Lys-OH is warranted. Although direct experimental data for this compound and its shorter analogue H-Lys-Leu-Lys-OH is currently limited, their inherent cationic and amphipathic properties suggest potential as cell-penetrating agents, possibly with a favorable cytotoxicity profile. Further empirical studies are essential to fully elucidate their performance and potential as effective and safe delivery vectors. This guide provides the foundational framework and methodologies for conducting such comparative evaluations.

References

A Comparative Efficacy Analysis: H-Lys-Lys-Pro-Tyr-Ile-Leu-OH versus TAT Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the efficient delivery of therapeutic molecules into cells is a critical challenge. This guide provides a detailed comparison of two peptides with potential or established roles in cellular delivery: H-Lys-Lys-Pro-Tyr-Ile-Leu-OH, a neurotensin analog, and the well-characterized TAT peptide.

This document outlines their respective mechanisms of action, presents available quantitative data on their efficacy, details experimental protocols for their evaluation, and provides visual diagrams of relevant biological pathways and experimental workflows.

Peptide Profiles and Primary Functions

This compound , also known as [Lys8, Lys9]-Neurotensin (8-13) or JMV438, is an analog of the C-terminal active fragment of neurotensin.[1][2] Its primary biological role is to act as an agonist for neurotensin receptors NTS1 and NTS2.[1][2] Activation of these receptors is associated with various physiological effects, including analgesia, hypothermia, and the modulation of dopaminergic systems.[3][4][5] While its structure, containing two cationic lysine residues, suggests a potential for electrostatic interactions with cell membranes—a characteristic of many cell-penetrating peptides (CPPs)—its primary evaluation in scientific literature has focused on its receptor-mediated activities rather than its intrinsic ability to translocate across cell membranes as a cargo delivery vector. Some neurotensin analogs have been developed to cross the blood-brain barrier, indicating a capacity to penetrate biological barriers.[6]

The TAT peptide (GRKKRRQRRRPQ) is derived from the trans-activator of transcription (TAT) protein of the Human Immunodeficiency Virus (HIV-1).[7][8] It is one of the most well-known and widely utilized cell-penetrating peptides.[7] Its primary function is to facilitate the intracellular delivery of a wide array of molecular cargoes, including proteins, nucleic acids, and nanoparticles, across the plasma membrane.[3][7]

Mechanism of Action

The proposed or established mechanisms by which these peptides interact with and enter cells differ significantly, reflecting their distinct primary functions.

This compound primarily functions by binding to and activating G protein-coupled neurotensin receptors on the cell surface. This interaction initiates intracellular signaling cascades. While not extensively studied as a CPP, its potential for cell entry would likely be mediated by the electrostatic interactions of its positively charged lysine residues with the negatively charged components of the cell membrane. This could theoretically lead to internalization via endocytosis or direct translocation.

The TAT peptide is understood to enter cells through a multi-pathway mechanism that is not dependent on a specific receptor for its cell-penetrating activity. The initial step involves the electrostatic interaction of the highly cationic peptide with negatively charged proteoglycans on the cell surface. Following this, internalization is thought to occur primarily through various endocytic pathways, including macropinocytosis, clathrin-mediated endocytosis, and caveolae/lipid-raft-mediated endocytosis.[9] There is also evidence to suggest that at higher concentrations, TAT can directly translocate across the plasma membrane.[9]

Below is a diagram illustrating the distinct primary mechanisms of action for the two peptides.

cluster_0 This compound (Neurotensin Analog) cluster_1 TAT Peptide Pep1 This compound NTS_Receptor Neurotensin Receptor (NTS1/NTS2) Pep1->NTS_Receptor Binding GPCR_Signal G-Protein Signaling Cascade NTS_Receptor->GPCR_Signal Activation TAT TAT Peptide + Cargo Membrane Cell Membrane TAT->Membrane Electrostatic Interaction Endocytosis Endocytosis Membrane->Endocytosis Translocation Direct Translocation Membrane->Translocation Cytosol Cytosol (Cargo Release) Endocytosis->Cytosol Translocation->Cytosol

Caption: Primary mechanisms of action for this compound and TAT peptide.

Quantitative Comparison of Efficacy

The following tables summarize the types of quantitative data typically associated with each peptide.

Table 1: Quantitative Data for this compound (as a Neurotensin Receptor Agonist)

ParameterValueReceptor SubtypeReference
Binding Affinity (Ki)0.33 nMHuman NTS1[1][2]
Binding Affinity (Ki)0.95 nMHuman NTS2[1][2]

Note: This data reflects the peptide's efficacy as a receptor agonist, not as a cell-penetrating peptide for cargo delivery.

Table 2: Representative Quantitative Data for TAT Peptide Efficacy (as a Cell-Penetrating Peptide)

ParameterCell LineCargoMethodResultReference
Cellular UptakeHeLaQuantum DotsFlow CytometryMultivalency dependent, significant uptake within 30 min[10]
Cellular UptakeHUVECsRitonavir-loaded nanoparticlesHPLCSignificantly higher uptake compared to non-conjugated nanoparticles[11]
Endocytic Uptake RateAdherent CellsTMR-labeled TATMicroscopyApparent uptake rate at 37°C is ~2x that at 25°C[12]
Cargo DeliveryBaby Hamster Kidney CellsMBP-CBS fusion proteinConfocal MicroscopyDelivery of 400 nM cargo observed within 7 minutes[13]

Note: The efficacy of TAT peptide can vary depending on the cell type, cargo, peptide concentration, and experimental conditions.

Experimental Protocols

To facilitate a direct comparison of the cell-penetrating efficacy of these or other peptides, the following detailed experimental protocols are provided.

Protocol 1: Quantification of Cellular Uptake using Flow Cytometry

Objective: To quantitatively measure the cellular uptake of fluorescently labeled peptides.

Methodology:

  • Peptide Labeling: Label the N-terminus of this compound and TAT peptide with a fluorescent dye (e.g., FITC or TMR). Purify the labeled peptides using HPLC.

  • Cell Culture: Seed cells (e.g., HeLa or Jurkat) in a 24-well plate at a density of 1 x 10^5 cells/well and culture overnight.

  • Peptide Incubation: Replace the culture medium with fresh serum-free medium containing various concentrations of the fluorescently labeled peptides (e.g., 1, 5, 10 µM). Incubate for a defined period (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting and Washing: Wash the cells three times with ice-cold PBS to remove non-internalized peptide. Detach the cells using trypsin-EDTA.

  • Flow Cytometry Analysis: Resuspend the cells in FACS buffer (PBS with 1% BSA). Analyze the fluorescence intensity of the cell population using a flow cytometer. The mean fluorescence intensity corresponds to the amount of peptide uptake.

  • Data Analysis: Compare the mean fluorescence intensities of cells treated with the different peptides at various concentrations.

The general workflow for this experiment is illustrated below.

start Seed Cells in 24-well Plate incubate Incubate with Fluorescently Labeled Peptide start->incubate wash Wash with Ice-Cold PBS incubate->wash detach Detach Cells with Trypsin wash->detach analyze Analyze by Flow Cytometry detach->analyze end Quantify Mean Fluorescence Intensity analyze->end

Caption: Experimental workflow for quantifying peptide uptake by flow cytometry.
Protocol 2: Visualization of Intracellular Localization using Confocal Microscopy

Objective: To visualize the intracellular distribution of the peptides and determine if they reach the cytosol or are trapped in endosomes.

Methodology:

  • Cell Culture: Seed cells on glass-bottom dishes or chamber slides suitable for microscopy.

  • Peptide Incubation: Treat the cells with fluorescently labeled peptides as described in Protocol 1.

  • Endosomal/Lysosomal Staining: Co-incubate the cells with a marker for late endosomes/lysosomes, such as LysoTracker Green, for the last 30 minutes of peptide incubation.

  • Nuclear Staining: Stain the cell nuclei with a fluorescent dye like DAPI.

  • Imaging: Wash the cells with PBS and image them using a confocal laser scanning microscope. Acquire images in the channels corresponding to the peptide, the endosomal marker, and the nuclear stain.

  • Image Analysis: Analyze the images for the localization of the peptide fluorescence. Punctate patterns that co-localize with the endosomal marker suggest endosomal entrapment. Diffuse fluorescence throughout the cytoplasm indicates cytosolic delivery.

Protocol 3: Cytotoxicity Assessment (MTT or LDH Assay)

Objective: To evaluate the potential toxicity of the peptides on the target cells.

Methodology:

  • Cell Culture: Seed cells in a 96-well plate.

  • Peptide Treatment: Expose the cells to a range of concentrations of each peptide for a period relevant to the uptake studies (e.g., 2-24 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

  • LDH Assay:

    • Collect the cell culture supernatant.

    • Measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available kit.

  • Data Analysis: Calculate the percentage of cell viability or cytotoxicity relative to untreated control cells.

Conclusion

The comparison between this compound and the TAT peptide highlights a fundamental difference in their primary biological functions. The TAT peptide is a well-established and potent tool for intracellular delivery, with its efficacy supported by a large body of quantitative data. Its mechanism of action is geared towards traversing the cell membrane and releasing its cargo into the cell.

In contrast, this compound is a specific neurotensin receptor agonist, and its biological effects are mediated through receptor binding and subsequent signaling. While its cationic nature is a feature shared with many CPPs, its capacity for general intracellular cargo delivery has not been a primary focus of research and remains to be experimentally validated.

For researchers seeking a reliable vector for intracellular delivery, the TAT peptide represents a well-characterized and effective choice. This compound, on the other hand, is a valuable tool for studying the neurotensin system. Future studies employing the experimental protocols outlined in this guide could provide a direct comparison of their cell-penetrating capabilities and potentially uncover novel applications for this neurotensin analog beyond its current use.

References

Unveiling Key Residues: A Comparative Guide to the Alanine Scan of H-Lys-Lys-Pro-Tyr-Ile-Leu-OH in the Context of Neprilysin Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of drug discovery and peptide engineering, understanding the contribution of individual amino acid residues to the biological activity of a peptide is paramount. This guide provides a comprehensive analysis of a hypothetical alanine scan of the hexapeptide H-Lys-Lys-Pro-Tyr-Ile-Leu-OH, a potential inhibitor of neprilysin, an enzyme implicated in cardiovascular and neurological disorders. By systematically replacing each amino acid with alanine, we can elucidate the key residues essential for its inhibitory activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationship of peptide-based enzyme inhibitors.

Deciphering the Role of Each Residue: Alanine Scan Data

An alanine scan systematically substitutes each amino acid residue in a peptide with alanine, and the resulting change in biological activity is measured. This allows for the identification of "hot spots"—residues critical for the peptide's function. In this hypothetical study, the inhibitory activity of the wild-type peptide and its alanine-substituted analogues against neprilysin was evaluated. The results, presented as IC50 values, are summarized in Table 1. A lower IC50 value indicates a higher inhibitory potency.

Peptide SequencePosition ScannedIC50 (nM)Fold Change vs. Wild-Type
This compound Wild-Type 100 1.0
H-Ala -Lys-Pro-Tyr-Ile-Leu-OHLys (1)1501.5
H-Lys-Ala -Pro-Tyr-Ile-Leu-OHLys (2)2002.0
H-Lys-Lys-Ala -Tyr-Ile-Leu-OHPro (3)5005.0
H-Lys-Lys-Pro-Ala -Ile-Leu-OHTyr (4)250025.0
H-Lys-Lys-Pro-Tyr-Ala -Leu-OHIle (5)180018.0
H-Lys-Lys-Pro-Tyr-Ile-Ala -OHLeu (6)320032.0

Table 1: Hypothetical Alanine Scan Data for this compound against Neprilysin. IC50 values represent the concentration of the peptide required to inhibit 50% of neprilysin activity. The data illustrates the impact of each alanine substitution on the peptide's inhibitory potency.

Based on this hypothetical data, the C-terminal residues—Tyrosine (Tyr), Isoleucine (Ile), and Leucine (Leu)—appear to be critical for the peptide's inhibitory activity. Substitution of these residues with alanine resulted in a significant decrease in potency (25-fold, 18-fold, and 32-fold, respectively). This suggests that the hydrophobic and aromatic side chains of these amino acids likely play a crucial role in the binding interaction with the active site of neprilysin. The N-terminal lysine residues and the proline residue seem to be more tolerant to substitution, indicating a lesser role in direct binding, although they may contribute to the overall conformation of the peptide.

Visualizing the Scientific Process

To better illustrate the methodologies and concepts discussed, the following diagrams have been generated.

Alanine_Scanning_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_assay Biological Activity Assay WT Wild-Type Peptide (this compound) HPLC RP-HPLC Purification WT->HPLC Ala_Mutants Alanine-Substituted Analogues Ala_Mutants->HPLC SPPS Solid-Phase Peptide Synthesis SPPS->WT SPPS->Ala_Mutants Mass_Spec Mass Spectrometry (QC) HPLC->Mass_Spec Neprilysin_Assay Neprilysin Inhibition Assay (Fluorometric) Mass_Spec->Neprilysin_Assay IC50 IC50 Determination Neprilysin_Assay->IC50 Data_Analysis Data Analysis & Comparison IC50->Data_Analysis Conclusion Conclusion: Tyr, Ile, and Leu are critical for activity. Data_Analysis->Conclusion Identify Key Residues Neprilysin_Signaling_Pathway cluster_pathway Neprilysin-Mediated Peptide Degradation cluster_inhibition Inhibition by Hexapeptide cluster_effects Physiological Effects Vasoactive_Peptides Vasoactive Peptides (e.g., ANP, BNP, Bradykinin) Neprilysin Neprilysin (NEP) Vasoactive_Peptides->Neprilysin Degradation Increased_Peptides Increased Levels of Vasoactive Peptides Inactive_Fragments Inactive Fragments Neprilysin->Inactive_Fragments Hexapeptide This compound Hexapeptide->Neprilysin Inhibition Vasodilation Vasodilation Increased_Peptides->Vasodilation Natriuresis Natriuresis Increased_Peptides->Natriuresis

Comparative Analysis of H-Lys-Lys-Pro-Tyr-Ile-Leu-OH and Structurally Related Peptides in Cellular Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the predicted activities of the novel peptide H-Lys-Lys-Pro-Tyr-Ile-Leu-OH with experimentally validated data from structurally similar peptides. Due to the limited availability of direct experimental data for this compound, this report leverages findings on peptides with shared structural motifs to offer insights into its potential biological functions and performance in various cell lines. This analysis is intended for researchers, scientists, and professionals in drug development.

Executive Summary

The peptide this compound is a synthetic hexapeptide with a distinct structural composition, featuring a di-lysine motif at the N-terminus followed by a proline-tyrosine-isoleucine-leucine sequence. While the specific biological activities of this peptide are not yet extensively documented, its structure suggests potential roles in chemoattraction and as a heparin-binding agent. This guide compares this compound with two classes of peptides that share key structural features:

  • Chemoattractant Peptides: Exemplified by His-Phe-Tyr-Leu-Pro-Met-OH (HFYLPM), which shares a Tyr-Leu-Pro core motif and exhibits chemoattractant properties in Jurkat T cells.

  • Heparin-Binding Peptides: Characterized by lysine-rich sequences, these peptides are known to interact with heparin and can possess antimicrobial and cell-penetrating capabilities.

This comparative approach allows for an informed prediction of the potential activities and cytotoxic profiles of this compound.

Peptide Profiles and Predicted Activity of this compound

FeatureThis compound (Predicted)His-Phe-Tyr-Leu-Pro-Met-OH (HFYLPM)Heparin-Binding Peptides (General)
Sequence This compoundH-His-Phe-Tyr-Leu-Pro-Met-OHVariable, often rich in Lys and Arg
Key Motif Lys-Lys, Pro-Tyr-Ile-LeuTyr-Leu-ProBasic amino acid repeats (e.g., K/R-X-K/R)
Predicted Primary Activity Chemoattraction, Heparin-bindingChemoattractionHeparin binding, Antimicrobial, Cell penetration
Potential Target Cell Lines Immune cells (e.g., T cells), Cancer cellsJurkat T cellsBacteria, Cancer cells

Comparative Analysis of Cellular Activities

Chemoattractant Activity

The synthetic peptide His-Phe-Tyr-Leu-Pro-Met (HFYLPM) is a known chemoattractant for Jurkat T cells, a human T lymphocyte cell line.[1] This activity is mediated through a G-protein coupled receptor and involves the activation of phosphoinositide-3-kinase (PI3K) and tyrosine kinases, leading to an increase in intracellular calcium.[1]

Given the presence of the "Tyr-Ile-Leu" sequence, which is structurally related to the "Tyr-Leu-Pro" motif in HFYLPM, it is plausible that This compound could also exhibit chemoattractant properties, potentially for immune cells like T-lymphocytes.

Table 1: Comparison of Chemoattractant Peptides

PeptideCell LineActivitySignaling Pathway
This compoundT-lymphocytes (Predicted)ChemoattractionPotentially GPCR-mediated, involving PI3K and tyrosine kinases
His-Phe-Tyr-Leu-Pro-Met-OHJurkat T cellsChemoattractantG-protein coupled receptor, PI3K, Tyrosine Kinases, PLC/Calcium signaling[1]
Heparin-Binding and Antimicrobial Activity

The N-terminal di-lysine motif of This compound suggests a potential for electrostatic interactions with negatively charged molecules such as heparin. Heparin-binding peptides are often rich in basic amino acids like lysine and arginine and can exhibit a range of biological activities, including antimicrobial and cell-penetrating functions. For instance, the heparin-binding glycoprotein YKL-40 contains a lysine- and arginine-rich domain that is crucial for its angiogenic activity.[2][3]

Furthermore, lysine-rich antimicrobial peptides (AMPs) are known to exert their effects by disrupting bacterial cell membranes. The combination of cationic and hydrophobic residues in these peptides is often key to their antimicrobial efficacy. However, this can also lead to cytotoxicity in mammalian cells.

Table 2: Activity of Lysine-Rich and Heparin-Binding Peptides

Peptide ClassExample Peptide/ProteinTarget Organism/Cell LineActivity
Heparin-BindingYKL-40 (KR-rich domain)Endothelial cells, MDA-MB-231 breast cancer cellsAngiogenesis, Tumor development[2][3]
AntimicrobialLysine- and Tryptophan-Rich PeptidesE. coli, S. aureusAntibacterial[4]
AntimicrobialLI14 ((LKKLCRI)2-NH2)S. aureus, E. coliBactericidal[5]

Cytotoxicity Profile

A critical aspect of peptide-based therapeutics is their selectivity and toxicity towards mammalian cells. While the cytotoxicity of this compound has not been determined, data from related peptides can provide an estimate.

Lysine-rich antimicrobial peptides can exhibit hemolytic activity and cytotoxicity to mammalian cells, which often correlates with their hydrophobicity and helical content.[6] However, modifications such as the introduction of D-amino acids have been shown to reduce toxicity while maintaining antimicrobial activity.[6] For instance, the antimicrobial peptide LI14 showed no detectable in vitro or in vivo toxicity.[5]

Table 3: Cytotoxicity Data for Comparative Peptides

Peptide/Peptide ClassCell Line(s)Cytotoxicity MetricResult
Lysine- and Tryptophan-Rich PeptidesHuman Red Blood CellsHemolytic Activity (HC10)Varies depending on sequence
NET1 and NET2 PeptidesTIB-71 RAW 264.7 macrophagesMTT AssayLow cytotoxicity[7]
VSVG-derived peptides (P26, P7)MCF-7, MDA-MB-231CC5098,280 µg/ml and 100,550 µg/ml, respectively[8]
Lactoferrin-derived peptides (P39, P40)MCF-7, MDA-MB-231CC50100 µg/mL (MCF-7), 950-1000 µg/mL (MDA-MB-231)[9]

Experimental Protocols

Chemotaxis Assay

Objective: To determine the chemoattractant activity of a peptide on a specific cell line (e.g., Jurkat T cells).

Methodology:

  • Jurkat T cells are suspended in assay medium.

  • The peptide of interest is diluted to various concentrations in the same medium.

  • The cell suspension is added to the upper chamber of a transwell plate with a porous membrane, while the peptide solution is added to the lower chamber.

  • The plate is incubated to allow for cell migration towards the peptide gradient.

  • Migrated cells in the lower chamber are quantified using a cell counter or a viability assay.

  • Chemotactic index is calculated as the fold increase in migrated cells in the presence of the peptide compared to the control (medium alone).

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a peptide on a mammalian cell line.

Methodology:

  • Cells (e.g., HEK293, HeLa, or cancer cell lines) are seeded in a 96-well plate and incubated to allow for attachment.

  • The peptide is dissolved and diluted to a range of concentrations.

  • The cell culture medium is replaced with medium containing the different peptide concentrations, and the cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is calculated as a percentage relative to untreated control cells.

Signaling Pathway and Workflow Diagrams

To visualize the potential mechanisms of action, the following diagrams illustrate the predicted signaling pathway for chemoattraction and a general experimental workflow.

G Predicted Chemotaxis Signaling Pathway for this compound Peptide This compound GPCR G-Protein Coupled Receptor Peptide->GPCR Binds to G_Protein G-Protein Activation GPCR->G_Protein Activates PI3K PI3K Activation G_Protein->PI3K Tyrosine_Kinase Tyrosine Kinase Activation G_Protein->Tyrosine_Kinase PLC PLC Activation G_Protein->PLC Chemotaxis Cell Migration (Chemotaxis) PI3K->Chemotaxis Tyrosine_Kinase->Chemotaxis Calcium Increased Intracellular Ca2+ PLC->Calcium Calcium->Chemotaxis

Caption: Predicted signaling pathway for this compound-induced chemotaxis.

G General Experimental Workflow for Peptide Activity Screening cluster_0 In Vitro Assays cluster_1 Data Analysis Peptide_Synthesis Peptide Synthesis & Purification Chemotaxis_Assay Chemotaxis Assay Peptide_Synthesis->Chemotaxis_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Peptide_Synthesis->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial Assay (MIC) Peptide_Synthesis->Antimicrobial_Assay Activity_Data Quantitative Activity Data (EC50, MIC) Chemotaxis_Assay->Activity_Data Cytotoxicity_Data Cytotoxicity Data (CC50) Cytotoxicity_Assay->Cytotoxicity_Data Antimicrobial_Assay->Activity_Data Comparison Comparative Analysis Activity_Data->Comparison Cytotoxicity_Data->Comparison

Caption: A generalized workflow for the screening and evaluation of peptide bioactivity.

Conclusion

While direct experimental evidence for the activity of this compound is currently unavailable, this comparative analysis based on its structural motifs provides a strong foundation for predicting its biological functions. The presence of a di-lysine N-terminus suggests potential interactions with heparin and possible antimicrobial or cell-penetrating properties. The "Pro-Tyr-Ile-Leu" core sequence points towards a role as a chemoattractant, particularly for immune cells.

Further experimental validation is necessary to confirm these predicted activities and to fully characterize the efficacy and safety profile of this compound in different cell lines. The provided experimental protocols offer a starting point for such investigations. This guide serves as a valuable resource for researchers interested in exploring the therapeutic potential of this novel peptide.

References

Validating the Cellular Target of H-Lys-Lys-Pro-Tyr-Ile-Leu-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental approaches to validate the cellular target of the synthetic peptide H-Lys-Lys-Pro-Tyr-Ile-Leu-OH. This peptide is an analog of the C-terminal fragment of neurotensin (NT), specifically identified as [Lys8, Lys9]-Neurotensin (8-13). Its primary cellular targets are the high-affinity neurotensin receptor 1 (NTS1) and the low-affinity neurotensin receptor 2 (NTS2), both of which are G protein-coupled receptors (GPCRs).

This guide presents a comparative analysis of this compound against endogenous neurotensin and other standard research compounds. It includes quantitative data from key validation assays, detailed experimental protocols, and visual diagrams of the underlying signaling pathways and experimental workflows to aid in the design and interpretation of studies aimed at characterizing this peptide and its analogs.

Data Presentation: Comparative Ligand Affinities

The following table summarizes the binding affinities of this compound and key comparator compounds for the human neurotensin receptors NTS1 and NTS2. This data is essential for assessing the potency and selectivity of the peptide.

CompoundTarget Receptor(s)Binding Affinity (Ki)
This compound hNTS10.33 nM
hNTS20.95 nM
Neurotensin (endogenous ligand)hNTS10.1 - 0.4 nM[1]
hNTS22 - 5 nM[1]
SR 48692 (selective antagonist)hNTS115.3 - 20.4 nM (IC50)[2]
hNTS2Low affinity
Levocabastine (NTS2-selective ligand)hNTS2Agonist activity

Experimental Protocols

Accurate validation of the cellular target of this compound relies on robust and reproducible experimental methods. Below are detailed protocols for key assays used to characterize ligand-receptor interactions.

Radioligand Competition Binding Assay

This assay directly measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity (Ki).

Objective: To determine the binding affinity (Ki) of this compound for NTS1 and NTS2 receptors.

Materials:

  • HEK293 cells stably expressing either hNTS1 or hNTS2.

  • Radioligand: [³H]Neurotensin or another suitable radiolabeled NTS receptor ligand.

  • Test Compound: this compound.

  • Non-specific binding control: High concentration of unlabeled neurotensin (e.g., 1 µM).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid and counter.

Protocol:

  • Membrane Preparation:

    • Culture cells to high density and harvest.

    • Homogenize cells in ice-cold lysis buffer and centrifuge to pellet membranes.

    • Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration.

  • Assay Setup:

    • In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and varying concentrations of the test compound (this compound).

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled neurotensin).

    • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

NTS1 receptors are primarily coupled to Gq proteins, which activate phospholipase C and lead to an increase in intracellular calcium levels. This assay measures the functional activity of a ligand by detecting this calcium flux.

Objective: To assess the agonist or antagonist activity of this compound at the NTS1 receptor.

Materials:

  • HEK293 cells stably expressing hNTS1.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (optional, to prevent dye leakage).

  • Test Compound: this compound.

  • Control agonist (e.g., Neurotensin).

  • Control antagonist (e.g., SR 48692).

  • Fluorometric imaging plate reader (FLIPR) or a similar instrument.

Protocol:

  • Cell Plating: Seed cells in a black, clear-bottom 96-well plate and grow to near confluence.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer.

    • Remove the culture medium and add the dye loading solution to the cells.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Cell Washing: Gently wash the cells with assay buffer to remove excess dye. Add fresh assay buffer to each well.

  • Compound Addition and Measurement:

    • Place the cell plate in the fluorometric plate reader.

    • For agonist testing: Establish a baseline fluorescence reading, then add varying concentrations of this compound and measure the change in fluorescence over time.

    • For antagonist testing: Pre-incubate the cells with varying concentrations of this compound, then add a fixed concentration (e.g., EC80) of neurotensin and measure the change in fluorescence.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • For agonist activity, plot the peak fluorescence response against the log concentration of the test compound to determine the EC50 value (concentration that produces 50% of the maximal response).

    • For antagonist activity, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50 value.

β-Arrestin Recruitment Assay (BRET-based)

Upon activation, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins, which is a key step in receptor desensitization and signaling. Bioluminescence Resonance Energy Transfer (BRET) assays can be used to monitor this protein-protein interaction in real-time.

Objective: To determine if this compound induces β-arrestin recruitment to NTS1 or NTS2.

Materials:

  • HEK293 cells.

  • Expression plasmids:

    • NTS receptor fused to a BRET donor (e.g., Renilla Luciferase, Rluc).

    • β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • Transfection reagent.

  • BRET substrate (e.g., coelenterazine h).

  • Test Compound: this compound.

  • Control agonist (e.g., Neurotensin).

  • Plate reader capable of measuring dual-emission luminescence.

Protocol:

  • Cell Transfection: Co-transfect HEK293 cells with the NTS receptor-Rluc and β-arrestin-YFP plasmids.

  • Cell Plating: Seed the transfected cells in a white, clear-bottom 96-well plate.

  • Compound Addition: Add varying concentrations of this compound or control agonist to the cells and incubate for a specified time (e.g., 15-30 minutes).

  • Substrate Addition and Measurement:

    • Add the BRET substrate to each well.

    • Immediately measure the luminescence at two wavelengths (one for the donor and one for the acceptor).

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • An increase in the BRET ratio indicates that the donor and acceptor are in close proximity, signifying β-arrestin recruitment.

    • Plot the change in BRET ratio against the log concentration of the test compound to determine the EC50 value for β-arrestin recruitment.

Mandatory Visualization

The following diagrams illustrate the key signaling pathway and experimental workflows discussed in this guide.

G cluster_0 Neurotensin Receptor Signaling ligand This compound (or Neurotensin) receptor NTS1/NTS2 Receptor ligand->receptor g_protein Gq/11 receptor->g_protein Activation b_arrestin β-Arrestin receptor->b_arrestin Recruitment plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Activation ca_release Ca²⁺ Release er->ca_release cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response internalization Receptor Internalization b_arrestin->internalization

Caption: Neurotensin receptor signaling pathway.

G cluster_1 Radioligand Binding Assay Workflow prep 1. Prepare Cell Membranes (NTS1/NTS2 expressing) incubate 2. Incubate Membranes with: - Radioligand ([³H]NT) - Test Compound (this compound) prep->incubate filter 3. Filter to Separate Bound vs. Free Radioligand incubate->filter count 4. Measure Radioactivity of Bound Ligand filter->count analyze 5. Analyze Data (IC50 → Ki) count->analyze

Caption: Workflow for radioligand binding assay.

G cluster_2 Functional Assay Workflow (Ca²⁺ Mobilization & β-Arrestin) prep_cells 1. Prepare Live Cells (NTS expressing +/- reporters) load_dye 2a. Load with Ca²⁺-sensitive dye prep_cells->load_dye Ca²⁺ Assay add_cmpd_bret 2b. Add Test Compound & BRET Substrate prep_cells->add_cmpd_bret β-Arrestin BRET Assay add_cmpd_ca 3a. Add Test Compound & Measure Fluorescence load_dye->add_cmpd_ca analyze_ca 4a. Analyze Ca²⁺ Flux (EC50/IC50) add_cmpd_ca->analyze_ca measure_bret 3b. Measure Dual-Emission Luminescence add_cmpd_bret->measure_bret analyze_bret 4b. Analyze BRET Ratio (EC50) measure_bret->analyze_bret

Caption: Workflow for functional cell-based assays.

References

A Comparative Guide to the Secondary Structure of H-Lys-Lys-Pro-Tyr-Ile-Leu-OH using Circular Dichroism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the secondary structure of the peptide H-Lys-Lys-Pro-Tyr-Ile-Leu-OH utilizing circular dichroism (CD) spectroscopy. While specific experimental data for this exact peptide is not publicly available, this document outlines the principles, experimental protocols, and comparative data required to analyze its conformation.

Circular dichroism is a powerful technique for rapidly assessing the secondary structure of peptides and proteins in solution.[1][2] The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing a distinct spectrum for different structural motifs such as α-helices, β-sheets, and random coils.[2]

Comparison of Secondary Structure Conformations by Circular Dichroism

The far-UV CD spectrum (190-250 nm) of a peptide is dictated by the conformation of its backbone amide bonds.[2] Different secondary structures produce characteristic spectral signatures, allowing for a qualitative and quantitative estimation of the conformational landscape of this compound.

Secondary StructurePositive Maxima (nm)Negative Maxima (nm)
α-Helix ~192~208 and ~222
β-Sheet ~195~218
Random Coil ~212~198
β-Turn ~200-205~225 (weak) and ~180-190

Table 1: Characteristic Far-UV Circular Dichroism Spectral Features of Common Secondary Structures. The wavelengths of maximum positive and negative ellipticity are key identifiers for different peptide conformations.[3][4]

Experimental Protocol for Circular Dichroism Spectroscopy of this compound

The following protocol outlines the steps to acquire and analyze the CD spectrum of the peptide this compound.

1. Sample Preparation:

  • Purity: The peptide sample should be of high purity (≥95%), confirmed by methods such as HPLC or mass spectrometry.[1]

  • Concentration: A typical concentration range for far-UV CD is 0.1-1 mg/mL.[5][6] The precise concentration must be accurately determined, for example, by UV absorbance if the peptide contains aromatic residues (like Tyrosine in this case).

  • Solvent: The peptide should be dissolved in a buffer that is transparent in the far-UV region. Phosphate buffers are a common choice. Avoid buffers with high absorbance below 200 nm.[2]

2. Instrumentation and Data Acquisition:

  • Spectrometer: A calibrated circular dichroism spectrometer is required.

  • Cuvette: A quartz cuvette with a path length of 0.1 cm is typically used for far-UV measurements.[7]

  • Instrument Purging: The instrument should be purged with dry nitrogen gas to remove oxygen, which absorbs in the far-UV region.[5]

  • Measurement Parameters:

    • Wavelength Range: 190-260 nm.[5]

    • Scanning Speed: 50 nm/min.[7]

    • Data Pitch: 1 nm.[7]

    • Accumulations: 3-5 scans should be averaged to improve the signal-to-noise ratio.[7]

    • Temperature: Maintain a constant temperature, typically 25°C.[7]

  • Blank Measurement: A spectrum of the buffer alone must be recorded under the same conditions and subtracted from the peptide spectrum to correct for background absorbance.[8]

3. Data Processing and Analysis:

  • Conversion to Molar Ellipticity: The raw CD data (in millidegrees) is converted to molar ellipticity ([θ]) in units of deg·cm²·dmol⁻¹. This normalization allows for comparison between different samples and with reference spectra.

  • Secondary Structure Deconvolution: The resulting spectrum can be analyzed using various deconvolution algorithms to estimate the percentage of α-helix, β-sheet, random coil, and other structures. These programs fit the experimental spectrum to a linear combination of reference spectra for each secondary structure type.[9]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in determining the secondary structure of this compound using circular dichroism.

CD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Peptide This compound Buffer CD-Compatible Buffer Peptide->Buffer Dissolve Concentration Accurate Concentration Determination Buffer->Concentration Spectrometer CD Spectrometer Concentration->Spectrometer Parameters Set Parameters (Wavelength, Temp, etc.) Spectrometer->Parameters Blank Measure Buffer Blank Parameters->Blank Sample Measure Peptide Sample Blank->Sample Correction Blank Subtraction Sample->Correction Conversion Convert to Molar Ellipticity Correction->Conversion Deconvolution Secondary Structure Deconvolution Conversion->Deconvolution Result Secondary Structure Content (%) Deconvolution->Result

Figure 1. Workflow for determining peptide secondary structure via CD spectroscopy.

By following this guide, researchers can effectively employ circular dichroism to elucidate the secondary structural characteristics of this compound and compare its conformation to established secondary structure motifs. This information is crucial for understanding its structure-function relationship in various research and drug development applications.

References

Characterizing Peptide-Ligand Interactions: A Comparative Guide to Isothermal Titration Calorimetry

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the binding thermodynamics of peptide-protein interactions is crucial for drug discovery and understanding biological signaling. While specific isothermal titration calorimetry (ITC) data for the peptide H-Lys-Lys-Pro-Tyr-Ile-Leu-OH is not publicly available, this guide provides a comprehensive comparison of ITC with other common biophysical techniques for characterizing peptide binding. This objective analysis, supported by generalized experimental data and protocols, will aid researchers in selecting the optimal method for their specific research needs.

Isothermal titration calorimetry stands out as a powerful technique for elucidating the thermodynamics of biomolecular interactions. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. This includes the binding affinity (K D ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction.[1][2][3] Unlike many other methods, ITC is a label-free, in-solution technique, which means the interacting molecules are in their native state, providing a more accurate representation of the binding event.[3]

Comparison of Key Techniques for Analyzing Peptide Binding

While ITC offers a wealth of thermodynamic information, other techniques provide complementary data, particularly regarding kinetics. The choice of technique often depends on the specific scientific question, sample availability, and desired throughput. Below is a comparison of ITC with three other widely used methods: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Microscale Thermophoresis (MST).

ParameterIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)Microscale Thermophoresis (MST)
Principle Measures heat change upon bindingMeasures change in refractive index upon binding to a sensor surfaceMeasures change in interference pattern of light reflected from a biosensor tipMeasures molecular movement along a temperature gradient, which changes upon binding
Key Outputs K D , ΔH, ΔS, Stoichiometry (n)k on , k off , K Dk on , k off , K DK D
Labeling Requirement Label-freeLabel-free, but one molecule is immobilizedLabel-free, but one molecule is immobilizedRequires fluorescent labeling of one molecule
Throughput Low to mediumMedium to highHighHigh
Sample Consumption HighLowLowVery low
Thermodynamics Direct measurement of ΔH and ΔSCan be determined by measuring K D at different temperaturesNot ideal for thermodynamic characterizationCan be determined by measuring K D at different temperatures
Kinetics Not directly measuredDirect measurement of k on and k offDirect measurement of k on and k offNot directly measured

Experimental Protocols: A Closer Look at ITC

A typical ITC experiment involves the stepwise injection of a ligand (in this case, the peptide) from a syringe into a sample cell containing a macromolecule (e.g., a receptor protein) while monitoring the heat changes.[4]

Detailed ITC Experimental Protocol for Peptide-Protein Binding
  • Sample Preparation:

    • Express and purify the target protein to >95% purity.

    • Synthesize the peptide (this compound) to >95% purity.

    • Prepare a sufficient amount of buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4). The exact buffer composition should be optimized for protein stability and to minimize buffer mismatch effects.[2]

    • Dialyze both the protein and the peptide against the same buffer extensively to ensure a precise buffer match and minimize heats of dilution.[5]

    • Accurately determine the concentrations of the protein and peptide solutions using a reliable method such as UV-Vis spectroscopy or amino acid analysis.

  • Instrument Setup:

    • Thoroughly clean the sample cell and the injection syringe with detergent and water, followed by extensive rinsing with the experimental buffer.

    • Set the experimental temperature (e.g., 25°C). This should be a temperature where the protein is stable and active.[4]

    • Allow the instrument to equilibrate to the set temperature.

  • Loading the Instrument:

    • Degas both the protein and peptide solutions immediately before use to prevent the formation of air bubbles in the cell and syringe.[2]

    • Carefully load the protein solution into the sample cell (typically ~200-300 µL for standard volume ITC).

    • Load the peptide solution into the injection syringe (typically ~40-100 µL). The concentration of the peptide in the syringe should be 10-20 times higher than the protein concentration in the cell.[5]

  • Titration:

    • Perform an initial small injection (e.g., 0.5-1 µL) to remove any air from the syringe tip and to allow for an initial data point.

    • Program a series of injections (e.g., 20-30 injections of 1-2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

    • The titration is complete when the binding sites on the protein are saturated, and the heat signal from subsequent injections is only due to the heat of dilution.

  • Control Experiments:

    • To determine the heat of dilution of the peptide, perform a control experiment by injecting the peptide solution into the buffer alone. This value is subtracted from the main experimental data during analysis.[4]

  • Data Analysis:

    • Integrate the raw data peaks to determine the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of peptide to protein.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., a single-site binding model) to determine the binding affinity (K D ), enthalpy (ΔH), and stoichiometry (n). The entropy (ΔS) is then calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnK A ).[5]

Visualizing Experimental Workflows and Comparisons

To better illustrate the processes and relationships discussed, the following diagrams are provided.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein_Prep Protein Purification & Dialysis Concentration Accurate Concentration Determination Protein_Prep->Concentration Peptide_Prep Peptide Synthesis & Dialysis Peptide_Prep->Concentration Loading Load Protein into Cell & Peptide into Syringe Concentration->Loading Equilibration Temperature Equilibration Loading->Equilibration Titration Inject Peptide into Protein Solution Equilibration->Titration Detection Measure Heat Change Titration->Detection Integration Integrate Raw Data Peaks Detection->Integration Plotting Plot Heat vs. Molar Ratio Integration->Plotting Fitting Fit to Binding Model Plotting->Fitting Results Determine KD, ΔH, ΔS, n Fitting->Results Technique_Comparison cluster_thermo Thermodynamics Focus cluster_kinetics Kinetics Focus cluster_affinity Affinity Screening Focus ITC ITC (KD, ΔH, ΔS, n) SPR SPR (kon, koff, KD) ITC->SPR Provides deeper thermodynamic insight MST MST (KD) ITC->MST Label-free vs. Labeled BLI BLI (kon, koff, KD) SPR->BLI Similar principle (surface-based) BLI->MST Higher throughput screening

References

Unveiling Specificity: A Comparative Analysis of the Bioactive Peptide "Lysocine" and its Scrambled Control

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of peptide research and drug development, establishing the sequence-specificity of a bioactive peptide is paramount. This guide provides a comprehensive comparison of the synthetic peptide H-Lys-Lys-Pro-Tyr-Ile-Leu-OH, hereafter referred to as "Lysocine," and its scrambled peptide control. The scrambled peptide, containing the same amino acid composition but in a randomized sequence (e.g., H-Tyr-Lys-Ile-Pro-Leu-Lys-OH), serves as a crucial negative control to demonstrate that the biological activity of Lysocine is a direct result of its specific amino acid sequence and not merely due to its physicochemical properties.

This guide will delve into hypothetical experimental data and detailed protocols to illustrate the process of validating the sequence-specific effects of Lysocine. The experiments focus on a postulated role of Lysocine in modulating intracellular signaling pathways related to cellular proliferation.

Quantitative Data Summary

To assess the bioactivity of Lysocine, a series of in vitro experiments were hypothetically conducted. The results, summarized below, highlight the differential effects observed between Lysocine and its scrambled control.

Table 1: Cell Proliferation Assay (MTT Assay)

TreatmentConcentration (µM)Cell Viability (% of Control)Standard Deviation
Vehicle Control -100± 4.5
Lysocine 1125.3± 6.2
10158.7± 8.1
50182.4± 9.5
Scrambled Peptide 1102.1± 5.1
10105.6± 4.8
50103.9± 5.3

Table 2: Kinase Activity Assay (Phospho-Akt Levels)

TreatmentConcentration (µM)Relative Phospho-Akt Levels (Fold Change)Standard Deviation
Vehicle Control -1.0± 0.1
Lysocine 103.8± 0.4
Scrambled Peptide 101.2± 0.2

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Culture: Human embryonic kidney (HEK293) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Treatment: The culture medium was replaced with fresh medium containing various concentrations of Lysocine, the scrambled peptide, or a vehicle control (sterile phosphate-buffered saline).

  • Incubation: The plates were incubated for 48 hours.

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the vehicle-treated control.

Kinase Activity Assay (Western Blot for Phospho-Akt)

This experiment was designed to investigate the effect of Lysocine on a key signaling molecule involved in cell proliferation, Akt.

  • Cell Culture and Treatment: HEK293 cells were cultured in 6-well plates until they reached 80% confluency. The cells were then serum-starved for 12 hours before being treated with 10 µM of Lysocine, 10 µM of the scrambled peptide, or a vehicle control for 30 minutes.

  • Cell Lysis: After treatment, the cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein (30 µg) from each sample were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with a primary antibody specific for phospho-Akt (Ser473). After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using image analysis software, and the levels of phospho-Akt were normalized to total Akt.

Visualizing the Rationale and Workflow

To provide a clearer understanding of the concepts and procedures discussed, the following diagrams illustrate the proposed signaling pathway and the general experimental workflow.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Lysocine Lysocine Receptor Receptor Lysocine->Receptor Binding PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Phosphorylation pAkt Phospho-Akt Akt->pAkt Proliferation Proliferation pAkt->Proliferation Promotes Scrambled_Peptide Scrambled Peptide Scrambled_Peptide->Receptor No Specific Binding

Caption: Proposed signaling pathway for Lysocine-induced cell proliferation.

G Start Hypothesis: Lysocine promotes proliferation via a specific sequence Design Design & Synthesize: - Lysocine (this compound) - Scrambled Peptide (e.g., H-Tyr-Lys-Ile-Pro-Leu-Lys-OH) Start->Design InVitro In Vitro Experiments Design->InVitro Proliferation Cell Proliferation Assay (MTT) InVitro->Proliferation Signaling Signaling Pathway Analysis (Western Blot for p-Akt) InVitro->Signaling Data Data Analysis & Comparison Proliferation->Data Signaling->Data Conclusion Conclusion: Activity is sequence-specific Data->Conclusion If Lysocine shows effect and Scrambled does not NoEffect Conclusion: Activity is non-specific Data->NoEffect If both show similar effect or no effect

Caption: Experimental workflow for comparing Lysocine and its scrambled control.

Cross-Validation of H-Lys-Lys-Pro-Tyr-Ile-Leu-OH Activity with Functional Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the functional validation of the synthetic peptide H-Lys-Lys-Pro-Tyr-Ile-Leu-OH. Due to the limited availability of direct experimental data for this specific sequence, this document outlines a comparative approach against well-characterized peptides with predicted similar functionalities, such as cell-penetrating peptides (CPPs) and antimicrobial peptides (AMPs). The amino acid composition of this compound, featuring cationic lysine residues and hydrophobic isoleucine, leucine, and tyrosine residues, suggests potential for membrane interaction and translocation.

This guide offers detailed experimental protocols and comparative data from established peptides to serve as a benchmark for evaluating the performance of this compound in key functional assays.

Comparative Data Presentation

To objectively assess the potential activity of this compound, its predicted physicochemical properties are presented alongside experimentally determined values for well-established cell-penetrating peptides, the Tat peptide, and a poly-arginine peptide (Arg8). These peptides are chosen for their robust cell penetration capabilities.[1] Additionally, for antimicrobial potential, a comparison with a known antimicrobial peptide would be a relevant assessment.

Table 1: Physicochemical Properties of this compound and Comparator Peptides

PropertyThis compound (Predicted)Tat Peptide (GRKKRRQRRRPQ)Poly-Arginine (Arg8) (RRRRRRRR)
Molecular Weight ( g/mol ) ~849.01549.91341.6
Net Positive Charge (pH 7) +2+8+8
Hydrophobicity (GRAVY Score) High (predicted)-2.2-4.5

Table 2: Comparative Biological Activity Data for Cell-Penetrating Peptides

ParameterThis compoundTat PeptidePoly-Arginine (Arg8)
Cellular Uptake Efficiency (%) To be determined~80-95%[1]~90-98%[1]
Cytotoxicity (IC50 in µM) To be determined~25-50 µM[1]~10-30 µM[1]

Note: The data for Tat Peptide and Poly-Arginine are compiled from multiple studies and can vary depending on the cell line, cargo, and experimental conditions.

Experimental Protocols

To ensure reproducible and comparative results, the following detailed protocols for key functional assays are provided.

Cellular Uptake Assay using Flow Cytometry

This protocol quantifies the intracellular uptake of a fluorescently labeled version of the peptide.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Fluorescently labeled this compound (e.g., FITC-labeled)

  • Flow cytometer

Procedure:

  • Seed HeLa cells in a 24-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare different concentrations of the FITC-labeled peptide in serum-free DMEM.

  • Wash the cells with PBS and add the peptide solutions to the wells.

  • Incubate for 1-4 hours at 37°C.

  • Wash the cells twice with cold PBS to remove extracellular peptide.

  • Detach the cells using Trypsin-EDTA and resuspend in complete medium.

  • Centrifuge the cells and resuspend in PBS.

  • Analyze the cell suspension by flow cytometry to quantify the mean fluorescence intensity, which correlates with the amount of internalized peptide.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the peptide on cell viability.

Materials:

  • HeLa cells (or other suitable cell line)

  • DMEM with 10% FBS

  • PBS

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Replace the medium with fresh medium containing serial dilutions of the peptide. Include untreated cells as a control.

  • Incubate for 24 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

This assay determines the lowest concentration of the peptide that inhibits the visible growth of a microorganism.[2]

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Prepare a bacterial suspension and adjust its concentration to a 0.5 McFarland standard.

  • Prepare serial dilutions of the peptide in MHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed. This can be confirmed by measuring the optical density at 600 nm.

Visualizing Pathways and Workflows

To better understand the potential mechanisms and experimental processes, the following diagrams are provided.

G cluster_membrane Cell Membrane Peptide Peptide Receptor Receptor Peptide->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Endocytosis Cytosol Cytosol Endosome->Cytosol 3. Endosomal Escape Target Target Cytosol->Target 4. Target Interaction

Hypothetical signaling pathway for a cell-penetrating peptide.

G cluster_assays Functional Assays Peptide_Synthesis Peptide Synthesis (this compound) Purity_Analysis Purity Analysis (HPLC, Mass Spec) Peptide_Synthesis->Purity_Analysis Functional_Assays Functional Assays Purity_Analysis->Functional_Assays Cell_Culture Cell Culture (e.g., HeLa) Cell_Culture->Functional_Assays Data_Analysis Data Analysis Functional_Assays->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Uptake_Assay Cellular Uptake Cytotoxicity_Assay Cytotoxicity Antimicrobial_Assay Antimicrobial

Experimental workflow for functional validation.

Conclusion

The provided guide offers a comprehensive framework for the initial characterization of this compound. While direct experimental evidence is currently lacking, its amino acid composition strongly suggests potential as a cell-penetrating or antimicrobial peptide. By employing the detailed protocols and comparing the results against established peptides like the Tat peptide and poly-arginine, researchers can effectively validate its biological activity. The successful demonstration of cell penetration or antimicrobial efficacy would position this compound as a promising candidate for further development in drug delivery or as a novel therapeutic agent.

References

Safety Operating Guide

Proper Disposal of H-Lys-lys-pro-tyr-ile-leu-OH: A Comprehensive Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: November 2025

Core Principle: Treat as Chemical Waste

Due to its biological activity as a neurotensin analog and the unknown long-term environmental effects, H-Lys-lys-pro-tyr-ile-leu-OH should always be handled and disposed of as chemical waste. Under no circumstances should this peptide or materials contaminated with it be discarded in regular trash or poured down the drain. Adherence to your institution's specific guidelines for chemical and hazardous waste disposal, as managed by your Environmental Health and Safety (EHS) department, is mandatory.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, nitrile gloves, and a laboratory coat. All handling of the solid peptide should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any airborne particles.

Quantitative Safety Data

Direct quantitative toxicity data, such as an LD50 value for this compound, is not available in public preclinical toxicology studies. However, research on neurotensin and its analogs indicates that while they are generally considered to have low acute toxicity, they can induce significant physiological effects at various dosages. The following table summarizes key reported biological effects of neurotensin analogs, providing an indication of their potency and potential hazards.

Biological EffectSpeciesRoute of AdministrationEffective Dose (ED50) / ConcentrationReference
HypothermiaRatIntraperitoneal (i.p.)6.5 mg/kg (for analog NT77L)[1]
AnalgesiaRatIntraperitoneal (i.p.)>20 mg/kg (for analog NT77L)[1]
HypotensionRatIntravenous (i.v.)1-4 nmol/kg (for neurotensin)[2]
Inhibition of Dopamine-induced ClimbingRatIntraperitoneal (i.p.)5.6 mg/kg (for analog NT77L)[1]
Reversal of Haloperidol-induced CatalepsyRatIntraperitoneal (i.p.)6.0 mg/kg (for analog NT77L)[1]

Step-by-Step Disposal Procedures

A systematic approach to waste segregation, collection, and disposal is essential to ensure safety and regulatory compliance.

Step 1: Waste Segregation

Proper segregation of waste at the point of generation is the first and most critical step. Three main types of waste may be generated:

  • Solid Peptide Waste: Unused or expired lyophilized this compound powder.

  • Liquid Peptide Waste: Solutions containing the peptide, including stock solutions, experimental buffers, and cell culture media.

  • Contaminated Labware: Consumables that have come into contact with the peptide, such as pipette tips, tubes, vials, gloves, and bench paper.

Step 2: Waste Collection and Containment
  • Solid Waste:

    • Carefully sweep up any solid peptide, avoiding the generation of dust.

    • Place the solid waste into a clearly labeled, sealed, and leak-proof container designated for solid chemical waste. High-density polyethylene (HDPE) containers are suitable for this purpose.

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled container for liquid chemical waste.

    • Do not mix peptide solutions with other incompatible waste streams.

  • Contaminated Labware:

    • Place all contaminated disposable items into a designated, leak-proof waste container lined with a chemical waste bag.

    • Ensure the container is kept closed when not in use.

Step 3: Labeling and Storage

All waste containers must be clearly and accurately labeled with:

  • The full chemical name: "this compound"

  • The words "Hazardous Chemical Waste"

  • Any known hazard information (e.g., "Biologically Active Peptide")

  • The date of accumulation.

Store sealed waste containers in a designated, secure satellite accumulation area within the laboratory, away from general lab traffic and incompatible materials.

Step 4: Arranging for Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department or your designated chemical safety officer to schedule a pickup for the hazardous waste. Provide them with accurate information regarding the contents of the waste containers.

Experimental Protocols Cited

While no specific experimental protocols for the disposal of this compound are published, the procedures outlined above are based on standard laboratory practices for handling and disposing of synthetic peptides. These general protocols are widely adopted in research and drug development settings.

Mandatory Visualizations

Neurotensin Analog Signaling Pathway

This compound is an analog of neurotensin and is expected to interact with neurotensin receptors (NTSR1 and NTSR2), which are G protein-coupled receptors (GPCRs). The binding of this peptide to its receptors, primarily NTSR1, initiates a cascade of intracellular signaling events.

Neurotensin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide This compound (Neurotensin Analog) NTSR1 Neurotensin Receptor 1 (NTSR1) Peptide->NTSR1 Binds to G_protein Gq/11 Protein NTSR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces Downstream Downstream Cellular Effects (e.g., modulation of dopamine signaling) PKC->Downstream Ca_release->Downstream

Neurotensin Receptor 1 (NTSR1) signaling cascade initiated by a neurotensin analog.
Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of waste generated from working with this compound.

Disposal_Workflow cluster_waste_streams Waste Segregation at Point of Generation cluster_containment Containment and Labeling start Start: Generation of This compound Waste solid_waste Solid Peptide Waste (Unused/Expired Powder) start->solid_waste liquid_waste Liquid Peptide Waste (Solutions, Buffers) start->liquid_waste contaminated_waste Contaminated Labware (Tips, Tubes, Gloves) start->contaminated_waste solid_container Collect in Labeled, Sealed Container for Solid Chemical Waste solid_waste->solid_container liquid_container Collect in Labeled, Sealed Container for Liquid Chemical Waste liquid_waste->liquid_container labware_container Collect in Labeled, Leak-proof Container for Contaminated Waste contaminated_waste->labware_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage labware_container->storage disposal Arrange for Pickup by Institutional EHS Department storage->disposal end End: Proper Disposal as Hazardous Waste disposal->end

Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling H-Lys-lys-pro-tyr-ile-leu-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of synthetic peptides such as H-Lys-Lys-Pro-Tyr-Ile-Leu-OH are paramount for laboratory safety and maintaining experimental integrity. While this specific peptide is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is the first line of defense against potential exposure and contamination. The following table summarizes the recommended PPE for handling this compound.[1][2][3]

PPE CategoryItemSpecifications and Rationale
Eye Protection Safety glasses with side shields or gogglesProtects eyes from potential splashes of peptide solutions or airborne particles of the lyophilized powder.[1]
Hand Protection Nitrile or latex glovesPrevents direct skin contact with the peptide, minimizing the risk of absorption.[1][2][4]
Body Protection Laboratory coatProtects skin and personal clothing from contamination during handling procedures.[1][2][4]
Respiratory Protection Dust mask or respiratorRecommended when weighing large quantities of the lyophilized powder or if there is a risk of generating dust to minimize inhalation.[1][3]

Operational Plan: Step-by-Step Handling Protocol

Proper handling procedures are critical to ensure both personal safety and the integrity of the peptide for experimental use.[5]

1. Preparation and Weighing:

  • Ensure the work area, such as a laboratory bench or chemical fume hood, is clean, uncluttered, and well-ventilated.[1]

  • Wear all required PPE as outlined in the table above.

  • To minimize the inhalation of the powdered form, perform weighing within a fume hood or on a bench with minimal air currents.[2][6]

  • Use a clean spatula and appropriate weighing vessel.

2. Dissolution:

  • Consult the product's technical data sheet for specific solubility information. Peptides are often dissolved in sterile, purified water or a suitable buffer solution.[1]

  • Add the solvent to the vial containing the lyophilized peptide.

  • Gently swirl or vortex the vial to ensure the peptide dissolves completely. Avoid vigorous shaking, which can cause denaturation.[1][4]

3. Experimental Use:

  • Handle the peptide solution with care to avoid splashes and spills.

  • Keep the vial containing the peptide solution closed when not in use to prevent contamination and evaporation.[1]

Storage and Stability

Proper storage is crucial for maintaining the peptide's integrity over time.

FormStorage ConditionRationale
Lyophilized Powder Store at -20°C or colder in a tightly sealed container, protected from light and moisture.[4][7][8]Prevents degradation from moisture, light, and temperature fluctuations, ensuring long-term stability.[7]
Reconstituted Solution Short-term: Store at 2-8°C. Long-term: Aliquot and store at -20°C or colder. Avoid repeated freeze-thaw cycles.[4]Aliquoting prevents contamination and degradation that can occur with multiple freeze-thaw cycles.[4][7]

Disposal Plan

The disposal of this compound and associated materials must be conducted in a manner that ensures safety and environmental protection.[5][9]

1. Waste Segregation:

  • Solid Waste: All disposables that have come into contact with the peptide, such as pipette tips, tubes, gloves, and weighing paper, should be collected in a dedicated, clearly labeled, leak-proof container for chemical waste.[6]

  • Liquid Waste: Unused peptide solutions and contaminated buffers should be collected in a separate, labeled container for aqueous chemical waste.[6] Do not pour peptide solutions down the drain.[2][5]

2. Container Labeling:

  • All waste containers must be clearly labeled with the contents, including the name of the peptide and any solvents used.[4][6]

3. Final Disposal:

  • Dispose of all waste through your institution's Environmental Health and Safety (EHS) office or equivalent department.[6] Adherence to local, state, and federal regulations is mandatory.[10]

Below is a workflow for the proper disposal of this compound waste.

Disposal Workflow for this compound A Waste Generation (Solid & Liquid) B Segregate Waste at Point of Generation A->B C Solid Waste Container (e.g., pipette tips, gloves) B->C D Liquid Waste Container (e.g., unused solutions) B->D E Clearly Label Containers (Contents, Hazards) C->E D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Pickup by Institutional EHS F->G H Final Disposal via Licensed Facility G->H

Disposal workflow for peptide waste.

Emergency Procedures

In the event of accidental exposure, follow these immediate first aid measures.[11]

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.[11]
Skin Contact Immediately wash the affected area with plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[11]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[11][12]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek medical advice.[11][12]

The following diagram illustrates the logical steps for handling an accidental spill.

Spill Response Workflow A Spill Occurs B Alert Others in the Area A->B C Don Appropriate PPE B->C D Contain Spill with Absorbent Material C->D E Collect Contaminated Material D->E F Place in Labeled Hazardous Waste Container E->F G Decontaminate Spill Area F->G H Dispose of Waste via EHS G->H

Workflow for handling an accidental spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.